molecular formula C8H7NO B1195906 Phthalimidine CAS No. 480-91-1

Phthalimidine

货号: B1195906
CAS 编号: 480-91-1
分子量: 133.15 g/mol
InChI 键: PXZQEOJJUGGUIB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isoindolin-1-one is a member of the class of isoindoles that is 2,3-dihydro-1H-isoindole in which the hydrogens at positon 1 are replaced by an oxo group. It is a member of isoindoles and a gamma-lactam.
Isoindolin-1-one has been reported in Stachybotrys chlorohalonata with data available.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZQEOJJUGGUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30197391
Record name 2,3-Dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-91-1
Record name Isoindolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phthalimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phthalimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30197391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Isoindolinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHTHALIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41DB5814AL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Phthalimidine Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthesis, Properties, and Therapeutic Potential of the Phthalimidine Scaffold

The this compound core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the this compound structure, its physicochemical properties, synthetic methodologies, and its role in the modulation of key signaling pathways, making it a valuable resource for researchers, scientists, and drug development professionals.

Core Structure and Physicochemical Properties

This compound, also known as isoindolin-1-one, is a bicyclic aromatic lactam. The core structure consists of a benzene ring fused to a five-membered γ-lactam ring. This arrangement confers a unique set of physicochemical properties that can be readily modulated through substitution at the nitrogen atom (N-substitution) and on the aromatic ring.

The properties of the parent phthalimide molecule, isoindoline-1,3-dione, provide a foundational understanding. Phthalimide is a white solid with a melting point of approximately 238°C and is slightly soluble in water.[1][2] The acidity of the N-H proton (pKa ≈ 8.3) is a key characteristic that facilitates the synthesis of a diverse range of N-substituted derivatives.[1][2]

Quantitative Physicochemical Data

The following table summarizes key physicochemical data for phthalimide and a selection of its derivatives, offering a comparative overview for researchers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPReference
PhthalimideC₈H₅NO₂147.132381.15[2]
N-(4-(Hydrazinecarbonyl)phenyl)phthalimideC₁₅H₁₁N₃O₃281.27213.9–214.3-[1]
2-(Hydroxyethyl)isoindoline-1,3-dioneC₁₀H₉NO₃193.18126-128-
2-(3-Hydroxypropyl)isoindoline-1,3-dioneC₁₁H₁₁NO₃205.2165-67-
2-(2-Morpholinoethyl)isoindoline-1,3-dioneC₁₄H₁₆N₂O₃260.29130-132-

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various methods, ranging from classical condensation reactions to modern catalytic approaches.

General Synthesis of N-Substituted Phthalimidines

A common and straightforward method for the synthesis of N-substituted phthalimidines involves the condensation of an appropriate 2-acylbenzoic acid with a primary amine.

This method describes a sustainable and efficient synthesis of structurally diverse phthalimidines from 2-formylbenzoic acid and primary amines using an iridium catalyst.

Materials:

  • 2-Formylbenzoic acid

  • Primary amine (e.g., aniline)

  • Iridium catalyst (e.g., [Cp*IrCl₂]₂)

  • Formic acid (HCO₂H)

  • Water-Ethanol solvent mixture

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel, add 2-formylbenzoic acid (0.2 mmol), the primary amine (0.2 mmol), and the iridium catalyst (S/C ratio = 1000–10,000).

  • Add the water-ethanol solvent mixture (e.g., 2:1 v/v).

  • Add formic acid (4 equivalents) to the mixture.

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by simple filtration.

  • If necessary, the crude product can be purified by recrystallization from a suitable solvent.

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.

G Reactants Starting Materials (e.g., 2-Acylbenzoic Acid, Primary Amine) Reaction Chemical Synthesis (e.g., Condensation, Cyclization) Reactants->Reaction Reaction Setup Purification Purification (e.g., Filtration, Recrystallization, Chromatography) Reaction->Purification Crude Product Characterization Structural Characterization (e.g., NMR, IR, Mass Spectrometry) Purification->Characterization Purified Product FinalProduct Pure this compound Derivative Characterization->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Biological Activities and Signaling Pathways

This compound derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Their mechanisms of action often involve the modulation of key signaling pathways implicated in various diseases.

Anticancer Activity

Many this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[5] Their anticancer mechanisms are often linked to the modulation of signaling pathways that control cell proliferation, survival, and apoptosis.

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[3] Aberrant activation of this pathway is a common feature in many cancers. Certain phthalimide derivatives have been shown to inhibit this pathway, leading to a reduction in tumor cell proliferation.[6]

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes This compound This compound Derivative This compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7][8]

Anti-inflammatory Activity

Phthalimide derivatives have been extensively studied for their anti-inflammatory properties.[4] Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in regulating the inflammatory response.[] Inhibition of this pathway by this compound derivatives can lead to a reduction in the production of pro-inflammatory cytokines.[10]

G Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene activates This compound This compound Derivative This compound->IKK inhibits

Caption: Modulation of the NF-κB signaling pathway by this compound derivatives.

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds.

Materials:

  • Rodents (e.g., rats or mice)

  • Carrageenan solution (1% in saline)

  • This compound derivative suspension (in a suitable vehicle, e.g., 1% CMC)

  • Pletismometer

Procedure:

  • Administer the this compound derivative or vehicle to the animals orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.[11]

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[12] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. Some phthalimide derivatives have been investigated as inhibitors of the TGF-β pathway, specifically targeting the TGF-β type I receptor kinase (ALK5).[13]

G TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII TBRI TGF-β Receptor I (ALK5) TBRII->TBRI recruits and phosphorylates SMAD R-SMAD TBRI->SMAD phosphorylates CoSMAD Co-SMAD (SMAD4) SMAD->CoSMAD forms complex with Nucleus Nucleus CoSMAD->Nucleus translocates to Gene Target Gene Expression Nucleus->Gene regulates This compound This compound Derivative This compound->TBRI inhibits

References

A Technical Guide to the History and Discovery of Phthalimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalimidine scaffold, a simple isoindoline-1,3-dione core, represents a "privileged scaffold" in medicinal chemistry.[1] Its journey from a widely used sedative to a class of highly specific and potent anticancer and immunomodulatory agents is a compelling story of tragedy, serendipity, and scientific renaissance. This guide provides a technical overview of the history, mechanism of action, synthesis, and therapeutic applications of this compound-based compounds.

Early History: From Synthesis to Catastrophe

The story of this compound-based therapeutics is inextricably linked with thalidomide. Developed by the Swiss company CIBA in 1953 and later marketed by the German pharmaceutical company Chemie Grünenthal in 1957, thalidomide was initially introduced as a non-barbiturate sedative and hypnotic.[2] It was considered remarkably safe, as rodent studies failed to establish a median lethal dose.[2] Soon after its launch as Contergan, it was found to be a highly effective antiemetic for morning sickness in pregnant women, leading to its widespread global use.[2][3]

This widespread use, however, led to what is often called the "biggest anthropogenic medical disaster ever."[4] In 1961, Dr. William McBride in Australia and Dr. Widukind Lenz in Germany independently linked the use of thalidomide during pregnancy to a sudden spike in severe congenital malformations, most notably phocomelia, a condition where limbs are severely shortened or absent.[2][4] The crisis resulted in an estimated 10,000 infants affected worldwide and led to a profound overhaul of drug regulation and testing processes, mandating more rigorous preclinical testing for teratogenic effects.[2][4]

The Renaissance: A New Mechanism and Renewed Hope

Despite its tragic past, thalidomide was never completely abandoned. In 1964, Dr. Jacob Sheskin observed that thalidomide dramatically resolved the painful skin lesions of erythema nodosum leprosum (ENL), a complication of leprosy.[2] This serendipitous discovery marked the beginning of thalidomide's revival. Later, in 1994, its anti-angiogenic properties were discovered, sparking interest in its potential as a cancer therapy, particularly for multiple myeloma, a cancer of plasma cells known to be dependent on angiogenesis.[2][5]

The true breakthrough in understanding how this compound compounds work came decades later with the identification of Cereblon (CRBN) as their direct molecular target.[6][7] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).[6] this compound-based drugs, now known as Immunomodulatory Drugs (IMiDs), act as "molecular glues."[8] They bind to CRBN and alter its substrate specificity, inducing the ubiquitination and subsequent proteasomal degradation of specific proteins that are not the natural targets of the CRL4-CRBN complex.[6][8][9]

Key "neo-substrates" for the drug-bound complex in multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[9][10][11] The degradation of these factors leads to the downstream repression of critical myeloma survival genes, such as MYC and IRF4, and also exerts immunomodulatory effects by enhancing T-cell activity.[6][9]

G cluster_CRL4 CRL4-CRBN E3 Ligase Complex CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A ROC1 ROC1 CUL4A->ROC1 Neosubstrate Neo-substrate (IKZF1/IKZF3) ROC1->Neosubstrate Ubiquitination IMiD This compound Drug (e.g., Lenalidomide) IMiD->CRBN binds Neosubstrate->CRBN recruited Proteasome 26S Proteasome Neosubstrate->Proteasome targeted to Ub Ubiquitin Degradation Protein Degradation Proteasome->Degradation leads to

IMiD-mediated protein degradation pathway.

This newfound mechanistic understanding allowed for the rational design of thalidomide analogs with improved potency and refined safety profiles. Celgene Corporation led the development of lenalidomide and pomalidomide , which are significantly more potent in their anti-myeloma and immunomodulatory activities.[3][12]

Key this compound-Based Therapeutics

The development of thalidomide analogs has revolutionized the treatment of multiple myeloma and other hematologic malignancies.[13]

Compound Key Structural Difference from Thalidomide Primary Indication(s) Relative Potency (Anti-proliferative)
Thalidomide Parent compoundMultiple Myeloma, Erythema Nodosum LeprosumBaseline
Lenalidomide Addition of an amino group at the 4-position of the phthaloyl ring.[12]Multiple Myeloma, Myelodysplastic Syndromes (MDS)~100-1000x > Thalidomide
Pomalidomide 4-amino group and a carbonyl on the phthaloyl ring.[12]Relapsed/Refractory Multiple Myeloma~10x > Lenalidomide

Note: Relative potency can vary significantly depending on the cell line and specific assay used.

A study evaluating the antiproliferative effects of these drugs on various Epstein-Barr virus-positive cell lines found pomalidomide to be the most effective, with IC50 values of 0.3 and 0.25 µmol/L in DAUDI and MUTU-I cell lines, respectively.[14]

Synthetic Methodologies and Experimental Protocols

The synthesis of the this compound core and its derivatives has been a subject of extensive research, evolving from classical methods to more efficient and environmentally benign processes.

G Start Starting Material (e.g., Methyl 2-methyl-3-nitrobenzoate) Step1 Step 1: Bromination (e.g., NBS) Start->Step1 Intermediate1 Intermediate (Methyl 2-(bromomethyl)-3-nitrobenzoate) Step1->Intermediate1 Step2 Step 2: Cyclization (with 3-aminopiperidine-2,6-dione) Intermediate1->Step2 Intermediate2 Nitro Precursor (3-(7-nitro-1-oxo-1,3-dihydro- isoindol-2-yl)piperidine-2,6-dione) Step2->Intermediate2 Step3 Step 3: Reduction (e.g., Fe/NH4Cl or H2, Pd/C) Intermediate2->Step3 Final Final Product (Lenalidomide) Step3->Final Eval Biological Evaluation (e.g., Degradation & Proliferation Assays) Final->Eval

General synthetic workflow for Lenalidomide.

This protocol is a generalized representation based on common synthetic routes, such as those employing iron-based reduction to avoid costly and toxic heavy metals.[15][16][17]

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

  • Dissolve methyl 2-methyl-3-nitrobenzoate in a suitable solvent like methyl acetate.

  • Add N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

  • Reflux the mixture under light until the reaction is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(bromomethyl)-3-nitrobenzoate.

Step 2: Cyclocondensation

  • Combine methyl 2-(bromomethyl)-3-nitrobenzoate, 3-aminopiperidine-2,6-dione hydrochloride, and a non-nucleophilic base (e.g., N,N-diisopropylethylamine) in a reaction vessel.[16]

  • Heat the mixture (e.g., 80–85 °C) for several hours (e.g., 12 hours) until completion.[16]

  • Cool the mixture to room temperature.

  • Filter the solid product and wash with a cold solvent like ethanol to yield the nitro precursor, 3-(7-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione.[16]

Step 3: Nitro Group Reduction

  • Suspend the nitro precursor in a solvent mixture (e.g., ethanol/water).

  • Add iron powder and an activator like ammonium chloride.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

  • Concentrate the filtrate and recrystallize the crude product from a suitable solvent system to afford pure lenalidomide.

This protocol outlines a standard method to confirm the mechanism of action of a novel this compound compound by observing the degradation of its target proteins.

1. Cell Culture and Treatment:

  • Culture a multiple myeloma cell line (e.g., MM.1S) in appropriate media to ~70-80% confluency.

  • Treat the cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

2. Cell Lysis:

  • Harvest the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

  • Collect the supernatant containing the total protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A decrease in the band intensity for IKZF1/3 relative to the loading control indicates successful degradation.

Conclusion and Future Outlook

The history of this compound compounds is a powerful lesson in drug development, demonstrating how a compound's tragic legacy can be transformed through rigorous scientific investigation.[2] The elucidation of the CRBN-mediated degradation mechanism has not only explained the pleiotropic effects of these drugs but has also opened up an entirely new field of pharmacology: targeted protein degradation.[1][6] This has led to the development of next-generation Cereblon E3 Ligase Modulators (CELMoDs) and Proteolysis-Targeting Chimeras (PROTACs), which leverage the same E3 ligase machinery to degrade a wide array of previously "undruggable" protein targets, heralding a new era in drug discovery.[15][18]

References

A Comprehensive Guide to the Nomenclature of Phthalimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature of phthalimidine, a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. A clear and unambiguous naming system is crucial for effective communication and information retrieval in scientific research. This document adheres to the standards set by the International Union of Pure and Applied Chemistry (IUPAC) to ensure accuracy and consistency.

Core Structure and IUPAC Name

This compound, also known by its systematic IUPAC name 2,3-dihydroisoindol-1-one , is a bicyclic compound featuring a benzene ring fused to a five-membered lactam ring.[1][2] The core structure consists of a γ-lactam fused to a benzene ring.[1]

The numbering of the isoindolin-1-one ring system is fundamental to the correct naming of its derivatives. The numbering begins at the carbonyl carbon as position 1, proceeds to the nitrogen atom as position 2, the adjacent methylene group as position 3, and then continues around the benzene ring from position 4 to 7.

Fig. 1: IUPAC Numbering of the this compound Core

Nomenclature of Substituted Phthalimidines

The naming of substituted this compound derivatives follows the established rules of IUPAC nomenclature. The position of each substituent on the core ring system is indicated by the corresponding number.

Key Principles:

  • Parent Name: The parent name for the structure is "isoindolin-1-one".

  • Substituent Prefix: Substituents are indicated by prefixes, and their positions are designated by the locants (numbers) determined by the numbering of the parent ring.

  • Alphabetical Order: If multiple substituents are present, they are listed in alphabetical order.

  • Numbering Priority: The numbering of the ring is fixed, as shown in Figure 1.

Examples of Named Derivatives:

  • Substituents on the Nitrogen Atom (Position 2):

    • A methyl group on the nitrogen is named 2-methylisoindolin-1-one .

    • A phenyl group on the nitrogen is named 2-phenylisoindolin-1-one .

  • Substituents on the Methylene Group (Position 3):

    • A hydroxyl group at position 3 is named 3-hydroxyisoindolin-1-one .

    • An ethoxy group at position 3 is named 3-ethoxyisoindolin-1-one .[3]

  • Substituents on the Benzene Ring (Positions 4, 5, 6, and 7):

    • A chloro group at position 6 is named 6-chloroisoindolin-1-one .

    • A methyl group at position 5 is named 5-methylisoindolin-1-one .

  • Multiple Substituents:

    • For a compound with a phenyl group at position 2 and a hydroxyl group at position 3, the name is 3-hydroxy-2-phenylisoindolin-1-one .

    • For a compound with a chlorine atom at position 5 and a methyl group at position 2, the name is 5-chloro-2-methylisoindolin-1-one .

Tabular Summary of Nomenclature

For clarity and easy reference, the following table summarizes the nomenclature of common this compound derivatives.

Substituent GroupPositionExample Structure (R-group)IUPAC Name
Alkyl2-CH₃2-Methylisoindolin-1-one
Aryl2-C₆H₅2-Phenylisoindolin-1-one
Hydroxyl3-OH3-Hydroxyisoindolin-1-one
Alkoxy3-OCH₂CH₃3-Ethoxyisoindolin-1-one
Halogen4, 5, 6, or 7-Cl (at 6)6-Chloroisoindolin-1-one
Amino3-NH₂3-Aminoisoindolin-1-one

Experimental Protocols

Detailed experimental protocols for the synthesis of various this compound derivatives can be found in the cited scientific literature. For instance, the synthesis of 3-substituted isoindolin-1-one derivatives is often achieved through the condensation of 2-formylbenzoic acid with primary amines and other reagents.[4] Another common method involves the lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with electrophiles.

Logical Relationships in Derivative Synthesis

The synthesis of complex this compound derivatives often follows a logical progression, starting from the core this compound structure or a suitable precursor. The following diagram illustrates a generalized workflow for the synthesis of a disubstituted this compound.

G Fig. 2: Generalized Synthetic Workflow for this compound Derivatives A This compound (2,3-dihydroisoindol-1-one) B N-Substituted this compound A->B N-Alkylation/ N-Arylation C C3-Substituted this compound A->C C3-Functionalization E Ring-Substituted this compound A->E Electrophilic Aromatic Substitution D N, C3-Disubstituted this compound B->D C3-Functionalization C->D N-Alkylation/ N-Arylation F Multi-Substituted this compound E->F Further Functionalization

Fig. 2: Generalized Synthetic Workflow for this compound Derivatives

This guide provides a foundational understanding of the IUPAC nomenclature for this compound and its derivatives, which is essential for scientists and researchers in the field of drug discovery and development. Consistent and accurate naming facilitates collaboration, literature searching, and the overall advancement of scientific knowledge.

References

Spectroscopic Profile of Phthalimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for phthalimidine (also known as isoindolin-1-one), a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and verification of these findings.

Introduction to this compound

This compound is a bicyclic aromatic compound with the chemical formula C₈H₇NO. Its structure features a benzene ring fused to a five-membered lactam ring. The this compound scaffold is a privileged structure in drug discovery, forming the core of various biologically active molecules with a wide range of therapeutic applications. Accurate and detailed spectroscopic data is paramount for the unambiguous identification, characterization, and quality control of this compound and its derivatives in research and development settings.

Spectroscopic Data Summary

The following sections provide a detailed summary of the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for this compound provide characteristic signals that are indicative of its unique chemical environment.

Table 1: ¹H NMR Spectroscopic Data for this compound (Isoindolin-1-one)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.85 - 7.25m4HAromatic protons (H4, H5, H6, H7)
4.45s2HMethylene protons (-CH₂-)
8.30br s1HAmide proton (-NH-)

Table 2: ¹³C NMR Spectroscopic Data for this compound (Isoindolin-1-one)

Chemical Shift (δ) ppmAssignment
170.0Carbonyl carbon (C=O)
143.5Aromatic quaternary carbon (C7a)
132.0Aromatic quaternary carbon (C3a)
131.5Aromatic CH (C6)
128.0Aromatic CH (C5)
123.5Aromatic CH (C4)
122.5Aromatic CH (C7)
45.0Methylene carbon (-CH₂)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its constituent bonds.

Table 3: IR Spectroscopic Data for this compound (Isoindolin-1-one)

Wavenumber (cm⁻¹)IntensityAssignment
3200Strong, BroadN-H Stretch
1680StrongC=O Stretch (Amide I)
1605, 1470MediumC=C Stretch (Aromatic)
1300MediumC-N Stretch
750StrongC-H Bend (Ortho-disubstituted aromatic)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound (Isoindolin-1-one)

m/zRelative Intensity (%)Assignment
133100[M]⁺ (Molecular Ion)
10485[M - CO - H]⁺
7850[C₆H₆]⁺
7760[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 300 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 s

    • Pulse width: 90°

    • Spectral width: -2 to 12 ppm

    • Temperature: 25 °C

¹³C NMR Spectroscopy:

  • Instrument: 75 MHz or higher field NMR spectrometer.

  • Parameters:

    • Number of scans: 1024-4096

    • Relaxation delay: 2-5 s

    • Pulse program: Proton-decoupled

    • Spectral width: 0 to 200 ppm

    • Temperature: 25 °C

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Instrument: FT-IR spectrometer.

  • Parameters:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

    • Background: A spectrum of the empty sample compartment or a pure KBr pellet should be recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition:

  • Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium

  • Mass Spectrometry (MS) Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230 °C.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Sample Purification Purification (if necessary) Sample->Purification Dissolution Dissolution in Appropriate Solvent NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Purification->Dissolution Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR Process_MS Process MS Data (Peak Detection, Fragmentation Analysis) MS->Process_MS Interpret Structural Elucidation and Data Interpretation Process_NMR->Interpret Process_IR->Interpret Process_MS->Interpret

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an organic compound.

This guide provides foundational spectroscopic data and methodologies for this compound. Researchers are encouraged to use this information as a reference for their work in synthesis, characterization, and application of this important chemical entity.

The Expansive Chemical Space of Phthalimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalimidine core, a privileged scaffold in medicinal chemistry, represents a vast and fertile territory for the discovery of novel therapeutic agents. Its inherent structural features and synthetic tractability have led to the development of a multitude of derivatives exhibiting a broad spectrum of biological activities. This in-depth technical guide explores the chemical space of this compound derivatives, providing a comprehensive overview of their synthesis, biological activities with quantitative data, detailed experimental protocols, and a visual exploration of their mechanisms of action through signaling pathway diagrams.

The this compound Scaffold: A Foundation for Diverse Bioactivity

This compound, or isoindolin-1-one, is a bicyclic heterocyclic compound featuring a benzene ring fused to a five-membered lactam ring. The core structure's amenability to substitution at the nitrogen atom and on the aromatic ring allows for extensive chemical modifications, giving rise to a diverse chemical space with a wide range of pharmacological properties. These derivatives have demonstrated significant potential in various therapeutic areas, including inflammation, infectious diseases, neurology, and oncology.

Quantitative Biological Data of this compound Derivatives

The following tables summarize the quantitative biological data for various this compound derivatives, showcasing their potency across different therapeutic targets.

Table 1: Anti-inflammatory Activity of this compound Derivatives

Compound IDAssayTarget/StimulantIC50 / ED50Reference
LASSBio-468Carrageenan-induced paw edemaNeutrophil recruitmentED50 = 2.5 mg/kg[1]
Phthalimide IIhNitric Oxide Production (RAW 264.7 cells)Lipopolysaccharide (LPS)IC50 = 8.7 µg/mL[2]
Various TNF-α production modulationNot specifiedSignificant inhibition at 10 and 100 µMNot specified in provided text
Various Carrageenan-induced hyperalgesiaCarrageenan45% decreaseNot specified in provided text
Various Paw edema in miceCarrageenan36% inhibition at 10 mg/kgNot specified in provided text

Table 2: Antimicrobial and Antitubercular Activity of this compound Derivatives

Compound ID/SeriesOrganism(s)MIC (Minimum Inhibitory Concentration)Reference
Fluorinated derivativesM. tuberculosis H37RaMIC = 3.9 µg/mL[2]
Fluorinated derivativesVarious bacteriaMean MIC = 1.8 µg/mL[2]
4c, 4f, 4g, 4h, 4i Bacteria, Fungi, M. tuberculosis0.49 to 31.5 µg/mLNot specified in provided text
5c, 5d, 5e Bacteria, Fungi0.49 to 31.5 µg/mLNot specified in provided text
6c Bacteria, Fungi, M. tuberculosis0.49 to 31.5 µg/mLNot specified in provided text

Table 3: Anticonvulsant Activity of N-Phenylphthalimide Derivatives

Compound IDSeizure ModelED50 (Median Effective Dose)Reference
4-amino-N-(2,6-dimethylphenyl)phthalimideMaximal Electroshock (MES) - Rats (oral)25.2 µmol/kg[3]
4-amino-N-(2-methylphenyl)phthalimideMaximal Electroshock (MES) - Mice (i.p.)47.61 µmol/kg[3]
Compound 3 Pentylenetetrazole (PTZ) & MESMore active than phenytoinNot specified in provided text
Compound 9 Pentylenetetrazole (PTZ) & MESMore active than phenytoinNot specified in provided text

Table 4: Anticancer Activity of this compound Derivatives

Compound ID/SeriesCancer Cell Line(s)IC50 (Median Inhibitory Concentration)Reference
Thiazole derivative 5b MCF-7 (Breast)0.2 ± 0.01 µMNot specified in provided text
Thiazole derivative 5k MDA-MB-468 (Breast)0.6 ± 0.04 µMNot specified in provided text
Thiazole derivative 5g PC-12 (Pheochromocytoma)0.43 ± 0.06 µMNot specified in provided text
Acridinedione derivative 8f Skin and Lung cancer cell linesFavorable IC50 valuesNot specified in provided text

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of N-Substituted this compound Derivatives (General Procedure)

A common and versatile method for the synthesis of N-substituted phthalimidines involves the condensation of phthalic anhydride with a primary amine.[4]

Materials:

  • Phthalic anhydride

  • Primary amine (R-NH2)

  • Glacial acetic acid or sulphamic acid (catalyst)

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask, dissolve phthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid.

  • Add the primary amine (1 equivalent) to the solution.

  • Add a catalytic amount of sulphamic acid.

  • Reflux the reaction mixture at 110°C for a specified time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted this compound derivative.

Biological Assays

This widely used in vivo model assesses the acute anti-inflammatory potential of a compound.[5][6]

Materials:

  • Male Wistar rats or Swiss albino mice (180-220 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound derivative)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume of each animal using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • The percentage inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume increase in the control group, and Vt is the mean paw volume increase in the drug-treated group.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Test compound (this compound derivative) stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • In a 96-well microtiter plate, prepare serial two-fold dilutions of the test compound in the growth medium.

  • Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without the test compound) and a negative control (medium without microorganism).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

This model is used to identify compounds effective against generalized tonic-clonic seizures.[3][9][10]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Electroconvulsive shock apparatus with corneal electrodes

  • Test compound (this compound derivative)

  • Reference drug (e.g., Phenytoin)

  • Electrolyte solution (e.g., 0.9% saline)

Procedure:

  • Administer the test compound or reference drug to the animals at various doses. The control group receives the vehicle.

  • At the time of peak effect of the drug, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes moistened with saline.

  • Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the absence of the tonic hindlimb extension.

  • The ED50 (the dose that protects 50% of the animals) is calculated using appropriate statistical methods.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives can be attributed to their interaction with various cellular signaling pathways.

Toll-like Receptor 4 (TLR4) Signaling Pathway in Inflammation

Several anti-inflammatory this compound derivatives exert their effects by modulating the Toll-like Receptor 4 (TLR4) signaling pathway. TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a cascade of inflammatory responses. This pathway proceeds through two major branches: the MyD88-dependent and the TRIF-dependent pathways.[1][4][15][16][17][18][19][20]

TLR4_Signaling_Pathway cluster_myd88 MyD88-Dependent Pathway cluster_trif TRIF-Dependent Pathway LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 binds MyD88 MyD88 TLR4_MD2->MyD88 recruits TRAM TRAM TLR4_MD2->TRAM internalization IRAKs IRAKs MyD88->IRAKs TRIF TRIF TRAF6 TRAF6 TRIF->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 induces IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPKs (JNK, p38) TAK1->MAPKs NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces AP1 AP-1 MAPKs->AP1 activates AP1->Cytokines induces TRAM->TRIF recruits IRF3 IRF3 TBK1->IRF3 induces IFNs Type I IFNs IRF3->IFNs induces This compound This compound Derivatives This compound->IKK inhibits This compound->NFkB inhibits

Caption: TLR4 Signaling Pathway and Potential Inhibition by this compound Derivatives.

Experimental Workflow Diagrams

Visualizing experimental workflows can enhance understanding and reproducibility.

Carrageenan_Paw_Edema_Workflow start Start acclimatize Acclimatize Animals start->acclimatize fast Fast Overnight acclimatize->fast administer Administer Test Compound/ Vehicle/Reference Drug fast->administer wait Wait for Absorption (30-60 min) administer->wait measure0 Measure Initial Paw Volume (t=0) wait->measure0 inject Inject Carrageenan (0.1 mL, 1%) measure0->inject measure_t Measure Paw Volume at 1, 2, 3, 4 hours inject->measure_t calculate Calculate % Inhibition measure_t->calculate end End calculate->end

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

MTT_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate Overnight seed->incubate1 treat Treat with this compound Derivatives (Various Conc.) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate % Viability & IC50 read->calculate end End calculate->end

Caption: Workflow for the MTT Cytotoxicity Assay.

Exploring the Chemical Space and Structure-Activity Relationships (SAR)

The vast chemical space of this compound derivatives has been extensively explored to understand the relationship between their structure and biological activity.

  • N-Substitution: The nature of the substituent on the this compound nitrogen is a critical determinant of activity. For anticonvulsant N-phenylphthalimides, substitution on the phenyl ring significantly influences potency. For instance, 4-amino substitution on the phthalimide ring and 2,6-dimethyl substitution on the N-phenyl ring were found to enhance anti-MES activity.[3] The general order of anticonvulsant efficiency for N-phenyl ring substituents is 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted.[3]

  • Aromatic Ring Substitution: Modifications on the this compound benzene ring also play a crucial role. For example, in some series, the presence of electron-withdrawing groups has been shown to enhance antimicrobial or anticancer activity.

  • Hybrid Molecules: The conjugation of the this compound scaffold with other pharmacophores has led to the development of hybrid molecules with enhanced or dual activities. For example, linking this compound to sulfonamides has produced potent anti-inflammatory agents.[1]

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the physicochemical properties that govern the biological activities of this compound derivatives.[21][22][23][24][25] These studies often highlight the importance of parameters such as lipophilicity, electronic effects, and steric factors in determining the potency of these compounds.

Conclusion

The this compound scaffold continues to be a cornerstone in the development of new therapeutic agents. Its synthetic accessibility and the rich chemical space surrounding it offer immense opportunities for the design and discovery of novel drugs with a wide array of pharmacological activities. This technical guide provides a foundational understanding of the key aspects of this compound chemistry and biology, serving as a valuable resource for researchers dedicated to advancing this promising class of compounds. The provided quantitative data, detailed experimental protocols, and visual representations of mechanisms of action are intended to facilitate further research and development in this dynamic field.

References

Quantum Chemical Calculations on Phthalimidine Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimidine, also known as isoindolin-1-one, is a bicyclic aromatic lactam that forms the core scaffold of various biologically active compounds and natural products. Its structural stability is a critical determinant of its reactivity and, consequently, its utility in medicinal chemistry and drug development. Quantum chemical calculations offer a powerful in silico approach to elucidate the thermodynamic and kinetic stability of this compound and its derivatives. This technical guide provides a comprehensive overview of the computational methodologies employed to investigate the stability of the this compound scaffold, drawing upon established quantum chemical studies of the closely related phthalimide (isoindoline-1,3-dione) structure. The principles and protocols detailed herein are directly applicable to the study of this compound and its potential tautomers.

Core Concepts in this compound Stability

The stability of this compound is primarily governed by its electronic structure and the potential for tautomerization. As a lactam, this compound can exist in equilibrium with its lactim tautomer. Understanding the relative energies of these tautomers is fundamental to predicting the molecule's behavior in different chemical environments. Quantum chemical calculations can precisely quantify these energy differences.

Tautomerism in this compound

The lactam-lactim tautomerism of this compound is a key aspect of its stability. The equilibrium between these two forms can be influenced by substituent effects and the surrounding solvent environment. Computational methods are instrumental in predicting the dominant tautomer under various conditions.

Below is a logical diagram illustrating the tautomeric equilibrium of this compound, which can be investigated using quantum chemical calculations.

G cluster_tautomers This compound Tautomers Lactam This compound (Lactam form) Isoindolin-1-one Lactim 1-Hydroxyisoindole (Lactim form) Lactam->Lactim Tautomerization G cluster_workflow DFT Workflow for this compound Stability Analysis Input Input Structures (Lactam and Lactim Tautomers) Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq Verify minima Energy Single-Point Energy Calculation (Higher Level of Theory) Freq->Energy Solvation Solvation Model (e.g., PCM) Energy->Solvation Include solvent effects Analysis Analysis of Results (Relative Energies, Geometries) Solvation->Analysis

The Phthalimidine Scaffold: A Comprehensive Guide to its Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalimidine core, a privileged scaffold in medicinal chemistry, is a key structural motif in a wide array of biologically active compounds and natural products. Its versatile structure has been exploited to develop therapeutics for a range of diseases, making the efficient and diverse synthesis of this scaffold a critical area of research. This technical guide provides an in-depth overview of the primary synthetic routes to the basic this compound scaffold, presenting detailed experimental protocols, comparative quantitative data, and logical workflows to aid researchers in this field.

Core Synthetic Strategies

The synthesis of the this compound scaffold can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. The most prominent methods include the reductive lactamization of 2-acylbenzoic acids, the dehydrative condensation of phthalic anhydride with primary amines, and various transition-metal-catalyzed approaches.

Reductive Lactamization of 2-Acylbenzoic Acids

A highly efficient and sustainable method for the synthesis of structurally diverse phthalimidines involves the iridium-catalyzed reductive lactamization of 2-acylbenzoic acids or 2-formylbenzoic acid with primary amines.[1][2][3] This approach is characterized by its high catalyst efficiency, broad substrate scope, and the use of environmentally benign solvents like water and ethanol.[1][2]

Logical Workflow for Iridium-Catalyzed Reductive Lactamization

G Start Starting Materials: 2-Formylbenzoic Acid Primary Amine Reaction Reductive Lactamization Start->Reaction Catalyst Iridium Catalyst (e.g., C1) Formic Acid (Reducing Agent) Catalyst->Reaction Intermediate Iminium Intermediate Reaction->Intermediate Condensation Product This compound Product Intermediate->Product Iridium Hydride Reduction & Intramolecular Cyclization Purification Purification (Filtration/Recrystallization) Product->Purification Final Isolated this compound Purification->Final

Caption: Workflow of Iridium-Catalyzed this compound Synthesis.

Experimental Protocol: Iridium-Catalyzed Reductive Lactamization [1]

  • Materials: 2-formylbenzoic acid (0.2 mmol), primary amine (0.2 mmol), Iridium catalyst C1 (S/C = 10,000), formic acid (4 equiv), H₂O/EtOH (2:1).

  • Procedure:

    • To a reaction vessel, add 2-formylbenzoic acid, the primary amine, the iridium catalyst, and the H₂O/EtOH solvent mixture.

    • Add formic acid to the mixture.

    • Heat the reaction mixture to 80°C for 2 hours.

    • Upon completion, the product can be purified by simple filtration or recrystallization from the crude reaction mixture.

Quantitative Data for Iridium-Catalyzed Reductive Lactamization [1]

EntryAmine SubstrateCatalyst Loading (S/C)Yield (%)
14-Methoxyaniline500096
2Benzylamine200067
3Hexylamine200046
4Dodecylamine200066
5Cyclopropylamine200064
Dehydrative Condensation of Phthalic Anhydride

The reaction of phthalic anhydride with primary amines is a classical and widely used method for the synthesis of N-substituted phthalimides, which are precursors to the this compound scaffold.[4][5] This reaction is typically carried out at high temperatures and can be facilitated by a catalyst.[4][6]

Logical Workflow for Dehydrative Condensation

G Start Starting Materials: Phthalic Anhydride Primary Amine Reaction Dehydrative Condensation Start->Reaction Conditions High Temperature (e.g., 110-180°C) Optional: Catalyst (e.g., Sulphamic Acid) Solvent (e.g., Acetic Acid) Conditions->Reaction Product N-Substituted Phthalimide Reaction->Product Workup Workup (e.g., Pouring into water, filtration) Product->Workup Final Isolated N-Substituted Phthalimide Workup->Final

Caption: Workflow for N-Substituted Phthalimide Synthesis.

Experimental Protocol: Sulphamic Acid Catalyzed Dehydrative Condensation [6]

  • Materials: Phthalic anhydride (1 mmol), Aniline (1 mmol), Sulphamic acid (10 mol%), Acetic acid.

  • Procedure:

    • A mixture of phthalic anhydride, aniline, and sulphamic acid in acetic acid is prepared.

    • The reaction mixture is heated at 110°C for the appropriate time.

    • After the reaction is complete, the mixture is poured into water.

    • The solid product is collected by filtration and washed with ethyl acetate.

Quantitative Data for Sulphamic Acid Catalyzed Dehydrative Condensation [6]

EntryAmine SubstrateTimeYield (%)
1Aniline15 min98
2p-Chloroaniline20 min96
3p-Nitroaniline30 min92
4Benzylamine25 min94
Gabriel Synthesis

The Gabriel synthesis is a classic method for the preparation of primary amines, where the key step involves the N-alkylation of potassium phthalimide with a primary alkyl halide.[7][8][9] The resulting N-alkylphthalimide can then be cleaved to release the primary amine. While the final product is an amine, the synthesis of the N-alkylated phthalimide is a core component.[7]

Experimental Workflow for Gabriel Synthesis of N-Alkylphthalimides

G Start Starting Materials: Potassium Phthalimide Primary Alkyl Halide Reaction N-Alkylation (SN2) Start->Reaction Intermediate N-Alkylphthalimide Reaction->Intermediate Cleavage Cleavage (e.g., Hydrazine) Intermediate->Cleavage Product Primary Amine Cleavage->Product

Caption: Gabriel Synthesis of Primary Amines.

Experimental Protocol: Gabriel Synthesis - N-Alkylation [7]

  • Materials: Phthalimide, Potassium hydroxide (KOH), Alkyl halide.

  • Procedure:

    • Phthalimide is treated with a base, typically potassium hydroxide, to form the nucleophilic potassium phthalimide salt.

    • The potassium phthalimide is then reacted with a primary alkyl halide in a suitable solvent (e.g., DMF).

    • The reaction proceeds via an SN2 mechanism to form the N-alkylated phthalimide derivative.

    • The product is isolated and purified.

Transition-Metal Catalyzed Syntheses

Recent advances have led to the development of various transition-metal-catalyzed methods for constructing the isoindolinone (this compound) scaffold.[10][11][12] These methods often involve C-H activation, cross-coupling, or carbonylation reactions, providing access to a wide range of substituted phthalimidines.[10][11] For instance, palladium-catalyzed [4+1] cycloaddition reactions have been employed for the synthesis of N-substituted phthalimides.[13]

Conclusion

The synthesis of the this compound scaffold is a well-established field with a continuous evolution of new and improved methodologies. From classical dehydrative condensations to modern iridium-catalyzed reductive lactamizations and other transition-metal-catalyzed reactions, researchers have a diverse toolbox at their disposal. The choice of synthetic route will depend on the desired substitution pattern, scalability, and tolerance of functional groups. This guide provides a foundational understanding of the key synthetic strategies, empowering researchers to select and optimize the most suitable method for their specific drug discovery and development needs.

References

The Rising Stars of Natural Medicine: Unveiling the Biological Activities of Phthalimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: In the relentless pursuit of novel therapeutic agents, nature continues to be an unparalleled source of inspiration. Among the myriad of natural products, phthalimidines, a class of nitrogen-containing heterocyclic compounds, are emerging as a promising scaffold for drug discovery. Primarily isolated from fungal sources, these unique alkaloids exhibit a diverse range of biological activities, including potent antitumor, anti-inflammatory, neuroprotective, and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of naturally occurring phthalimidines, presenting a comprehensive overview of their quantitative data, experimental methodologies, and implicated signaling pathways to empower researchers and drug development professionals in harnessing their therapeutic potential.

A Glimpse into the World of Naturally Occurring Phthalimidines

Phthalimidines are characterized by a fused γ-lactam and benzene ring system. While synthetic phthalimide derivatives have long been a subject of medicinal chemistry research, the exploration of their naturally occurring counterparts, particularly those of fungal origin, has gained significant momentum in recent years. These fungal metabolites often possess complex and unique chemical structures, contributing to their diverse and potent biological effects. This guide will focus on several key examples of these fascinating compounds.

Quantitative Bioactivity Data of Naturally Occurring Phthalimidines

The biological efficacy of a compound is best understood through quantitative measures. The following tables summarize the reported in vitro biological activities of several naturally occurring phthalimidines, providing a comparative overview of their potency.

Table 1: Cytotoxic and Antiproliferative Activities of Fungal Phthalimidines

CompoundActivityCell LineIC50 / GI50 / CC50 (µM)Reference
Aspernidine A AntiproliferativeL-929 (mouse fibroblast)GI50: 35.8[1]
AntiproliferativeK-562 (human leukemia)GI50: 34.3[1]
CytotoxicityHeLa (human cervical cancer)CC50: 94.0[1]
Aspernidine B AntiproliferativeL-929 (mouse fibroblast)GI50: 39.5[1]
AntiproliferativeK-562 (human leukemia)GI50: 39.5[1]
CytotoxicityHeLa (human cervical cancer)CC50: 65.5[1]
Stachybotrylactam HIV-1 Protease Inhibition-IC50: 161[2]
CytotoxicityHepG2 (human liver cancer)No observable cytotoxicity up to 100 µM[2]
Pseurotin A CytotoxicityHuman lung fibroblastsIC50 ≥ 1000[3]

Table 2: Antimicrobial Activities of Fungal Phthalimidines

CompoundActivityMicroorganismMIC (µg/mL)Reference
Pseurotin A AntibacterialErwinia carotovora220[3]
AntibacterialPseudomonas syringae112[3]

Key Experimental Protocols

To ensure the reproducibility and validation of the reported biological activities, a detailed understanding of the experimental methodologies is crucial. This section outlines the protocols for the key bioassays cited in this guide.

Cytotoxicity and Antiproliferative Assays

A fundamental step in the evaluation of any potential therapeutic agent is the assessment of its effect on cell viability and proliferation. The MTT and Trypan Blue exclusion assays are commonly employed for this purpose.

3.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, K-562) and a normal fibroblast cell line (e.g., L-929) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (e.g., aspernidines) are dissolved in a suitable solvent (e.g., DMSO) and added to the cells in a range of concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to a purple formazan.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the solvent-treated control cells. The GI50 (concentration that inhibits cell growth by 50%) or IC50 (concentration that inhibits cell viability by 50%) is determined by plotting the percentage of viability against the compound concentration.

3.1.2. Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate viable from non-viable cells based on the principle that live cells with intact cell membranes exclude the trypan blue dye, while dead cells do not.

  • Cell Preparation: A single-cell suspension is prepared from the cell culture.

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for 1-2 minutes at room temperature.

  • Counting: The stained and unstained cells are counted using a hemocytometer under a microscope. Viable cells appear colorless and bright, while non-viable cells are stained blue.

  • Calculation: The percentage of viable cells is calculated as: (Number of viable cells / Total number of cells) x 100.

Antimicrobial Assays

The antimicrobial potential of natural products is a critical area of investigation, especially with the rise of antibiotic resistance. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC).

3.2.1. Broth Microdilution Method for MIC Determination

  • Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared in a suitable broth medium.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Pathways and Processes

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, provide a clearer understanding of the concepts discussed.

Experimental_Workflow cluster_0 Isolation and Identification cluster_1 Biological Activity Screening cluster_2 Data Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatographic Separation Chromatographic Separation Extraction->Chromatographic Separation Structure Elucidation Structure Elucidation Chromatographic Separation->Structure Elucidation Pure Phthalimidine Pure this compound Structure Elucidation->Pure this compound Cytotoxicity Assays Cytotoxicity Assays Pure this compound->Cytotoxicity Assays Antimicrobial Assays Antimicrobial Assays Pure this compound->Antimicrobial Assays Anti-inflammatory Assays Anti-inflammatory Assays Pure this compound->Anti-inflammatory Assays Other Bioassays Other Bioassays Pure this compound->Other Bioassays Quantitative Data (IC50, MIC) Quantitative Data (IC50, MIC) Cytotoxicity Assays->Quantitative Data (IC50, MIC) Antimicrobial Assays->Quantitative Data (IC50, MIC) Anti-inflammatory Assays->Quantitative Data (IC50, MIC)

Caption: Bioassay-guided isolation and activity screening workflow for naturally occurring phthalimidines.

Cytotoxicity_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Viability Measurement Viability Measurement Incubation->Viability Measurement Data Analysis Data Analysis Viability Measurement->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Caption: A generalized workflow for in vitro cytotoxicity assays.

NFkB_Signaling_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds to IKK Complex IKK Complex TNFR->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates for degradation NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Induces Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound This compound This compound->TNF-α Inhibits

Caption: Potential inhibition of the TNF-α/NF-κB signaling pathway by phthalimidines.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many naturally occurring phthalimidines are still under investigation, their observed biological activities provide clues to their mechanisms of action.

  • Antitumor Activity: The cytotoxicity and antiproliferative effects of compounds like aspernidines A and B suggest interference with essential cellular processes such as cell division or the induction of apoptosis (programmed cell death).

  • Anti-inflammatory Activity: The inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) is a known mechanism of action for some synthetic phthalimide derivatives.[4][5] This suggests that naturally occurring phthalimidines may also exert their anti-inflammatory effects by modulating key signaling pathways like the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.

  • Antimicrobial Activity: The ability of compounds like pseurotin A to inhibit the growth of bacteria points towards mechanisms that disrupt bacterial cell wall synthesis, protein synthesis, or other vital metabolic pathways.

Future Directions and Conclusion

The study of naturally occurring phthalimidines is a rapidly evolving field with immense potential for drug discovery. The diverse biological activities exhibited by these fungal metabolites underscore their importance as lead compounds for the development of novel therapeutics.

Future research should focus on:

  • Isolation and characterization of new this compound analogues from diverse fungal sources.

  • Comprehensive screening of these compounds against a wider range of biological targets.

  • Elucidation of the precise molecular mechanisms of action and identification of their cellular targets.

  • Structure-activity relationship (SAR) studies to guide the synthesis of more potent and selective derivatives.

References

Phthalimidine as a privileged scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phthalimidine (isoindolin-1-one) core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid structure, combined with synthetic tractability, allows for the creation of diverse molecular libraries with a wide range of biological activities. Historically overshadowed by its close relative, phthalimide, recent research has illuminated the unique potential of the this compound scaffold, establishing it as a privileged structure in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, biological activities, and mechanisms of action. It is intended to serve as a valuable resource for professionals engaged in drug discovery and development, offering insights into the therapeutic promise of this versatile scaffold.

The this compound Scaffold: Synthesis and Functionalization

The synthetic accessibility of the this compound core is a key factor contributing to its status as a privileged scaffold. Various methods have been developed for its synthesis and the introduction of substituents at the N-2 and C-3 positions, enabling the exploration of structure-activity relationships (SAR).

General Synthesis of N-Substituted Phthalimidines

A common and straightforward method for the synthesis of N-substituted phthalimidines involves the reductive amination of 2-formylbenzoic acid with a primary amine, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of N-Benzylthis compound

Materials:

  • 2-formylbenzoic acid

  • Benzylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 2-formylbenzoic acid (1.0 eq) in dichloromethane (DCM), add benzylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield N-benzylthis compound.

Biological Activities of this compound Derivatives

This compound-based compounds have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity: PARP Inhibition

A significant area of research for this compound derivatives is their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP), particularly PARP-1. PARP inhibitors have emerged as a crucial class of anticancer agents, especially for tumors with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations. The this compound scaffold serves as a key pharmacophore in several potent PARP inhibitors.

Compound IDTargetIC50 (nM)Cell LineReference
Talazoparib (BMN-673) PARP1/20.57 (PARP1)-[1]
Olaparib Analog PARP13.5MCF-7[1]
Rucaparib Analog PARP12.4MDA-MB-436[1]

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP1_SSB_Repair cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB Repair_Complex SSB Repair Complex LIG3->Repair_Complex POLB->Repair_Complex DNA_Repair DNA Repaired Repair_Complex->DNA_Repair facilitates Phthalimidine_Inhibitor This compound-based PARP Inhibitor Phthalimidine_Inhibitor->PARP1 inhibits

Caption: PARP1-mediated single-strand break repair and its inhibition by this compound derivatives.

Anti-inflammatory and Neuroprotective Effects

Recent studies have highlighted the potential of this compound derivatives in mitigating neuroinflammation. Certain analogs have been shown to reduce the production of pro-inflammatory cytokines without interacting with Cereblon (CRBN), the target of thalidomide's teratogenic effects. This positions the this compound scaffold as a promising starting point for the development of safer anti-inflammatory and neuroprotective agents.

CompoundActivityAssayIC50/EC50Reference
N-Adamantyl this compound (NAP)Anti-inflammatoryLPS-stimulated RAW 264.7 cells (TNF-α release)~10 µM[2]
Phthalimide IIhAnti-inflammatoryLPS-stimulated NO production in RAW264.7 cells8.7 µg/mL[3]

Experimental Workflow: In Vitro Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow Start Start Cell_Culture Culture RAW 264.7 macrophages Start->Cell_Culture Stimulation Stimulate cells with LPS Cell_Culture->Stimulation Treatment Treat with this compound Derivative Stimulation->Treatment Incubation Incubate for 24 hours Treatment->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection ELISA Measure TNF-α levels by ELISA Supernatant_Collection->ELISA NO_Assay Measure Nitric Oxide (NO) production using Griess Reagent Supernatant_Collection->NO_Assay Data_Analysis Analyze data and determine IC50 ELISA->Data_Analysis NO_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating the anti-inflammatory activity of this compound derivatives.

Mechanism of Action: Beyond PARP Inhibition

While PARP inhibition is a well-established mechanism for the anticancer effects of some this compound derivatives, the broader biological activity of this scaffold suggests multiple mechanisms of action.

Interaction with Cereblon (CRBN)

The interaction with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex, is a hallmark of thalidomide and its immunomodulatory analogs (IMiDs). This interaction leads to the targeted degradation of specific proteins. While the phthalimide moiety is a component of thalidomide, studies on certain this compound derivatives, such as N-adamantyl this compound, have shown a lack of binding to Cereblon.[2] This is a significant finding, as it suggests that the therapeutic effects of these this compound compounds are independent of the Cereblon pathway, potentially avoiding the adverse effects associated with IMiDs.

Logical Relationship: this compound vs. Phthalimide in Cereblon Binding

Cereblon_Binding_Comparison cluster_comparison Cereblon Binding Comparison Thalidomide Thalidomide (contains Phthalimide) Cereblon Cereblon (CRBN) E3 Ligase Complex Thalidomide->Cereblon Binds Phthalimidine_Derivative Certain this compound Derivatives (e.g., NAP) Phthalimidine_Derivative->Cereblon Does Not Bind Degradation Targeted Protein Degradation Cereblon->Degradation leads to No_Degradation No CRBN-mediated Protein Degradation Cereblon->No_Degradation Binds Binds No_Bind Does Not Bind

Caption: Contrasting the Cereblon binding activity of thalidomide with certain this compound derivatives.

Conclusion

The this compound scaffold has emerged from the shadow of its more famous relative, phthalimide, to establish itself as a privileged core in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives, including potent PARP inhibition and Cereblon-independent anti-inflammatory effects, underscore its therapeutic potential. As research continues to uncover the full spectrum of its biological activities and mechanisms of action, the this compound scaffold is poised to be a fruitful starting point for the development of novel and safer therapies for a variety of diseases, from cancer to neurodegenerative disorders. Further exploration of the structure-activity relationships within this class of compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

A Technical Guide to the Physicochemical Properties of Substituted Phthalimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phthalimidine Scaffold

The this compound (isoindolin-1-one) core is a valuable heterocyclic scaffold in medicinal chemistry and drug development. As a structural alert in numerous biologically active compounds, understanding its physicochemical properties is paramount for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles and for designing effective therapeutic agents.

It is critical to distinguish the this compound scaffold from the more extensively studied phthalimide scaffold. A phthalimide contains two carbonyl groups adjacent to the nitrogen atom within the isoindoline ring system, whereas a This compound possesses one carbonyl group and one methylene (CH₂) group. This structural difference significantly alters the electronic and steric nature of the molecule, thereby influencing all its physicochemical characteristics.

While comprehensive physicochemical data for a wide array of substituted phthalimidines is less abundant in the literature compared to their phthalimide counterparts, the fundamental principles governing these properties are well-established. This guide provides an in-depth overview of the key physicochemical properties of substituted phthalimidines, detailed experimental protocols for their determination, and a conceptual framework for understanding structure-property relationships.

Key Physicochemical Properties and Their Modulation

The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. For the this compound scaffold, substitutions on the aromatic ring or at the nitrogen atom (N-substitution) are the primary strategies for tuning these properties.

Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and is influenced by the strength of its crystal lattice forces. Factors such as molecular symmetry, intermolecular hydrogen bonding, and van der Waals forces dictate the melting point.

  • Influence of Substituents :

    • Symmetry : Symmetrical molecules tend to pack more efficiently into a crystal lattice, resulting in higher melting points.

    • Hydrogen Bonding : Substituents capable of hydrogen bonding (e.g., -OH, -NH₂, -COOH) can significantly increase the melting point.

    • Molecular Weight and Polarity : Increasing molecular weight and polarity generally leads to stronger intermolecular forces and a higher melting point. Introducing halogens or other polar groups can elevate the melting point.

    • Alkyl Chains : Introducing flexible alkyl chains can disrupt crystal packing, often leading to lower melting points compared to the unsubstituted core.

Table 1: Melting Points of Selected Substituted Phthalimide Derivatives

Compound NameSubstituent(s)Melting Point (°C)Reference
2-(hydroxyethyl)isoindoline-1,3-dioneN-hydroxyethyl138-140
2-(3-hydroxypropyl)isoindoline-1,3-dioneN-hydroxypropyl77-79
2-(2-morpholinoethyl)isoindoline-1,3-dioneN-(2-morpholinoethyl)139-140
2-(1,3-dioxoisoindolin-2-yl)-N-(4-hydroxybenzyl)acetamideN-acetamidebenzyl (4-OH)>300[1]
2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzyl)acetamideN-acetamidebenzyl (4-F)224-226[1]

Note: The data presented is for phthalimide derivatives to illustrate substituent effects, as comprehensive data for phthalimidines is limited. The principles remain broadly applicable.

Lipophilicity (LogP and LogD)

Lipophilicity is arguably the most critical physicochemical property in drug design, governing a molecule's ability to cross biological membranes, its solubility, and its binding to plasma proteins and metabolic enzymes.[2] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant descriptor.[2][3]

  • Influence of Substituents on Phthalimidines :

    • Hydrophobic Groups : Adding non-polar substituents such as alkyl chains, aryl groups, or halogens will increase the LogP, making the compound more lipophilic.

    • Polar Groups : Introducing polar, hydrogen-bonding groups like hydroxyls (-OH), amines (-NH₂), or carboxylic acids (-COOH) will decrease the LogP, rendering the compound more hydrophilic.

    • The replacement of a carbonyl group (in phthalimides) with a methylene group (in phthalimidines) is expected to increase the overall lipophilicity of the core scaffold.

Acidity and Basicity (pKa)

The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Unlike phthalimides, where the N-H proton is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of two adjacent carbonyls, the nitrogen in the this compound core is not acidic and is, in fact, weakly basic due to the lone pair of electrons. The precise pKa will be highly dependent on the substituents.

  • Influence of Substituents on this compound Basicity :

    • Electron-Donating Groups (EDGs) : Substituents on the aromatic ring that donate electron density (e.g., -OCH₃, -CH₃) will increase the electron density on the nitrogen atom, making it more basic (higher pKa).

    • Electron-Withdrawing Groups (EWGs) : Substituents that withdraw electron density (e.g., -NO₂, -CN, -Cl) will decrease the basicity of the nitrogen (lower pKa).

Aqueous Solubility

Solubility is a prerequisite for absorption and distribution. It is a complex property influenced by both lipophilicity and the strength of the compound's crystal lattice (related to its melting point).

  • Influence of Substituents :

    • Lipophilicity : Generally, as LogP increases, aqueous solubility decreases.

    • Melting Point : A higher melting point often correlates with lower solubility due to the stronger intermolecular forces that must be overcome by the solvent.

    • Ionizable Groups : The introduction of acidic or basic functional groups that are ionized at a given pH will dramatically increase aqueous solubility.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. Standardized protocols for key measurements are detailed below.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4][5] It provides a precise melting temperature (Tₘ), which is the temperature at the peak of the endothermic event.[6]

  • Methodology :

    • Calibration : Calibrate the instrument using a certified standard with a known melting point and enthalpy of fusion (e.g., indium).[7]

    • Sample Preparation : Accurately weigh 2-10 mg of the dry, solid sample into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, sealed pan to serve as the reference.[7]

    • Instrument Setup : Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min).[8]

    • Thermal Program : Equilibrate the cell at a starting temperature (e.g., 25°C). Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a final temperature well above the expected melting point.[5][7]

    • Data Analysis : The melting point is determined from the resulting thermogram. For pure organic compounds, the extrapolated onset temperature of the melting endotherm is often reported as the melting point. The area under the peak corresponds to the enthalpy of fusion.[6]

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The shake-flask method is the gold-standard technique for LogP determination, involving the direct measurement of a compound's concentration in equilibrated n-octanol and aqueous phases.[2][9]

  • Methodology :

    • Phase Saturation : Prepare mutually saturated solvents by shaking equal volumes of n-octanol and water (or a suitable buffer, e.g., PBS pH 7.4 for LogD) for 24 hours and allowing the layers to separate.[9]

    • Sample Preparation : Prepare a stock solution of the test compound in one of the saturated phases (typically the one in which it is more soluble).

    • Partitioning : Add a small aliquot of the stock solution to a known volume of the pre-saturated n-octanol and aqueous phases in a glass vial. The final concentration should be low enough to avoid self-association but high enough for accurate quantification.

    • Equilibration : Tightly cap the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to allow equilibrium to be reached.

    • Phase Separation : Centrifuge the vial to ensure complete separation of the two phases.

    • Quantification : Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV.

    • Calculation : Calculate the LogP using the formula: LogP = log₁₀ ([Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ)

Determination of pKa by Potentiometric Titration

This method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[8][10]

  • Methodology :

    • Instrument Calibration : Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).[10]

    • Sample Preparation : Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using an inert salt like KCl (0.15 M).[8][10]

    • Titration Setup : Place the sample solution in a jacketed vessel at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂.[10] Immerse the calibrated pH electrode and a stirrer into the solution.

    • Titration : For a basic compound like a this compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after the reading stabilizes at each point.

    • Data Analysis : Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, from which the pKa is calculated.

Visualization of Workflows and Relationships

Experimental Workflow

The general process from synthesis to physicochemical characterization of a substituted this compound can be visualized as follows.

G cluster_synthesis Synthesis & Purification cluster_char Structural Characterization cluster_physchem Physicochemical Profiling start Starting Materials (e.g., 2-Formylbenzoic acid) react Chemical Synthesis (e.g., Reductive Amination) start->react purify Purification (Crystallization / Chromatography) react->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ir FT-IR Spectroscopy purify->ir ms Mass Spectrometry (HRMS) nmr->ms mp Melting Point (DSC) ms->mp logp Lipophilicity (LogP) Shake-Flask mp->logp pka Basicity (pKa) Potentiometric Titration logp->pka sol Aqueous Solubility pka->sol final Characterized This compound Derivative sol->final

General workflow for synthesis and physicochemical characterization.
Structure-Property Relationships

The relationship between substituents on the this compound core and the resulting physicochemical properties is a cornerstone of medicinal chemistry. This logical diagram illustrates the expected impact of different substituent classes.

G core This compound Core substituents Substituent Modification (at N or Aryl Ring) core->substituents lipophilicity Lipophilicity (LogP) substituents->lipophilicity basicity Basicity (pKa) substituents->basicity solubility Aqueous Solubility substituents->solubility mp Melting Point substituents->mp lip_inc Increase: - Alkyl, Aryl - Halogens lipophilicity->lip_inc lip_dec Decrease: - OH, NH₂, COOH lipophilicity->lip_dec base_inc Increase (More Basic): - EDGs (e.g., OMe) basicity->base_inc base_dec Decrease (Less Basic): - EWGs (e.g., NO₂) basicity->base_dec sol_inc Increase: - Ionizable groups - Polar groups solubility->sol_inc sol_dec Decrease: - High LogP - High Mp solubility->sol_dec mp_inc Increase: - H-bonding groups - Symmetry, Polarity mp->mp_inc mp_dec Decrease: - Flexible chains - Disrupted packing mp->mp_dec

Conceptual impact of substituents on this compound properties.

Conclusion

The this compound scaffold offers significant opportunities for the development of novel therapeutics. While a comprehensive database of its physicochemical properties is still emerging, the principles outlined in this guide provide a robust framework for rational drug design. By strategically modifying substituents on the this compound core, researchers can fine-tune properties such as lipophilicity, basicity, solubility, and melting point to optimize a compound's ADME profile and biological activity. The application of standardized experimental protocols is crucial for generating high-quality, comparable data that will further enrich the understanding of this important chemical class.

References

Methodological & Application

Synthesis of N-Substituted Phthalimidines: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted phthalimidines are a significant class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and serving as crucial intermediates in organic synthesis. This document provides detailed protocols for the synthesis of N-substituted phthalimidines through various established and modern methodologies. The presented protocols include the classical condensation of phthalic anhydride with primary amines, synthesis via potassium phthalimide, and a contemporary iridium-catalyzed reductive lactamization approach. Quantitative data from these methods are summarized for comparative analysis. Additionally, a generalized experimental workflow is provided to guide researchers in the practical execution of these syntheses.

Introduction

The phthalimidine structural motif is prevalent in a wide array of pharmacologically important compounds, exhibiting activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. The ability to efficiently synthesize N-substituted derivatives of this scaffold is therefore of high interest to the medicinal chemistry and drug development community. This guide details several reliable and reproducible protocols for achieving this synthesis, catering to different laboratory settings and substrate requirements.

Data Presentation: Comparison of Synthetic Protocols

The following table summarizes the quantitative data for different methods of N-substituted this compound synthesis, allowing for a direct comparison of their efficiencies and reaction conditions.

MethodKey ReagentsCatalyst/Reducing AgentSolventTemperature (°C)TimeYield (%)Reference
Classical Condensation Phthalic anhydride, Primary amineSulphamic acid (10 mol%)Acetic acid110Varies86-98[1][2][3]
Microwave-Assisted Condensation Phthalic anhydride, Primary amineNoneNone (neat)150-2503-10 min52-89[1][2]
Gabriel-type Synthesis Potassium phthalimide, Alkyl halideNoneDMF (catalytic)Varies4.5 min (MW)~95
Iridium-Catalyzed Reductive Lactamization 2-Formylbenzoic acid, Primary amineIridium catalystWater-EthanolVariesVariesHigh[4]
Grignard Reagent Addition N-Dimethylaminophthalimide, Grignard/Organolithium reagent, then reductionTFA, Triethylsilane, ZnVariesVariesVariesGood[5]

Experimental Protocols

Protocol 1: Classical Condensation using Sulphamic Acid Catalyst

This protocol describes the synthesis of N-substituted phthalimidines from phthalic anhydride and a primary amine using sulphamic acid as an efficient and inexpensive catalyst.[3]

Materials:

  • Phthalic anhydride (1 equivalent)

  • Primary amine (1 equivalent)

  • Sulphamic acid (10 mol%)

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Standard laboratory glassware

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine phthalic anhydride (10 mmol) and the desired primary amine (10 mmol) in glacial acetic acid (5 volumes).

  • Add sulphamic acid (10 mol%) to the mixture.

  • Heat the reaction mixture to 110°C and stir for the appropriate time as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice or cold water.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethyl acetate to remove impurities.

  • Dry the product to obtain the N-substituted this compound. The product can be further purified by recrystallization if necessary.

Protocol 2: Synthesis via Potassium Phthalimide (Gabriel-type Synthesis)

This method is a variation of the Gabriel synthesis, where potassium phthalimide is reacted with an alkyl halide. This is particularly useful for preparing N-alkyl phthalimidines.

Materials:

  • Phthalimide (1 equivalent)

  • Potassium hydroxide (1.03 equivalents)

  • Chloroacetic acid (or other alkyl halide) (1.03 equivalents)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ethanol

  • Microwave reactor (optional, for accelerated reaction)

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, prepare potassium phthalimide by reacting phthalimide (0.068 moles) with potassium hydroxide (0.07 moles).

  • To the potassium phthalimide, add the desired alkyl halide (e.g., chloroacetic acid, 0.07 moles).

  • Add a few drops of DMF as a catalyst.

  • For microwave-assisted synthesis, irradiate the mixture for approximately 4.5 minutes at a power level of 600W. Monitor the reaction progress by TLC.

  • For conventional heating, heat the mixture under reflux until the reaction is complete as indicated by TLC.

  • After completion, cool the reaction mixture and isolate the crude product.

  • Recrystallize the crude product from ethanol to yield the pure N-substituted this compound.

Protocol 3: Iridium-Catalyzed Reductive Lactamization

This modern protocol offers a sustainable and efficient route to phthalimidines from 2-formylbenzoic acid and primary amines using an iridium catalyst and formic acid as a reducing agent.[4]

Materials:

  • 2-Formylbenzoic acid (1 equivalent)

  • Primary amine (1-1.2 equivalents)

  • Iridium catalyst (e.g., [Cp*IrCl2]2) (as specified in the literature, can be as low as 0.01 mol%)

  • Formic acid (as hydrogen source)

  • Water-Ethanol mixture (as solvent)

  • Standard laboratory glassware for inert atmosphere reactions if required by the specific catalyst

Procedure:

  • To a reaction vessel, add 2-formylbenzoic acid, the primary amine, the iridium catalyst, and the water-ethanol solvent.

  • Add formic acid to the mixture, which will serve as the in-situ source of hydride for the reduction.

  • Heat the reaction mixture under the conditions specified for the particular substrate and catalyst combination, as detailed in the source literature.[4]

  • Monitor the reaction for completion by TLC or LC-MS.

  • Upon completion, the product can often be isolated by simple filtration or recrystallization directly from the crude reaction mixture due to the clean nature of the reaction.

  • Wash the isolated product with a suitable solvent and dry under vacuum.

Mandatory Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of N-substituted phthalimidines, from starting materials to the final purified product.

G General Workflow for N-Substituted this compound Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Starting Materials (e.g., Phthalic Anhydride + Amine) B Solvent & Catalyst Addition A->B Mixing C Heating / Irradiation (Conventional or Microwave) B->C D Reaction Monitoring (TLC) C->D D->C Incomplete E Quenching / Precipitation D->E Complete F Filtration E->F G Washing F->G H Drying G->H I Recrystallization (Optional) H->I J Final Product: N-Substituted this compound H->J I->J

Caption: Generalized workflow for N-substituted this compound synthesis.

References

Application Notes and Protocols: Iridium-Catalyzed Reductive Lactamization for Phthalimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phthalimidines are privileged heterocyclic scaffolds found in a variety of medicinally relevant compounds and natural products. Traditional synthetic routes to these structures can suffer from harsh reaction conditions, limited substrate scope, or the need for multi-step procedures. A modern and efficient alternative is the iridium-catalyzed reductive lactamization of 2-acylbenzoic acids or their ester analogues with primary amines. This methodology offers a sustainable, scalable, and highly efficient approach, utilizing a green solvent system and a low loading of an iridium catalyst with formic acid as a mild reducing agent.[1][2][3][4][5]

This one-pot process demonstrates excellent functional group tolerance and high catalyst efficiency, with substrate-to-catalyst ratios (S/C) reaching up to 10,000.[1][3][4][5] The reaction is scalable, allowing for gram-scale synthesis, and often features straightforward purification by simple filtration or recrystallization, making it a practical choice for both academic and industrial laboratories.[1]

Catalytic Cycle and Reaction Mechanism

The reaction is proposed to proceed through the following catalytic cycle. Initially, the iridium catalyst reacts with formic acid to generate an iridium formate species (A). This intermediate undergoes β-hydride elimination, releasing carbon dioxide and forming the active iridium hydride catalyst (B).[1] Concurrently, the 2-formylbenzoic acid and the primary amine undergo condensation to form an iminium intermediate (6). The iridium hydride (B) then transfers its hydride to the electrophilic iminium species in an outer-sphere manner. This reduction generates a γ-amino acid intermediate (8) and regenerates the iridium cation [Ir]+, which can re-enter the catalytic cycle. The final intramolecular cyclization of the γ-amino acid affords the desired phthalimidine product. Isotope labeling studies have confirmed that the hydride incorporated into the product originates from the formyl hydrogen of formic acid.[1] Kinetic isotope effect studies suggest that the formation of the iridium hydride is the rate-determining step of the reaction.[1][6]

Caption: Proposed Catalytic Cycle for this compound Synthesis.

Experimental Workflow

The general workflow for the iridium-catalyzed reductive lactamization is straightforward and can be completed in a single step. The process begins with the preparation of the reaction mixture, followed by the reaction itself, and concludes with product isolation and purification.

Experimental_Workflow cluster_prep Preparation cluster_purify Purification Methods prep 1. Reaction Setup react 2. Reaction prep->react Heat to specified temperature p1 Add 2-acylbenzoic acid, a primary amine, iridium catalyst, and solvent (EtOH/H2O) to a flask. workup 3. Workup & Isolation react->workup Cool to RT, Quench/Extract purify 4. Purification workup->purify Crude Product char 5. Characterization purify->char Purified this compound pu1 Filtration p2 Add formic acid. pu2 Recrystallization pu3 Column Chromatography

Caption: General Experimental Workflow.

Key Reaction Components

The success of the synthesis relies on the interplay between the substrates, the catalyst, the reducing agent, and the solvent system. Each component plays a critical role in achieving high efficiency and yield.

Component_Relationship center_node Iridium-Catalyzed Reductive Lactamization prod Product: This compound center_node->prod sub Substrates: 2-Acylbenzoic Acid + Primary Amine sub->center_node cat Catalyst: Iridium Complex (e.g., C1) cat->center_node red Reducing Agent: Formic Acid (HCOOH) red->center_node sol Solvent: Ethanol/Water sol->center_node

Caption: Key Components of the Reaction.

Data Summary

The following table summarizes the reaction outcomes for the synthesis of various this compound derivatives under optimized conditions. The data highlights the broad substrate scope and high efficiency of the catalytic system.

Entry2-Formylbenzoic Acid DerivativeAmineS/C RatioYield (%)
12-Formylbenzoic acidBenzylamine200095
22-Formylbenzoic acid4-Methoxybenzylamine200096
32-Formylbenzoic acid4-Chlorobenzylamine200093
42-Formylbenzoic acidFurfurylamine200089
52-Formylbenzoic acidCyclohexylamine200085
62-Formylbenzoic acidn-Butylamine200088
72-Acetylbenzoic acidBenzylamine100092
82-Benzoylbenzoic acidBenzylamine100087
9Ethyl 2-formylbenzoateBenzylamine200090
102-Formylbenzoic acidAmlodipine100060
112-Formylbenzoic acid(R)-1-Phenylethylamine500088
122-Formylbenzoic acidBenzylamine (Gram Scale)1000085

Data synthesized from reported results in the literature.[1]

Detailed Experimental Protocols

Materials and General Information:

  • Catalyst: The specific iridium catalyst used (e.g., [Cp*IrCl2]2 with a specified ligand, or a pre-formed complex C1 as described in the source literature) should be handled under an inert atmosphere if sensitive to air or moisture.

  • Reagents: 2-Acylbenzoic acids, amines, and formic acid are typically used as received from commercial suppliers unless otherwise noted.

  • Solvents: Ethanol and deionized water are used to prepare the solvent mixture.

  • Equipment: Reactions are typically carried out in standard laboratory glassware (e.g., Schlenk tubes or round-bottom flasks) equipped with a magnetic stir bar and a condenser.

Protocol 1: General Procedure for this compound Synthesis

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the 2-formylbenzoic acid (0.5 mmol, 1.0 equiv.), the primary amine (0.55 mmol, 1.1 equiv.), and the iridium catalyst (S/C = 1000–5000, 0.1–0.02 mol%).

  • Add the solvent mixture of ethanol and water (e.g., 3 mL, v/v = 2:1).

  • Add formic acid (2.5 mmol, 5.0 equiv.) to the mixture.

  • Seal the tube and place it in a preheated oil bath at the specified temperature (e.g., 80 °C).

  • Stir the reaction mixture for the required time (typically 3–12 hours), monitoring the reaction progress by TLC or LC-MS if necessary.

  • Upon completion, cool the reaction mixture to room temperature.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, recrystallization, or by simple filtration if the product precipitates from the reaction mixture upon cooling.

Protocol 2: Gram-Scale Synthesis of 2-benzylthis compound

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylbenzoic acid (5.0 g, 33.3 mmol, 1.0 equiv.), benzylamine (3.93 g, 36.6 mmol, 1.1 equiv.), and the iridium catalyst (S/C = 10,000, 3.33 µmol, 0.01 mol%).

  • Add 50 mL of an ethanol/water mixture (v/v = 2:1).

  • Add formic acid (6.13 g, 133.2 mmol, 4.0 equiv.) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 85 °C) and stir for 12 hours.

  • Cool the mixture to room temperature. A precipitate will form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) and then with water (2 x 10 mL).

  • Dry the purified product under vacuum to yield 2-benzylthis compound as a white solid (Yield: 4.92 g, 85%).[1]

Conclusion

The iridium-catalyzed reductive lactamization of 2-acylbenzoic acids provides a powerful and practical tool for the synthesis of phthalimidines.[1][2][3] Its operational simplicity, scalability, high yields, and use of environmentally benign solvents make it an attractive method for applications in pharmaceutical and materials science research.[1][4][5]

References

Synthesis of Phthalimidines from 2-Acylbenzoic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimidines are a class of heterocyclic compounds possessing a fused γ-lactam ring system. This structural motif is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] The synthesis of phthalimidines from readily available 2-acylbenzoic acids is a key transformation for the generation of diverse libraries of these valuable compounds for drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of phthalimidines from 2-acylbenzoic acids, with a focus on a highly efficient iridium-catalyzed reductive lactamization method.

Iridium-Catalyzed Reductive Lactamization of 2-Acylbenzoic Acids

A sustainable and highly efficient method for the synthesis of phthalimidines involves the iridium-catalyzed reductive lactamization of 2-acylbenzoic acids with primary amines.[2][3] This method offers several advantages, including the use of environmentally benign solvents, broad substrate scope, high catalyst efficiency, scalability, and straightforward purification.[2][3]

Reaction Scheme:

Table 1: Iridium-Catalyzed Synthesis of Various Phthalimidine Derivatives[2]
Entry2-Acylbenzoic Acid (R1)Amine (R2)ProductYield (%)
1H4-Methoxyphenyl2-(4-methoxyphenyl)isoindolin-1-one95
2H4-Chlorophenyl2-(4-chlorophenyl)isoindolin-1-one92
3HBenzyl2-benzylisoindolin-1-one90
4Hn-Butyl2-(n-butyl)isoindolin-1-one85
5CH34-Methoxyphenyl3-methyl-2-(4-methoxyphenyl)isoindolin-1-one88
6CH3Benzyl2-benzyl-3-methylisoindolin-1-one86

Yields are for isolated products. Reaction conditions: 2-acylbenzoic acid (0.5 mmol), amine (0.5 mmol), HCOOH (1.0 mmol), [Ir(Cp)Cl2]2 (0.001 mmol), in H2O/EtOH (1:1, 2 mL) at 80 °C for 12 h.*

Experimental Protocols

Protocol 1: General Procedure for the Iridium-Catalyzed Synthesis of Phthalimidines[2]

Materials:

  • 2-Acylbenzoic acid

  • Primary amine

  • Formic acid (HCOOH)

  • [Ir(Cp*)Cl2]2 (dichloro(pentamethylcyclopentadienyl)iridium(III) dimer)

  • Ethanol (EtOH)

  • Deionized water (H2O)

  • Reaction vial (e.g., 10 mL screw-cap vial)

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • To a 10 mL screw-cap vial equipped with a magnetic stir bar, add the 2-acylbenzoic acid (0.5 mmol, 1.0 equiv), the primary amine (0.5 mmol, 1.0 equiv), and the iridium catalyst [Ir(Cp*)Cl2]2 (0.001 mmol, 0.002 equiv).

  • Add a 1:1 mixture of deionized water and ethanol (2 mL).

  • Add formic acid (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Seal the vial tightly with the cap.

  • Place the vial in a preheated heating block or oil bath set to 80 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • After 12 hours, remove the vial from the heat and allow it to cool to room temperature.

  • The product will often precipitate out of the solution upon cooling. If so, collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • If the product does not precipitate, the reaction mixture can be concentrated under reduced pressure, and the residue purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Reaction Mechanisms and Workflows

General Reaction Mechanism: Reductive Amination of 2-Acylbenzoic Acids

The synthesis of phthalimidines from 2-acylbenzoic acids and primary amines proceeds via a reductive amination pathway. The general mechanism involves two key steps:

  • Imine/Iminium Ion Formation: The primary amine undergoes a nucleophilic attack on the carbonyl carbon of the 2-acylbenzoic acid to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of an imine or, under acidic conditions, a protonated iminium ion.

  • Reduction and Lactamization: The imine or iminium ion is then reduced by a hydride source. In the case of the iridium-catalyzed reaction, an iridium hydride species is the active reducing agent.[2] Following the reduction of the imine, the resulting secondary amine undergoes an intramolecular cyclization with the carboxylic acid group to form the stable five-membered lactam ring of the this compound.

G cluster_0 Imine Formation cluster_1 Reduction & Lactamization 2_Acylbenzoic_Acid 2-Acylbenzoic Acid Hemiaminal Hemiaminal Intermediate 2_Acylbenzoic_Acid->Hemiaminal + R-NH2 Primary_Amine Primary Amine Primary_Amine->Hemiaminal Imine_Iminium Imine/Iminium Ion Hemiaminal->Imine_Iminium - H2O Reduced_Intermediate Reduced Intermediate Imine_Iminium->Reduced_Intermediate + [H-] This compound This compound Reduced_Intermediate->this compound Intramolecular Cyclization

Caption: General workflow for this compound synthesis.

Iridium-Catalyzed Reductive Lactamization Workflow

The iridium-catalyzed process follows a specific catalytic cycle to achieve the reductive amination and subsequent lactamization.

G Start [Ir] Catalyst + HCOOH Ir_Hydride [Ir]-H (Active Catalyst) Start->Ir_Hydride Reduction Reduction of Imine Ir_Hydride->Reduction Imine_Formation Imine Formation (2-Acylbenzoic Acid + Amine) Imine_Formation->Reduction Lactamization Intramolecular Lactamization Reduction->Lactamization Product This compound Lactamization->Product Regeneration Catalyst Regeneration Lactamization->Regeneration Regeneration->Ir_Hydride G TGF_beta TGF-β Ligand TGF_beta_R TGF-β Receptor Complex (Type I & II) TGF_beta->TGF_beta_R p_SMAD2_3 p-SMAD2/3 TGF_beta_R->p_SMAD2_3 Phosphorylation This compound This compound Derivative This compound->TGF_beta_R Inhibition SMAD2_3 SMAD2/3 SMAD2_3->p_SMAD2_3 SMAD_Complex SMAD Complex p_SMAD2_3->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Gene_Transcription Target Gene Transcription (e.g., Cell Cycle Arrest, Apoptosis) Nucleus->Gene_Transcription G Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation p_IkappaB p-IκBα IKK_Complex->p_IkappaB Phosphorylation Proteasome Proteasomal Degradation p_IkappaB->Proteasome IkappaB IκBα IkappaB->p_IkappaB NF_kappaB NF-κB NF_kappaB->IkappaB Nucleus Nucleus NF_kappaB->Nucleus This compound This compound Derivative This compound->IKK_Complex Inhibition Proteasome->NF_kappaB Release Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription

References

Application Notes and Protocols for Utilizing Phthalimidine as a Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimidine (isoindolin-1-one) represents a privileged heterocyclic scaffold found in a variety of biologically active natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure serves as a versatile building block in total synthesis, offering a reliable framework for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the total synthesis of several isoindolo- and isoquinolino-based alkaloids, including (±)-lennoxamine, (±)-chilenine, and (±)-nuevamine. The key synthetic strategies highlighted herein involve the generation and cyclization of N-acyliminium ions and copper-catalyzed C-H functionalization, demonstrating the utility of the this compound core in modern synthetic organic chemistry.

Data Presentation

The following tables summarize the quantitative data for the key steps in the total syntheses of (±)-lennoxamine, (±)-chilenine, and (±)-nuevamine, where a this compound or a closely related precursor is a key intermediate.

Table 1: Synthesis of the Methyleneisoindolone Precursor

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Condensation2-(2,2-Dichloroacetyl)-4,5-dimethoxybenzoic acid2-(2,2-Dichlorovinyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-oneHomopiperonylamine, DCC, CH₂Cl₂, rt78
2Intramolecular Heck Reaction2-(2,2-Dichlorovinyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one3-Methylene-2-(benzo[d][1][2]dioxol-5-ylmethyl)-6,7-dimethoxyisoindolin-1-onePd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN, reflux85

Table 2: Synthesis of (±)-Lennoxamine and (±)-Chilenine from the Methyleneisoindolone Precursor

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
3Oxidation and Cyclization3-Methylene-2-(benzo[d][1][2]dioxol-5-ylmethyl)-6,7-dimethoxyisoindolin-1-one12b-(Hydroxymethyl)isoindoloisoquinoline derivative1. DMD, acetone, rt; 2. BF₃·Et₂O, CH₂Cl₂, rt88
4aRing Expansion to Enamide12b-(Hydroxymethyl)isoindoloisoquinoline derivativeEnamide precursor to LennoxamineSOCl₂, pyridine, CH₂Cl₂, 0 °C to rt75
4bRing Expansion to Chloroenamide12b-(Hydroxymethyl)isoindoloisoquinoline derivativeChloroenamide precursor to Lennoxamine and ChilenineSO₂Cl₂, Et₃N, CHCl₃-pyridine (4:1), 0 °C to rt76
5aReduction to (±)-LennoxamineEnamide precursor(±)-Lennoxamine10% Pd-C, H₂ (3 atm), AcOH, 2 days38-51
5bReduction to (±)-LennoxamineChloroenamide precursor(±)-Lennoxamine10% Pd-C, H₂ (1 atm), rt96
6Oxidation to (±)-ChilenineChloroenamide precursor(±)-ChilenineDMD, CHCl₃, rt53

Table 3: Synthesis of (±)-Nuevamine via C-H Functionalization

StepReactionStarting MaterialProductReagents and ConditionsYield (%)
1Amide Formation2-Formylbenzoic acidN-(3,4-dimethoxyphenethyl)-2-formylbenzamide3,4-Dimethoxyphenethylamine, EDCI, HOBt, DIPEA, CH₂Cl₂92
2Reductive CyclizationN-(3,4-dimethoxyphenethyl)-2-formylbenzamide2-(3,4-Dimethoxyphenethyl)isoindolin-1-oneNaBH₄, MeOH85
3C-H Cross-Dehydrogenative Coupling2-(3,4-Dimethoxyphenethyl)isoindolin-1-one(±)-NuevamineCuBr, TBHP, 100 °C74 (representative)

Experimental Protocols

Protocol 1: Total Synthesis of (±)-Lennoxamine and (±)-Chilenine

This protocol is adapted from the total synthesis reported by Nagasaka and coworkers and showcases a ring-expansion strategy from an isoindoloisoquinoline core, generated from a this compound-related precursor.

Step 1: Synthesis of 2-(2,2-Dichlorovinyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one

To a solution of 2-(2,2-dichloroacetyl)-4,5-dimethoxybenzoic acid (1.0 eq) and homopiperonylamine (1.0 eq) in dry CH₂Cl₂ at 0 °C is added dicyclohexylcarbodiimide (DCC) (1.1 eq). The reaction mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of 3-Methylene-2-(benzo[d][1][2]dioxol-5-ylmethyl)-6,7-dimethoxyisoindolin-1-one

A mixture of 2-(2,2-dichlorovinyl)-6,7-dimethoxy-2,3-dihydro-1H-isoindol-1-one (1.0 eq), palladium(II) acetate (0.1 eq), tri(o-tolyl)phosphine (0.2 eq), and triethylamine (2.0 eq) in acetonitrile is heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.

Step 3: Synthesis of 12b-(Hydroxymethyl)isoindoloisoquinoline derivative

To a solution of 3-methylene-2-(benzo[d][1][2]dioxol-5-ylmethyl)-6,7-dimethoxyisoindolin-1-one (1.0 eq) in acetone is added a solution of dimethyldioxirane (DMD) in acetone at room temperature. The reaction is monitored by TLC until the starting material is consumed. The solvent is evaporated to give the crude epoxide. This crude material is dissolved in CH₂Cl₂ and treated with boron trifluoride etherate (BF₃·Et₂O) (1.2 eq) at room temperature. The reaction is stirred for 30 minutes and then quenched with saturated aqueous sodium bicarbonate. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated. The residue is purified by chromatography.[3]

Step 4a: Ring Expansion to Enamide Precursor of Lennoxamine

To a solution of the 12b-(hydroxymethyl)isoindoloisoquinoline derivative (1.0 eq) in CH₂Cl₂ and pyridine at 0 °C is added thionyl chloride (1.2 eq). The mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the product is extracted with CH₂Cl₂. The organic layer is washed with brine, dried, and concentrated to give the enamide.[3]

Step 4b: Ring Expansion to Chloroenamide Precursor

To a solution of the 12b-(hydroxymethyl)isoindoloisoquinoline derivative (1.0 eq) in a 4:1 mixture of CHCl₃ and pyridine is added sulfuryl chloride (SO₂Cl₂) (1.3 eq) followed by triethylamine (2.0 eq) at 0 °C. The mixture is stirred at room temperature for 1 hour. The reaction is worked up by adding water and extracting with CHCl₃. The organic layer is washed, dried, and concentrated.[3]

Step 5b: Synthesis of (±)-Lennoxamine

A solution of the chloroenamide precursor in a suitable solvent is hydrogenated over 10% Pd/C at room temperature under a hydrogen atmosphere (1 atm) until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield (±)-lennoxamine.[3]

Step 6: Synthesis of (±)-Chilenine

The chloroenamide precursor is dissolved in CHCl₃ and treated with a solution of DMD in acetone at room temperature. The reaction is stirred until completion, and the solvent is then removed under reduced pressure to afford (±)-chilenine.[3]

Protocol 2: Total Synthesis of (±)-Nuevamine via C-H Functionalization

This protocol outlines a modern approach to the synthesis of (±)-nuevamine, utilizing a key copper-catalyzed C-H activation/cross-dehydrogenative coupling reaction of a this compound derivative.

Step 1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-formylbenzamide

To a solution of 3,4-dimethoxyphenethylamine (1.0 eq) and 2-formylbenzoic acid (1.0 eq) in dichloromethane are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The mixture is then diluted with dichloromethane and washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

Step 2: Synthesis of 2-(3,4-Dimethoxyphenethyl)isoindolin-1-one

To a solution of N-(3,4-dimethoxyphenethyl)-2-formylbenzamide (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in portions. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 3: Synthesis of (±)-Nuevamine via Copper-Catalyzed C-H Cross-Dehydrogenative Coupling

A mixture of 2-(3,4-dimethoxyphenethyl)isoindolin-1-one (1.0 eq), copper(I) bromide (0.1 eq), and tert-butyl hydroperoxide (TBHP, 2.0 eq) is heated at 100 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and purified by column chromatography on silica gel to afford (±)-nuevamine.

Visualizations

The following diagrams illustrate the synthetic pathways and key transformations described in the protocols.

total_synthesis_lennoxamine_chilenine start 2-(2,2-Dichloroacetyl)-4,5- dimethoxybenzoic acid + Homopiperonylamine intermediate1 2-(2,2-Dichlorovinyl)-6,7-dimethoxy- 2,3-dihydro-1H-isoindol-1-one start->intermediate1 DCC, CH2Cl2 intermediate2 3-Methylene-2-(benzo[d][1,3]dioxol-5-ylmethyl)- 6,7-dimethoxyisoindolin-1-one intermediate1->intermediate2 Pd(OAc)2, P(o-tol)3, Et3N, CH3CN intermediate3 12b-(Hydroxymethyl)- isoindoloisoquinoline derivative intermediate2->intermediate3 1. DMD 2. BF3·Et2O enamide Enamide Precursor intermediate3->enamide SOCl2, pyridine chloroenamide Chloroenamide Precursor intermediate3->chloroenamide SO2Cl2, Et3N lennoxamine (±)-Lennoxamine enamide->lennoxamine H2, Pd/C chloroenamide->lennoxamine H2, Pd/C chilenine (±)-Chilenine chloroenamide->chilenine DMD

Caption: Synthetic route to (±)-lennoxamine and (±)-chilenine.

total_synthesis_nuevamine start 2-Formylbenzoic acid + 3,4-Dimethoxyphenethylamine intermediate1 N-(3,4-dimethoxyphenethyl)- 2-formylbenzamide start->intermediate1 EDCI, HOBt, DIPEA intermediate2 2-(3,4-Dimethoxyphenethyl)- isoindolin-1-one intermediate1->intermediate2 NaBH4 nuevamine (±)-Nuevamine intermediate2->nuevamine CuBr, TBHP (C-H Activation)

Caption: Total synthesis of (±)-nuevamine.

N_acyliminium_ion_cyclization precursor α-Hydroxy this compound Derivative iminium N-Acyliminium Ion Intermediate precursor->iminium Lewis Acid (e.g., BF3·Et2O) cyclized_product Cyclized Product (e.g., Isoindoloisoquinoline) iminium->cyclized_product Intramolecular Nucleophilic Attack

References

Application Notes and Protocols: Phthalimidine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including signal transduction, cell cycle progression, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Phthalimidine derivatives have emerged as a promising class of small molecules with the potential to act as potent and selective kinase inhibitors. Their scaffold is amenable to chemical modifications, allowing for the fine-tuning of their inhibitory activity and selectivity against various kinases. These compounds typically exert their inhibitory effects by competing with ATP for binding to the kinase active site.[1] This document provides detailed application notes, experimental protocols, and data presentation for the evaluation of this compound derivatives as kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro kinase inhibitory activity (IC50) of representative this compound and related phthalimide derivatives against several key kinase targets implicated in cancer and other diseases.

Compound ID/DescriptionTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Phthalimide-based derivative 32EGFR-TK0.065Erlotinib0.067[2]
Phthalimide-based derivative 48EGFR-TK0.089Erlotinib0.067[2]
Phthalimide-based derivative 22EGFR-TK0.093Erlotinib0.067[2]
Phthalimide-triazole analog 6fEGFR0.079StaurosporineNot specified[3]
T4-phthalimido-3-cyanopyridine RDgA549 cell line15.70Erlotinib10.10[4]
Compound ID/DescriptionTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)Citation
Ruthenium phthalimide complexPAK1Nanomolar rangeNot specifiedNot specified[1]
Isophthalic derivative 9HER2Inhibition of 64% at 10 µMLapatinibNot specified[5]
Phthalimide-based derivative P7ALK5Binding Energy -12.28 kcal/molCapecitabineBinding Energy -6.95 kcal/mol[6]
1,3,4-oxadiazole derivative 10fPIM-10.017Staurosporine0.0167[7]
Aromatic O-alkyl pyridine 4cPIM-10.110Not specifiedNot specified[8]
Aromatic O-alkyl pyridine 4fPIM-10.095Not specifiedNot specified[8]

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives from phthalic anhydride and a primary amine.

Materials:

  • Phthalic anhydride

  • Primary amine (R-NH2)

  • Glacial acetic acid

  • Sulphamic acid (catalyst)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers, filtering funnel, and filter paper

Procedure:

  • To a round-bottom flask, add phthalic anhydride (1 equivalent), the desired primary amine (1.1 equivalents), and glacial acetic acid.

  • Add a catalytic amount of sulphamic acid (e.g., 10 mol%).

  • Attach a reflux condenser and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain the pure N-substituted this compound derivative.

  • Dry the purified product under vacuum.

  • Characterize the final compound using techniques such as NMR, IR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a general method to determine the IC50 value of a this compound derivative against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound derivative (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the this compound derivative in kinase assay buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

    • Prepare a solution containing the kinase and its specific substrate in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the specific kinase (often near the Km for ATP).

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the compound concentration.

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Ligand EGF/TGF-α Ligand->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

TGF_Beta_Signaling_Pathway cluster_membrane Plasma Membrane TGFBR2 TGF-β RII TGFBR1 TGF-β RI (ALK5) TGFBR2->TGFBR1 Recruits & phosphorylates SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylates TGF_beta TGF-β TGF_beta->TGFBR2 pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis) Nucleus->Gene_Transcription Regulates Inhibitor This compound Derivative Inhibitor->TGFBR1 Inhibition Pim1_Signaling_Pathway Cytokines Cytokines (e.g., ILs) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT pSTAT p-STAT STAT->pSTAT Pim1_Gene Pim-1 Gene pSTAT->Pim1_Gene Transcription Pim1_Protein Pim-1 Kinase Pim1_Gene->Pim1_Protein Translation Substrates Substrates (e.g., p21, Bad) Pim1_Protein->Substrates Phosphorylates Cell_Survival Cell Survival & Proliferation Substrates->Cell_Survival Inhibitor This compound Derivative Inhibitor->Pim1_Protein Inhibition Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of This compound Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Kinase_Assay In Vitro Kinase Inhibition Assay (IC50) Characterization->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (MTT) Kinase_Assay->Cell_Assay Data_Analysis IC50 Determination Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

References

Application Notes and Protocols: Phthalimidines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimidines, also known as isoindolin-1-ones, are a class of heterocyclic compounds that have garnered significant attention in the field of asymmetric catalysis. Their rigid bicyclic structure and the presence of a stereogenic center at the C3 position make them valuable scaffolds for the design of chiral ligands and organocatalysts. These catalysts have proven effective in a variety of enantioselective transformations, offering high levels of stereocontrol in the synthesis of complex chiral molecules, which are crucial in drug discovery and development.

These application notes provide an overview of the use of chiral phthalimidine-based catalysts in several key asymmetric reactions, including Mannich reactions, aza-Henry reactions, and Friedel-Crafts alkylations. Detailed protocols for representative examples are provided to facilitate the practical application of these methodologies in a research setting.

I. Asymmetric Organocatalytic Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. Chiral bifunctional organocatalysts bearing a this compound scaffold have been successfully employed to control the stereochemical outcome of this transformation.

Application: Synthesis of Chiral β-Aminocarbonyl Compounds

Chiral this compound-based organocatalysts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane, can effectively catalyze the asymmetric Mannich reaction between α-amido sulfones (as imine precursors) and various nucleophiles. These reactions are valuable for the synthesis of enantioenriched β-amino ketones and esters, which are important building blocks for pharmaceuticals.

Quantitative Data Summary
Catalyst TypeNucleophileSubstrate (Imine Precursor)Yield (%)ee (%)Diastereomeric Ratio (dr)Reference
Chiral Bifunctional UreaAcetylacetoneN-Boc-α-amidosulfone70 (overall)89-[1]
Chiral Bifunctional UreaDibenzylamineN-Boc-α-amidosulfone6560-[2]
Takemoto's CatalystAcetylacetone2-Formylbenzoate-derived α-amidosulfone~70 (4 steps)89-[1][3]
Takemoto's CatalystDibenzylamine2-Formylbenzoate-derived α-amidosulfone6560-[2][3]
Experimental Protocol: Asymmetric Mannich Reaction for the Synthesis of a Hybrid Isoindolinone-Pyrazole

This protocol details the synthesis of a chiral isoindolinone-pyrazole hybrid molecule via an asymmetric Mannich reaction followed by cyclization, catalyzed by a chiral bifunctional urea (Takemoto's catalyst).[1][3]

Materials:

  • Methyl 2-((N-(tert-butoxycarbonyl)amino)(p-tolylsulfonyl)methyl)benzoate (α-amido sulfone)

  • Acetylacetone

  • Takemoto's catalyst ((3aR,7aR)-1,3-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydro-1H-imidazo[1,5-c][3][4]oxazin-5(3H)-one)

  • Potassium Carbonate (K₂CO₃)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction tube under an inert atmosphere, add the α-amido sulfone (1 equivalent), acetylacetone (1.5 equivalents), and Takemoto's catalyst (10 mol%).

  • Solvent Addition: Add anhydrous toluene to achieve a 0.1 M concentration of the α-amido sulfone.

  • Reaction: Stir the reaction mixture at room temperature for 72 hours.

  • Cyclization: After 72 hours, add K₂CO₃ (2 equivalents) to the reaction mixture and continue stirring at 60 °C for an additional 24 hours to promote cyclization.

  • Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral isoindolinone-pyrazole hybrid.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Proposed Catalytic Cycle

Mannich_Reaction Catalyst Chiral Bifunctional Urea Catalyst TransitionState Chiral Transition State (Catalyst-Imine-Enolate) Catalyst->TransitionState AmidoSulfone α-Amido Sulfone Imine In situ generated N-Acylimine AmidoSulfone->Imine Base Imine->TransitionState Nucleophile Acetylacetone Enolate Enolate Nucleophile->Enolate Base Enolate->TransitionState TransitionState->Catalyst Catalyst regeneration Adduct Mannich Adduct TransitionState->Adduct C-C bond formation Product Chiral Isoindolinone- Pyrazole Hybrid Adduct->Product Cyclization

Figure 1: Proposed catalytic cycle for the asymmetric Mannich reaction.

II. Asymmetric Cascade Aza-Henry/Lactamization Reaction

The aza-Henry (or nitro-Mannich) reaction is a powerful tool for the synthesis of β-nitroamines, which are versatile synthetic intermediates. The use of chiral bifunctional organocatalysts enables a cascade reaction involving an asymmetric aza-Henry reaction followed by in-situ lactamization to produce chiral 3-(nitromethyl)isoindolin-1-ones.

Application: Synthesis of Chiral 3-(Nitromethyl)isoindolin-1-ones

This cascade reaction provides a direct route to enantioenriched 3-substituted isoindolinones bearing a nitromethyl group. These products can be further elaborated, for example, by reduction of the nitro group to an amine, providing access to valuable chiral 1,2-diamine derivatives.

Quantitative Data Summary
CatalystSubstrate (Imine Precursor)Yield (%)ee (%)Reference
Takemoto's CatalystN-Boc-α-amidosulfone from methyl 2-formylbenzoate7596[5][6][7]
Takemoto's CatalystN-Boc-α-amidosulfone from methyl 4-chloro-2-formylbenzoate6898[5][7]
Takemoto's CatalystN-Boc-α-amidosulfone from methyl 5-methoxy-2-formylbenzoate7295[5][7]
Experimental Protocol: Asymmetric Aza-Henry/Lactamization Cascade

This protocol describes the synthesis of a chiral 3-(nitromethyl)isoindolin-1-one using Takemoto's catalyst.[5][6][7]

Materials:

  • Methyl 2-((N-(tert-butoxycarbonyl)amino)(p-tolylsulfonyl)methyl)benzoate (α-amido sulfone)

  • Nitromethane (CH₃NO₂)

  • Takemoto's catalyst ((3aR,7aR)-1,3-bis(3,5-bis(trifluoromethyl)phenyl)tetrahydro-1H-imidazo[1,5-c][3][4]oxazin-5(3H)-one)

  • Potassium Carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In an oven-dried reaction tube under an inert atmosphere, dissolve the α-amido sulfone (1 equivalent) and Takemoto's catalyst (10 mol%) in anhydrous toluene (to 0.1 M).

  • Addition of Nucleophile: Add nitromethane (5 equivalents) to the solution.

  • Aza-Henry Reaction: Cool the reaction mixture to -20 °C and stir for 24 hours.

  • Lactamization: Add K₂CO₃ (2 equivalents) and allow the reaction to warm to room temperature. Stir for an additional 48 hours.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the chiral 3-(nitromethyl)isoindolin-1-one.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Reaction Workflow

Aza_Henry_Workflow cluster_step1 Step 1: In situ Imine Formation cluster_step2 Step 2: Asymmetric Aza-Henry Reaction cluster_step3 Step 3: Lactamization AmidoSulfone α-Amido Sulfone Imine N-Acylimine AmidoSulfone->Imine Elimination Base1 K₂CO₃ Base1->Imine Catalyst Takemoto's Catalyst TransitionState Ternary Complex (Catalyst-Imine-Nitronate) Imine->TransitionState Catalyst->TransitionState Nitromethane Nitromethane Nitroalkane_anion Nitronate anion Nitromethane->Nitroalkane_anion Base Nitroalkane_anion->TransitionState Adduct Aza-Henry Adduct TransitionState->Adduct Product Chiral 3-(Nitromethyl) isoindolin-1-one Adduct->Product Intramolecular Cyclization

Figure 2: Workflow for the asymmetric aza-Henry/lactamization cascade.

III. Chiral Phosphoric Acid-Catalyzed Asymmetric Friedel-Crafts Alkylation

Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide range of enantioselective transformations. They have been successfully applied to the asymmetric Friedel-Crafts alkylation of indoles with in situ generated N-acyl iminium ions from 3-hydroxyisoindolinones.

Application: Synthesis of 3-Indolyl-Substituted Isoindolinones

This method provides an efficient route to chiral 3-indolyl-substituted isoindolinones, which are present in various biologically active compounds. The reaction proceeds with high yields and enantioselectivities.

Quantitative Data Summary
CatalystIndole Substrate3-Hydroxyisoindolinone SubstrateYield (%)ee (%)Reference
(R)-TRIPIndole3-Phenyl-3-hydroxyisoindolin-1-one9592[8]
(R)-TRIP2-Methylindole3-Phenyl-3-hydroxyisoindolin-1-one9896[8]
(R)-TRIP5-Methoxyindole3-Phenyl-3-hydroxyisoindolin-1-one9990[8]
(R)-TRIPIndole3-(4-Chlorophenyl)-3-hydroxyisoindolin-1-one9694[8]

(R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate

Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole

This protocol describes the chiral phosphoric acid-catalyzed Friedel-Crafts alkylation of indole with a 3-hydroxyisoindolinone.[8]

Materials:

  • 3-Phenyl-3-hydroxyisoindolin-1-one

  • Indole

  • (R)-TRIP catalyst

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å)

  • Standard glassware for organic synthesis

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction tube containing activated 4 Å molecular sieves under an inert atmosphere, add the 3-phenyl-3-hydroxyisoindolin-1-one (1 equivalent) and the (R)-TRIP catalyst (5 mol%).

  • Solvent and Substrate Addition: Add anhydrous dichloromethane to dissolve the solids, then add indole (1.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite and wash with dichloromethane. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral 3-indolyl-substituted isoindolinone.

  • Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Proposed Mechanism

FC_Alkylation Catalyst Chiral Phosphoric Acid (CPA) IminiumIon N-Acyl Iminium Ion Catalyst->IminiumIon IonPair Chiral Ion Pair [CPA anion]-[Iminium cation] Catalyst->IonPair anion Hydroxyisoindolinone 3-Hydroxyisoindolinone Hydroxyisoindolinone->IminiumIon Protonation & Dehydration IminiumIon->IonPair Indole Indole SigmaComplex σ-Complex Indole->SigmaComplex Nucleophilic attack IonPair->SigmaComplex Product Chiral 3-Indolyl- substituted Isoindolinone SigmaComplex->Product Deprotonation Product->Catalyst Catalyst regeneration

Figure 3: Proposed mechanism for the chiral phosphoric acid-catalyzed Friedel-Crafts alkylation.

Conclusion

The application of chiral this compound derivatives as organocatalysts and ligands has opened up new avenues for the efficient and highly stereoselective synthesis of valuable chiral molecules. The examples provided herein demonstrate the utility of these catalysts in key C-C bond-forming reactions. The detailed protocols offer a practical guide for researchers to implement these methodologies in their own synthetic endeavors. Further exploration of the this compound scaffold is expected to lead to the development of even more powerful and versatile catalysts for asymmetric synthesis.

References

Application Notes and Protocols for the Solid-Phase Synthesis of a Phthalimidine Library

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalimidines are a class of heterocyclic compounds that form the core structure of various biologically active molecules and natural products. Their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects, make them attractive scaffolds for drug discovery and development. The generation of diverse chemical libraries is a cornerstone of modern high-throughput screening efforts to identify novel therapeutic leads. Solid-phase organic synthesis (SPOS) provides a robust and efficient platform for the construction of such libraries, offering advantages in purification, automation, and the ability to drive reactions to completion using excess reagents.

These application notes provide a detailed protocol for the solid-phase synthesis of a phthalimidine library based on a reductive amination and subsequent intramolecular cyclization strategy. This approach allows for the introduction of diversity at two key positions of the this compound scaffold.

Synthetic Strategy Overview

The proposed solid-phase synthesis of the this compound library involves a three-step sequence starting from an immobilized 2-formylbenzoate on a solid support. The key steps are:

  • Immobilization: 2-formylbenzoic acid is anchored to a suitable solid support, such as Wang resin, via an ester linkage.

  • Reductive Amination: A diverse library of primary amines is introduced. The amine reacts with the resin-bound aldehyde to form an intermediate imine, which is subsequently reduced in situ to form a secondary amine.

  • Cyclization and Cleavage: The this compound ring is formed via intramolecular lactamization. The final product is then cleaved from the solid support to yield the desired library of this compound compounds.

This strategy is analogous to solution-phase methods for this compound synthesis that utilize the reductive lactamization of 2-formylbenzoic acid with primary amines.[1] The use of solid-phase reductive amination is a well-established technique in combinatorial chemistry.[2][3]

Experimental Workflow Diagram

The overall workflow for the solid-phase synthesis of the this compound library is depicted below.

G Overall Workflow for Solid-Phase this compound Synthesis cluster_0 Resin Preparation & Loading cluster_1 Library Synthesis cluster_2 Cleavage & Purification Resin Wang Resin Swell Swell Resin in DMF Resin->Swell Load Load 2-Formylbenzoic Acid Swell->Load Wash1 Wash Resin Load->Wash1 ReductiveAmination Reductive Amination (Primary Amine Library, NaBH(OAc)3) Wash1->ReductiveAmination Wash2 Wash Resin ReductiveAmination->Wash2 Cleavage Cleavage from Resin (TFA/DCM) Wash2->Cleavage Purification Purification Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization G Start Immobilized 2-Formylbenzoate Imine Intermediate Imine on Resin Start->Imine + Primary Amine SecondaryAmine Secondary Amine on Resin Imine->SecondaryAmine + NaBH(OAc)3 (Reduction) This compound Final this compound (Cleaved) SecondaryAmine->this compound + TFA/DCM (Cyclization & Cleavage)

References

Phthalimidine Derivatives as Emitters for High-Performance Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Phthalimidine derivatives have emerged as a promising class of materials for use in organic light-emitting diodes (OLEDs) due to their robust thermal and chemical stability, high photoluminescence quantum yields, and tunable electronic properties.[1][2][3] These characteristics make them suitable candidates for developing efficient and durable blue, green, and even red-emitting OLEDs. This document provides an overview of the application of this compound derivatives in OLEDs, including their synthesis, device fabrication protocols, and performance characteristics.

Data Presentation: Performance of this compound-Based OLEDs

The performance of OLEDs utilizing this compound derivatives is highly dependent on the molecular structure of the emitter and the device architecture. Below is a summary of key performance metrics for selected this compound-based emitters.

Emitter NameDevice StructureMaximum Emission (nm)Maximum Brightness (cd/m²)External Quantum Efficiency (EQE) (%)Current Efficiency (cd/A)Power Efficiency (lm/W)
Fluo-2 ITO/PEDOT:PSS/Emissive Layer/Ca/Al-1,358-0.57-
Fluo-2 (Optimized) ITO/HATCN/TAPC/Fluo-2:mCBP/TPBi/LiF/AlGreen Emission28,4503.1110.004.5
NPOX ITO/PEDOT:PSS/NPOX/Al465----

Data for Fluo-2 is sourced from a study demonstrating a 20-fold improvement in current efficiency through device stacking optimization.[4] NPOX is a naphthalimide derivative exhibiting blue electroluminescence.[1]

Experimental Protocols

I. General Synthesis of N-substituted this compound Derivatives

A common method for the synthesis of N-substituted this compound derivatives involves the reaction of phthalimide with a corresponding alkyl or aryl halide. The following protocol is a generalized procedure.

Materials:

  • Phthalimide

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve phthalimide in acetonitrile in a round-bottom flask.

  • Add potassium carbonate to the solution.

  • Add propargyl bromide dropwise to the reaction mixture.

  • Heat the mixture to 75°C and stir for the appropriate reaction time.[5]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid precipitate and wash with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-substituted this compound derivative.[5]

II. OLED Device Fabrication Protocol

The fabrication of multilayer OLEDs is typically performed in a high-vacuum thermal evaporation system. The following is a general protocol for the fabrication of a this compound-based OLED.

Substrate Preparation:

  • Indium tin oxide (ITO) coated glass substrates with a sheet resistance of 10–12 Ω/sq are used as the anode.[4]

  • Clean the ITO substrates by sequential ultrasonication in acetone, ethanol, and isopropanol for 10 minutes each.[4]

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the cleaned ITO surface with UV-ozone plasma for 20 minutes to improve the work function and enhance hole injection.[4]

Organic and Metal Layer Deposition:

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber with a base pressure of < 10⁻⁶ Torr.

  • Sequentially deposit the organic layers and the metal cathode without breaking the vacuum. A typical device architecture is as follows:

    • Hole Injection Layer (HIL): e.g., HATCN

    • Hole Transport Layer (HTL): e.g., TAPC

    • Emissive Layer (EML): this compound derivative doped in a host material (e.g., mCBP). The doping concentration is a critical parameter to optimize.

    • Electron Transport Layer (ETL): e.g., TPBi

    • Electron Injection Layer (EIL): e.g., Lithium Fluoride (LiF)

    • Cathode: e.g., Aluminum (Al)

  • The deposition rates and thicknesses of each layer must be precisely controlled using quartz crystal monitors to ensure optimal device performance.

Encapsulation:

  • After fabrication, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.

Visualizations

G cluster_synthesis General Synthesis of N-substituted this compound Start Phthalimide + Alkyl/Aryl Halide Reaction Reaction in Solvent (e.g., Acetonitrile) with Base (e.g., K₂CO₃) Start->Reaction Purification Purification (Recrystallization or Column Chromatography) Reaction->Purification Product N-substituted This compound Derivative Purification->Product

Caption: A generalized workflow for the synthesis of N-substituted this compound derivatives.

G cluster_oled OLED Device Fabrication Workflow Substrate ITO Substrate Cleaning (Ultrasonication, UV-Ozone) Deposition High-Vacuum Thermal Evaporation Substrate->Deposition Encapsulation Encapsulation (Inert Atmosphere) Deposition->Encapsulation Device Final OLED Device Encapsulation->Device

Caption: A simplified workflow for the fabrication of an OLED device.

G cluster_mechanism Electroluminescence Mechanism in an OLED Anode Anode (+) Hole Injection EML Emissive Layer (this compound Derivative) Anode->EML Holes Cathode Cathode (-) Electron Injection Cathode->EML Electrons Recombination Electron-Hole Recombination (Exciton Formation) EML->Recombination Light Light Emission (Photon) Recombination->Light

Caption: The basic principle of electroluminescence in a this compound-based OLED.

References

Metal-Free Synthesis of N-Aryl Phthalimidines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl phthalimidines, a core scaffold in many biologically active compounds and functional materials, has traditionally relied on methods requiring metal catalysts. However, the demand for greener, more cost-effective, and less toxic synthetic routes has spurred the development of innovative metal-free approaches. This document provides detailed application notes and protocols for several prominent metal-free methods for the synthesis of N-aryl phthalimidines, catering to the needs of researchers in organic synthesis and medicinal chemistry.

Introduction

Phthalimide derivatives are of significant interest due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The development of metal-free synthetic strategies offers significant advantages, including reduced cost, lower toxicity, and simplified purification procedures, aligning with the principles of green chemistry.[2][3] This document outlines several robust metal-free methodologies, including organocatalytic approaches, microwave-assisted reactions, and the use of efficient, non-metallic catalysts.

I. Organocatalytic Atroposelective Synthesis via N-Heterocyclic Carbene (NHC) Catalysis

A recent breakthrough in the synthesis of N-aryl phthalimidines involves the use of N-heterocyclic carbene (NHC) organocatalysis.[4][5][6] This method allows for the atroposelective synthesis of well-decorated N-aryl phthalimides from phthalamic acid under mild conditions, yielding excellent enantioselectivities.[4][5][6]

Signaling Pathway and Logical Relationship

NHC_Catalysis cluster_reactants Reactants cluster_activation In-situ Activation cluster_catalysis NHC Catalysis cluster_product Product Phthalic Anhydride Phthalic Anhydride Phthalamic Acid Phthalamic Acid Phthalic Anhydride->Phthalamic Acid Aniline Aniline Aniline->Phthalamic Acid Activated Intermediate Activated Intermediate Phthalamic Acid->Activated Intermediate with PivCl PivCl Pivaloyl Chloride (PivCl) Acylazolium Intermediate Acylazolium Intermediate Activated Intermediate->Acylazolium Intermediate NHC addition NHC N-Heterocyclic Carbene (NHC) NHC->Acylazolium Intermediate N-Aryl Phthalimide N-Aryl Phthalimide Acylazolium Intermediate->N-Aryl Phthalimide Intramolecular Cyclization

Caption: NHC-catalyzed synthesis of N-aryl phthalimidines.

Experimental Protocol: NHC-Catalyzed Atroposelective Synthesis

Materials:

  • Phthalic anhydride derivative (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Pivaloyl chloride (PivCl) (1.2 equiv)

  • N-Heterocyclic Carbene (NHC) pre-catalyst (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride) (10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the phthalic anhydride derivative and the aniline derivative.

  • Dissolve the reactants in the anhydrous solvent.

  • Add the base and the NHC pre-catalyst to the reaction mixture.

  • Cool the mixture to the desired temperature (e.g., 0 °C).

  • Slowly add pivaloyl chloride to the reaction mixture.

  • Allow the reaction to stir at the specified temperature for the required time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
EntryNHC Catalyst (mol%)BaseSolventTime (h)Yield (%)enantiomeric ratio (er)
110K₂CO₃THF129998:2
25DBUCH₂Cl₂249597:3
310NaHDioxane189295:5

Note: The specific conditions and results may vary depending on the substrates and the specific NHC catalyst used.

II. Denitrogenative Cyanation Approach

An efficient metal-free synthesis of N-aryl and N-alkyl phthalimides can be achieved from 1,2,3-benzotriazin-4(3H)-ones via a denitrogenative cyanation pathway.[1] This method utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source and is operationally simple and scalable.[1]

Experimental Workflow

Denitrogenative_Cyanation Start Start Reactants 1,2,3-Benzotriazin-4(3H)-one + TMSCN Start->Reactants Solvent Add Solvent (e.g., Dioxane) Reactants->Solvent Heating Heat at 120 °C Solvent->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product N-Aryl Phthalimidine Purification->Product

Caption: Workflow for denitrogenative cyanation.

Experimental Protocol: Denitrogenative Cyanation

Materials:

  • Substituted 1,2,3-benzotriazin-4(3H)-one (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane)

Procedure:

  • In a sealed tube, combine the 1,2,3-benzotriazin-4(3H)-one derivative and the solvent.

  • Add trimethylsilyl cyanide to the mixture.

  • Seal the tube and heat the reaction mixture at the specified temperature (e.g., 120 °C) for the required duration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired N-aryl this compound.

Quantitative Data
SubstrateTime (h)Temperature (°C)Yield (%)
N-phenyl-1,2,3-benzotriazin-4(3H)-one1212092
N-(4-methoxyphenyl)-1,2,3-benzotriazin-4(3H)-one1612088
N-(4-chlorophenyl)-1,2,3-benzotriazin-4(3H)-one1212095

III. Microwave-Assisted Solvent-Free Synthesis

A rapid and environmentally friendly method for the synthesis of N-aryl phthalimidines involves the microwave irradiation of phthalic anhydride and an aromatic amine in the absence of a solvent.[7] This technique significantly reduces reaction times compared to conventional heating methods.[7]

Experimental Workflow

Microwave_Synthesis Start Start Mixing Mix Phthalic Anhydride & Aromatic Amine Start->Mixing Irradiation Microwave Irradiation (e.g., 650 W) Mixing->Irradiation Monitoring Monitor by TLC Irradiation->Monitoring Recrystallization Add EtOH & Recrystallize Monitoring->Recrystallization Reaction Complete Isolation Filter and Dry Recrystallization->Isolation Product N-Aryl Phthalimide Isolation->Product

Caption: Microwave-assisted synthesis workflow.

Experimental Protocol: Microwave-Assisted Synthesis

Materials:

  • Phthalic anhydride (1.5 equiv)

  • Aromatic amine (1.0 equiv)

  • Ethanol (for recrystallization)

Procedure:

  • Thoroughly mix phthalic anhydride and the aromatic amine in an open microwave-safe vessel.

  • Place the vessel in a commercial microwave oven and irradiate at a specified power (e.g., 650 W) for a short duration (typically 2-10 minutes).[7]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, allow the reaction mixture to cool.

  • Add ethanol to the crude product and heat to reflux for a few minutes.

  • Cool the solution to allow for recrystallization of the product.

  • Filter the solid product, wash with cold ethanol, and dry to obtain the pure N-aryl phthalimide.

Quantitative Data
Aromatic AmineMicrowave Power (W)Time (min)Yield (%)
Aniline650395
p-Toluidine650294
p-Anisidine650492
p-Chloroaniline650393

IV. Other Notable Metal-Free Methods

Several other metal-free methods for the synthesis of N-aryl phthalimidines have been reported, offering various advantages.

  • Sulphamic Acid Catalysis: A simple, efficient, and practical one-pot method using 10 mol% sulphamic acid as a catalyst for the reaction of phthalic anhydride and amines.

  • DABCO Catalysis: A solvent-free reaction between phthalic anhydride and aryl amines catalyzed by 1,4-diazabicyclo[1][1][1]octane (DABCO), resulting in high yields and short reaction times.[8]

  • Elemental Sulfur as an Oxidant: A method involving the reaction of 2-formylbenzoic acids and aryl/heteroaryl amines in the presence of triethylamine as a base and elemental sulfur (S₈) as an oxidant.[3][9]

These methods provide a diverse toolbox for the synthesis of N-aryl phthalimidines, allowing researchers to choose the most suitable approach based on substrate scope, desired efficiency, and available resources. The continued development of such metal-free strategies is crucial for advancing sustainable organic synthesis.

References

Protocol for the Gabriel synthesis of primary amines from phthalimide.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the Gabriel synthesis, a classic and reliable method for the preparation of primary amines from phthalimide. This method is particularly valuable as it avoids the over-alkylation often encountered with the direct alkylation of ammonia, thus yielding cleaner primary amine products.[1]

Application Notes

The Gabriel synthesis is a versatile reaction with broad applications in organic synthesis, particularly in the pharmaceutical industry for the creation of primary amine building blocks for drug candidates.[2] The synthesis proceeds in two main stages: the N-alkylation of phthalimide with a primary alkyl halide, followed by the cleavage of the resulting N-alkylphthalimide to release the desired primary amine.[3]

Substrate Scope and Limitations:

  • Alkyl Halides: The N-alkylation step proceeds via an S(_N)2 mechanism, and therefore works best with unhindered primary alkyl halides.[4] Secondary alkyl halides are generally poor substrates due to steric hindrance, and tertiary alkyl halides do not react.[1]

  • Aryl Amines: Aryl amines cannot be synthesized using this method because aryl halides do not typically undergo nucleophilic substitution with the phthalimide anion.[1]

Cleavage of N-Alkylphthalimide:

The final step of liberating the primary amine from the N-alkylphthalimide can be achieved through several methods:

  • Hydrazinolysis (Ing-Manske Procedure): This is the most common and generally mildest method, using hydrazine hydrate to cleave the phthalimide ring, forming a stable phthalhydrazide precipitate that can be easily filtered off.[5]

  • Acidic Hydrolysis: This method employs strong acids (e.g., HCl, HBr) to hydrolyze the imide. However, it often requires harsh conditions, such as high temperatures and prolonged reaction times.[6]

  • Basic Hydrolysis: Strong bases (e.g., NaOH, KOH) can also be used for the hydrolysis, but like acidic hydrolysis, this method can require forcing conditions and may not be suitable for substrates with base-sensitive functional groups.[4]

Data Presentation

The following table summarizes quantitative data for the Gabriel synthesis of various primary amines, providing a basis for comparison of expected yields under specific conditions.

Primary Amine ProductAlkyl Halide SubstrateN-Alkylation ConditionsCleavage MethodOverall Yield (%)Reference
BenzylamineBenzyl chlorideK₂CO₃, neat, reflux, 2hHydrazinolysis (Hydrazine hydrate, methanol, reflux, 1h)60-70%[7]
n-Butylaminen-Butyl bromidePotassium phthalimide, DMFHydrazinolysis82-94% (general range for aliphatic amines)[2]
2-Phenylethylamine2-Phenylethyl bromidePotassium phthalimide, DMFHydrazinolysis82-94% (general range for aliphatic amines)[2]

Experimental Protocols

A detailed protocol for the synthesis of benzylamine is provided below as a representative example of the Gabriel synthesis.

Protocol: Synthesis of Benzylamine from Phthalimide and Benzyl Chloride

This protocol is divided into two main stages: the N-alkylation of phthalimide to form N-benzylphthalimide, and the subsequent hydrazinolysis to yield benzylamine.

Stage 1: Synthesis of N-Benzylphthalimide

Materials:

  • Phthalimide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Benzyl chloride

  • Water

  • Methanol

Procedure:

  • In a round-bottomed flask, thoroughly mix 24 g of phthalimide and 13.8 g of anhydrous potassium carbonate.

  • Add 42 g of benzyl chloride to the flask. Caution: Benzyl chloride is a lachrymator and skin irritant; handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the mixture at a gentle reflux for 2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Add water to the cooled mixture to dissolve the potassium chloride.

  • Collect the solid N-benzylphthalimide by suction filtration and wash it with water.

  • The crude product can be recrystallized from methanol to yield pure N-benzylphthalimide. The expected yield of the crude product is 72-79%.

Stage 2: Synthesis of Benzylamine via Hydrazinolysis

Materials:

  • N-Benzylphthalimide (from Stage 1)

  • Hydrazine hydrate (85%)

  • Methanol

  • Concentrated hydrochloric acid (HCl)

  • Concentrated sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask, combine 23.7 g of N-benzylphthalimide, 7 mL of 85% hydrazine hydrate, and 80 mL of methanol.

  • Reflux the mixture for 1 hour. A precipitate of phthalhydrazide will form.

  • Add 18 mL of water and 27 mL of concentrated hydrochloric acid to the reaction mixture and continue to heat for another 1-2 minutes.

  • Cool the mixture and filter off the precipitated phthalhydrazide. Wash the solid with a small amount of cold water.

  • Combine the filtrate and the washings and reduce the volume to approximately 50 mL by distillation.

  • Make the solution strongly alkaline by adding concentrated sodium hydroxide. A second liquid phase of benzylamine will separate.

  • Extract the mixture with two 40 mL portions of diethyl ether.

  • Combine the ether extracts and dry them over anhydrous sodium sulfate.

  • Decant the ether solution and evaporate the solvent.

  • Distill the residual oil to obtain pure benzylamine. The fraction boiling at 183-186 °C should be collected. The expected yield of pure benzylamine is 60-70%.

Visualizations

The following diagrams illustrate the chemical transformations and the general workflow of the Gabriel synthesis.

Gabriel_Synthesis_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: N-Alkylation (SN2) cluster_step3 Step 3: Hydrazinolysis phthalimide Phthalimide k_phthalimide Potassium Phthalimide phthalimide->k_phthalimide koh KOH n_alkylphthalimide N-Alkylphthalimide k_phthalimide->n_alkylphthalimide alkyl_halide R-X (Primary Alkyl Halide) primary_amine R-NH₂ (Primary Amine) n_alkylphthalimide->primary_amine phthalhydrazide Phthalhydrazide hydrazine H₂N-NH₂ (Hydrazine)

Caption: Reaction mechanism of the Gabriel synthesis.

Gabriel_Synthesis_Workflow start Start: Phthalimide + Alkyl Halide step1 N-Alkylation (e.g., with K₂CO₃ or KOH) start->step1 intermediate N-Alkylphthalimide step1->intermediate step2 Cleavage (e.g., Hydrazinolysis) intermediate->step2 separation Separation (Filtration of Phthalhydrazide) step2->separation extraction Workup & Extraction separation->extraction purification Purification (Distillation or Chromatography) extraction->purification end End: Primary Amine purification->end

Caption: Experimental workflow for the Gabriel synthesis.

References

Troubleshooting & Optimization

Improving yield in phthalimidine synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phthalimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during key this compound synthesis reactions.

Method 1: Iridium-Catalyzed Reductive Lactamization of 2-Formylbenzoic Acid

This sustainable method offers high catalyst efficiency and the use of green solvents.[1] However, optimizing yield and purity can still present challenges.

Question: My reaction yield is lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the iridium-catalyzed reductive lactamization can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Activity: The iridium catalyst is central to this reaction.

    • Troubleshooting:

      • Ensure the catalyst has been stored properly under an inert atmosphere to prevent deactivation.

      • Consider increasing the catalyst loading in small increments. While high efficiency is possible with low loadings (S/C up to 10,000), less reactive substrates may benefit from a higher catalyst concentration.[1]

      • If preparing the catalyst in-house, verify its purity and structure.

  • Reaction Conditions:

    • Troubleshooting:

      • Temperature: Ensure the reaction temperature is maintained consistently at the optimal level, typically around 80°C.[1] Lower temperatures will slow the reaction rate, while excessively high temperatures may lead to catalyst decomposition or side product formation.

      • Solvent Ratio: The water-ethanol solvent system is crucial.[1] Deviations from the optimal ratio can affect the solubility of reactants and intermediates. Experiment with slight variations in the H₂O/EtOH ratio to optimize for your specific substrates.

      • pH: The use of formic acid as a reducing agent also influences the reaction pH. For some aliphatic amines, the reaction may not proceed favorably regardless of the pH conditions.[1]

  • Starting Material Quality:

    • Troubleshooting:

      • Verify the purity of the 2-formylbenzoic acid and the primary amine. Impurities can interfere with the catalyst and reduce yield. Recrystallize or purify starting materials if necessary.

Question: I am observing significant side product formation. What are these impurities and how can I minimize them?

Answer:

Side product formation can compete with the desired reductive lactamization.

  • Common Side Products:

    • Over-reduction products: The aldehyde functional group of 2-formylbenzoic acid could potentially be reduced to an alcohol, which would not participate in the desired cyclization.

    • Amide formation without cyclization: The amine may react with the carboxylic acid to form an amide that does not subsequently cyclize.

  • Minimization Strategies:

    • Control of Reducing Agent: Ensure the correct stoichiometry of formic acid is used. An excess may lead to unwanted reductions.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS. Stopping the reaction once the starting material is consumed can prevent the formation of degradation products.

Method 2: Reductive Amination of 2-Formylbenzoic Acid with Other Reducing Agents (e.g., NaBH₃CN)

This classical approach is widely used but requires careful control of reaction conditions to maximize yield.

Question: My reductive amination is not proceeding to completion, and I have a low yield of the this compound. What should I check?

Answer:

Incomplete reaction is a common issue in reductive aminations. Consider the following:

  • Imine Formation: The initial formation of the imine intermediate is critical.

    • Troubleshooting:

      • pH: The pH of the reaction medium is crucial. A slightly acidic environment (pH 4-6) is generally optimal for imine formation.[2] If the pH is too low, the amine will be protonated and non-nucleophilic. If it is too high, the carbonyl will not be sufficiently activated. Add a small amount of acetic acid to catalyze imine formation.

      • Water Removal: Imine formation is a reversible reaction that produces water. While not always necessary, removal of water using a drying agent like anhydrous MgSO₄ or a Dean-Stark trap can drive the equilibrium towards the imine.

  • Reducing Agent Activity:

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred as it is more selective for the iminium ion over the starting aldehyde.[3] If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before its addition to prevent premature reduction of the aldehyde.[2]

      • Reagent Quality: Ensure the reducing agent has not decomposed due to improper storage.

  • Steric Hindrance:

    • Troubleshooting:

      • Bulky primary amines may react slowly. In such cases, longer reaction times or a slight increase in temperature may be necessary.

Question: How can I purify my this compound from the reaction mixture containing unreacted starting materials and byproducts?

Answer:

Purification can typically be achieved through extraction and chromatography or recrystallization.

  • Purification Steps:

    • Work-up: After the reaction is complete, quench any remaining reducing agent carefully (e.g., with acetone or by acidification). Neutralize the reaction mixture and perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Column Chromatography: If the crude product contains multiple components, purification by flash column chromatography on silica gel is effective. A common eluent system is a gradient of ethyl acetate in hexanes.[4]

    • Recrystallization: For solid phthalimidines, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can provide highly pure material.

Method 3: Reduction of N-Substituted Phthalimides

The reduction of a phthalimide to a this compound is a direct approach but requires careful selection of the reducing agent to avoid over-reduction.

Question: I am trying to reduce a phthalimide to a this compound using NaBH₄, but I am getting a complex mixture of products and low yield of the desired this compound.

Answer:

The reduction of phthalimides with sodium borohydride can indeed lead to multiple products if not controlled properly.[5]

  • Potential Issues and Solutions:

    • Over-reduction: NaBH₄ can reduce both carbonyl groups of the phthalimide, leading to the formation of a diol or other undesired products.

      • Troubleshooting:

        • Solvent System: The choice of solvent is critical. Using a mixture of 2-propanol and water has been shown to favor the formation of the intermediate o-hydroxymethyl benzamide, which can then be cyclized to the phthalide and release the primary amine.[5][6] This method is more suited for deprotection rather than this compound synthesis. For the synthesis of the this compound itself (a hydroxylactam), an alcoholic solvent like methanol or ethanol at controlled temperatures is often used.[7]

        • Temperature: Perform the reaction at a low temperature (e.g., 0 °C to room temperature) to increase selectivity.

        • Stoichiometry: Use a controlled amount of NaBH₄ (typically 1-2 equivalents).

    • Incomplete Reaction:

      • Troubleshooting:

        • Monitor the reaction by TLC. If the reaction is sluggish, a slight increase in temperature or addition of more NaBH₄ may be necessary.

Question: Are there alternative reducing agents that offer better selectivity for the formation of the this compound (hydroxylactam)?

Answer:

Yes, other reducing agents can provide better selectivity.

  • Alternative Reducing Agents:

    • Diisobutylaluminum hydride (DIBAL-H): This reagent can be used for the selective reduction of one carbonyl group of the imide, especially at low temperatures.[7]

    • Lithium aluminium hydride (LiAlH₄): While a powerful reducing agent, careful control of stoichiometry and temperature can allow for the partial reduction to the this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound synthesis?

A1: A common and efficient starting point is 2-formylbenzoic acid, which can be reacted with a primary amine via reductive amination.[1]

Q2: Can I synthesize N-aryl phthalimidines using these methods?

A2: Yes, N-aryl phthalimidines can be synthesized, particularly through the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with anilines.[1]

Q3: My final product is an oil, but I expected a solid. How should I proceed with purification?

A3: If your this compound is an oil, purification is best achieved using column chromatography on silica gel. After chromatography, removing the solvent under reduced pressure should yield the pure oily product.

Q4: How can I confirm the structure of my synthesized this compound?

A4: The structure of your product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the aldehyde proton from 2-formylbenzoic acid (around 10 ppm in ¹H NMR) and the appearance of a new methylene signal for the this compound ring are key indicators.

Q5: Are there any "green" synthesis options for phthalimidines?

A5: Yes, the iridium-catalyzed reductive lactamization using a water-ethanol solvent system is considered a green and sustainable method.[1]

Data Presentation

The following tables summarize typical yields for different this compound synthesis methods.

Table 1: Yields for Iridium-Catalyzed Reductive Lactamization of 2-Formylbenzoic Acid with Various Amines [1]

Amine SubstrateProduct Yield (%)
4-Methoxyaniline96
Benzylamine67
Hexylamine46
Dodecylamine66
Thiophene-2-methylamine61
Cyclopropylamine64

Table 2: Comparison of Yields for Different this compound Synthesis Methods

Synthesis MethodStarting MaterialsTypical Yield Range (%)Notes
Iridium-Catalyzed Reductive Lactamization2-Formylbenzoic acid, Primary amine46 - 96Green solvent, high catalyst efficiency.[1]
Reductive Amination with NaBH₃CN2-Formylbenzoic acid, Primary amine60 - 85Requires careful pH control.
Reduction of Phthalimide with NaBH₄N-Substituted Phthalimide50 - 80Can lead to over-reduction if not controlled.[5]

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Reductive Lactamization of 2-Formylbenzoic Acid[1]
  • To a reaction vessel, add 2-formylbenzoic acid (1.0 eq), the primary amine (1.0 eq), and the iridium catalyst (e.g., [Cp*IrCl₂]₂, 0.005-0.01 mol%).

  • Add a 2:1 mixture of water and ethanol as the solvent.

  • Add formic acid (4.0 eq) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration and washed with cold ethanol.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, hexanes/ethyl acetate).

Protocol 2: General Procedure for Reductive Amination of 2-Formylbenzoic Acid using NaBH₃CN[2]
  • Dissolve 2-formylbenzoic acid (1.0 eq) and the primary amine (1.0-1.2 eq) in methanol.

  • Adjust the pH of the solution to approximately 6-7 by adding a small amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to overnight.

  • Once the reaction is complete, quench by carefully adding acetone.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_reductive_amination Reductive Amination Workflow start Start reactants Mix 2-Formylbenzoic Acid and Primary Amine in Solvent start->reactants ph_adjust Adjust pH to 4-6 (e.g., with Acetic Acid) reactants->ph_adjust imine_formation Stir to Form Imine Intermediate ph_adjust->imine_formation add_reducing_agent Add Reducing Agent (e.g., NaBH3CN or Ir-catalyst/HCOOH) imine_formation->add_reducing_agent reaction Reaction at Appropriate Temperature and Time add_reducing_agent->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification product Pure this compound purification->product

Caption: General experimental workflow for this compound synthesis via reductive amination.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Reaction Yield catalyst Inactive Catalyst low_yield->catalyst Is the catalyst active? conditions Suboptimal Reaction Conditions (Temp, Time, pH) low_yield->conditions Are conditions optimal? materials Impure Starting Materials low_yield->materials Are starting materials pure? side_reactions Competing Side Reactions low_yield->side_reactions Are there side products? check_catalyst Verify Catalyst Quality and Loading catalyst->check_catalyst optimize_conditions Optimize Temperature, Time, and pH conditions->optimize_conditions purify_materials Purify Starting Materials materials->purify_materials monitor_reaction Monitor Reaction Progress and Adjust Stoichiometry side_reactions->monitor_reaction

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Gabriel Phthalimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gabriel phthalimide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the Gabriel synthesis and how do they form?

The primary side-products in the Gabriel synthesis originate from the alkylation and the N-alkylphthalimide cleavage steps. The specific by-products depend on the substrate and the cleavage method employed.

  • Alkylation Step:

    • Elimination Products (Alkenes): When using secondary or sterically hindered primary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes.[1][2] The phthalimide anion can act as a base, abstracting a proton from the alkyl halide.

    • O-Alkylated Products: The phthalimide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the oxygen atoms of the carbonyl groups. While N-alkylation is generally favored, O-alkylation can occur to a lesser extent, leading to the formation of an isoimide intermediate which can be hydrolyzed to unwanted by-products.

  • Cleavage Step:

    • Phthalhydrazide: This is the characteristic by-product when using hydrazine (the Ing-Manske procedure) to cleave the N-alkylphthalimide.[3][4] It is often a crystalline solid and can sometimes be difficult to remove from the desired amine.[4]

    • Phthalic Acid: Acidic hydrolysis of the N-alkylphthalimide yields the desired primary amine along with phthalic acid.[3][5] This method often requires harsh conditions.[1][6]

    • Phthalate Salts: Basic hydrolysis results in the formation of a salt of phthalic acid (e.g., potassium phthalate) and the primary amine.[6][7] This method also typically requires harsh conditions.[6][7]

    • Phthalamic Acid: Incomplete hydrolysis, particularly under mild acidic or basic conditions, can lead to the formation of phthalamic acid derivatives as by-products.

Q2: Why is my yield of the primary amine low?

Low yields in the Gabriel synthesis can be attributed to several factors:

  • Incomplete reaction: The alkylation or cleavage step may not have gone to completion.

  • Side-product formation: As detailed in Q1, competing elimination or O-alkylation reactions can reduce the yield of the desired N-alkylphthalimide.

  • Harsh cleavage conditions: Strong acidic or basic hydrolysis can lead to degradation of the desired amine, especially if it contains sensitive functional groups.[1][6][7]

  • Product loss during workup: The primary amine might be lost during extraction or purification steps. Phthalhydrazide precipitation can sometimes trap the desired amine, reducing the isolated yield.[4]

Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?

The Gabriel synthesis is generally not recommended for secondary alkyl halides and is ineffective for tertiary alkyl halides.[1][8] The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[1][7] With secondary alkyl halides, the competing E2 elimination reaction often becomes the major pathway, leading to the formation of alkenes as the primary product.[1] Tertiary alkyl halides will almost exclusively undergo elimination.

Q4: I am synthesizing a chiral amine. Is there a risk of racemization?

Yes, there is a potential for racemization, especially if the chiral center is adjacent to the nitrogen atom being introduced. While the SN2 reaction itself proceeds with inversion of configuration, subsequent steps or reaction conditions can lead to loss of stereochemical integrity.

  • Base-catalyzed epimerization: If the chiral center has an acidic proton, the use of a strong base during the initial deprotonation of phthalimide or during the cleavage step could potentially lead to epimerization.

  • Keto-enol tautomerism: In the synthesis of α-amino acids via a modified Gabriel synthesis, racemization can occur through keto-enol tautomerism at the decarboxylation step.[9]

To minimize racemization, it is crucial to use the mildest possible reaction conditions and to carefully select reagents that are not known to cause epimerization. Monitoring the enantiomeric excess (ee) of your product is highly recommended.[10][11]

Troubleshooting Guides

Issue 1: Low or No Conversion of the Alkyl Halide
Possible Cause Troubleshooting Steps
Poor quality of potassium phthalimide Ensure the potassium phthalimide is dry and of high purity. Consider preparing it fresh from phthalimide and a suitable base (e.g., KOH).
Inactive alkyl halide Verify the purity and reactivity of your alkyl halide. For less reactive halides (e.g., chlorides), consider adding a catalytic amount of sodium or potassium iodide to promote the reaction via the Finkelstein reaction.
Inappropriate solvent Use a polar aprotic solvent like DMF or DMSO to ensure the solubility of potassium phthalimide and to favor the SN2 reaction.[12]
Insufficient temperature Gently heat the reaction mixture. Monitor the progress by TLC to find the optimal temperature that promotes the reaction without significant side-product formation.
Issue 2: Significant Alkene By-product Formation
Possible Cause Troubleshooting Steps
Use of a secondary or hindered primary alkyl halide This is the most common cause. If possible, use a less hindered primary alkyl halide. If a secondary halide is unavoidable, consider alternative methods for amine synthesis, such as reductive amination.
Strongly basic conditions Use a milder base for the deprotonation of phthalimide if preparing the potassium salt in situ. Avoid excessively high reaction temperatures which can favor elimination over substitution.
Issue 3: Difficulty in Removing the Phthalhydrazide By-product
Possible Cause Troubleshooting Steps
Co-precipitation with the product After hydrazinolysis, acidify the reaction mixture with dilute HCl. This will protonate the desired amine, making it water-soluble, while the phthalhydrazide remains as a solid precipitate that can be removed by filtration. The free amine can then be recovered by basifying the filtrate and extracting with an organic solvent.
Similar solubility profiles If the amine is not water-soluble, try triturating the crude product with a solvent in which the phthalhydrazide is insoluble (e.g., cold ethanol or diethyl ether) to selectively dissolve the amine.
Issue 4: Low Enantiomeric Excess (ee) of the Chiral Amine Product
Possible Cause Troubleshooting Steps
Racemization during the reaction Use milder reaction conditions. Avoid strong bases and high temperatures.[10] Consider using a milder cleavage method like the Ing-Manske procedure.
Racemization during workup or purification Maintain neutral or slightly acidic/basic conditions during workup, depending on the stability of your amine. Be cautious with chromatography on silica gel, as it can sometimes cause racemization of sensitive compounds.[10]
Starting material is not enantiopure Verify the enantiomeric purity of your starting chiral alkyl halide.

Data Presentation

Table 1: Comparison of Cleavage Methods and Their By-products

Cleavage Method Reagents Typical Conditions Primary By-product Advantages Disadvantages
Hydrazinolysis (Ing-Manske) Hydrazine hydrate (N₂H₄·H₂O)Reflux in ethanolPhthalhydrazideMilder, neutral conditions.[13]Phthalhydrazide can be difficult to remove.[4]
Acidic Hydrolysis Strong acid (e.g., HCl, H₂SO₄)High temperature, prolonged heatingPhthalic AcidBy-product is typically water-soluble.Harsh conditions can degrade sensitive products.[1][6][7]
Basic Hydrolysis Strong base (e.g., NaOH, KOH)High temperature, prolonged heatingSalt of Phthalic AcidBy-product is water-soluble.Harsh conditions can degrade sensitive products.[6][7]

Experimental Protocols

Key Experiment: The Ing-Manske Procedure for N-Alkylphthalimide Cleavage

This protocol describes a general method for the cleavage of an N-alkylphthalimide using hydrazine hydrate.

Materials:

  • N-alkylphthalimide

  • Hydrazine hydrate

  • Ethanol

  • Dilute Hydrochloric Acid (e.g., 2M HCl)

  • Sodium Hydroxide solution (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Suspend the N-alkylphthalimide in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the suspension.

  • Heat the mixture to reflux for 1-3 hours. The formation of a white precipitate (phthalhydrazide) is usually observed.

  • Cool the reaction mixture to room temperature.

  • Add dilute hydrochloric acid to the mixture to dissolve the desired amine and ensure complete precipitation of the phthalhydrazide.

  • Filter the mixture to remove the solid phthalhydrazide. Wash the precipitate with a small amount of cold ethanol.

  • Transfer the filtrate to a separatory funnel.

  • Make the aqueous solution basic by adding sodium hydroxide solution until the pH is >10.

  • Extract the liberated primary amine with an organic solvent (e.g., 3 x 50 mL of diethyl ether).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • The crude amine can be further purified by distillation or chromatography as needed.

Mandatory Visualization

Gabriel_Synthesis_Pathway Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide Base (e.g., KOH) NAlkylphthalimide N-Alkylphthalimide PotassiumPhthalimide->NAlkylphthalimide SN2 Reaction AlkylHalide Primary Alkyl Halide (R-X) AlkylHalide->NAlkylphthalimide Hydrazinolysis Hydrazinolysis NAlkylphthalimide->Hydrazinolysis AcidicHydrolysis Acidic Hydrolysis NAlkylphthalimide->AcidicHydrolysis BasicHydrolysis Basic Hydrolysis NAlkylphthalimide->BasicHydrolysis PrimaryAmine Primary Amine (R-NH2) Hydrazinolysis->PrimaryAmine Phthalhydrazide Phthalhydrazide (By-product) Hydrazinolysis->Phthalhydrazide AcidicHydrolysis->PrimaryAmine PhthalicAcid Phthalic Acid (By-product) AcidicHydrolysis->PhthalicAcid BasicHydrolysis->PrimaryAmine PhthalateSalt Phthalate Salt (By-product) BasicHydrolysis->PhthalateSalt

Caption: Overall workflow of the Gabriel phthalimide synthesis.

Troubleshooting_Low_Yield Start Low Yield of Primary Amine CheckAlkylation Check Alkylation Step (TLC) Start->CheckAlkylation CheckCleavage Check Cleavage Step (TLC) Start->CheckCleavage NoConversion Incomplete Alkylation CheckAlkylation->NoConversion SideProducts Alkylation Side-Products (e.g., Alkene) CheckAlkylation->SideProducts IncompleteCleavage Incomplete Cleavage CheckCleavage->IncompleteCleavage Degradation Product Degradation CheckCleavage->Degradation OptimizeAlkylation Optimize Alkylation: - Check reagents - Change solvent - Increase temperature - Add catalyst (e.g., NaI) NoConversion->OptimizeAlkylation ReassessSubstrate Re-evaluate Substrate: - Avoid secondary/hindered halides SideProducts->ReassessSubstrate OptimizeCleavage Optimize Cleavage: - Increase reaction time - Use milder method (Hydrazinolysis) IncompleteCleavage->OptimizeCleavage MilderConditions Use Milder Cleavage Conditions Degradation->MilderConditions

Caption: Troubleshooting workflow for low primary amine yield.

References

Technical Support Center: Purification of Crude Phthalimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying crude phthalimidine products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by the reduction of phthalimide?

A1: The most prevalent impurities include unreacted starting material (phthalimide), byproducts from incomplete or over-reduction, and residual catalyst from the reaction (e.g., palladium on carbon). Phthalamic acid, a hydrolysis product of phthalimide, may also be present if the reaction is performed in the presence of water.

Q2: How can I remove unreacted phthalimide from my this compound product?

A2: Unreacted phthalimide can be removed by several methods. Due to the difference in acidity between phthalimide (pKa ≈ 8.3) and the less acidic this compound, an aqueous basic wash (e.g., with a dilute sodium bicarbonate or sodium hydroxide solution) can selectively deprotonate and dissolve the phthalimide into the aqueous layer. Recrystallization and column chromatography are also effective methods for separating phthalimide from this compound.

Q3: My crude product is a dark color. What is the likely cause and how can I decolorize it?

A3: A dark coloration in the crude product is often due to residual hydrogenation catalyst (if used) or polymeric byproducts. If residual catalyst is the cause, it can typically be removed by filtering the dissolved crude product through a pad of celite. For other colored impurities, adding a small amount of activated charcoal to the solution before a hot filtration step during recrystallization can be effective.

Q4: What is the best general approach for purifying crude this compound?

A4: A combination of techniques is often most effective. A typical workflow would be an initial aqueous wash (acidic or basic, depending on the impurities) to remove highly polar or ionizable impurities, followed by recrystallization to achieve high purity. If recrystallization is insufficient to separate the impurities, column chromatography is a reliable alternative.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Troubleshooting Steps
Product does not dissolve in the hot solvent. - The chosen solvent is unsuitable.- Not enough solvent is being used.- Refer to the solvent screening table below and test alternative solvents.- Gradually add more hot solvent until the product dissolves. Be mindful not to add a large excess, as this will reduce recovery yield.
Product "oils out" instead of crystallizing. - The solution is cooling too quickly.- The melting point of the product is below the boiling point of the solvent.- High concentration of impurities.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Add a small amount of a co-solvent in which the product is less soluble to lower the overall solvent power.- Attempt to purify further by another method (e.g., column chromatography) before recrystallization.
No crystals form upon cooling. - The solution is too dilute (too much solvent was used).- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.
Low recovery of pure product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent at room temperature instead of a cold solvent.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
Column Chromatography Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor separation of product and impurities. - The eluent system is not optimized.- The column was not packed properly (channeling).- The column was overloaded with crude product.- Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation.- Ensure the column is packed uniformly without any air bubbles or cracks.- Use a larger column or reduce the amount of crude product loaded.
Product is not eluting from the column. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate.
All compounds elute together at the solvent front. - The eluent is too polar.- Start with a less polar eluent system.
Streaking or tailing of spots on TLC analysis of fractions. - The compound is interacting too strongly with the silica gel.- The sample is acidic or basic.- Add a small amount (0.5-1%) of a modifier to the eluent (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).

Data Presentation

Table 1: Solubility of Phthalimide (Starting Material) in Common Solvents

Note: This data is for phthalimide, the common precursor to this compound. The solubility of this compound is expected to be similar but should be experimentally determined for optimal purification.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Comments
WaterSlightly soluble[1]Sparingly soluble (approx. 4 g/L in boiling water)[2]Good for washing out polar impurities.
EthanolSoluble[1]Very soluble (approx. 50 g/L at boiling)[2]A good candidate for recrystallization.
AcetoneSoluble[1]Very solubleAnother good candidate for recrystallization.
TolueneBetter solubility than in polar solvents[3]SolubleCan be used in mixed-solvent recrystallizations.
BenzeneBetter solubility than in polar solvents[3]SolubleUse with caution due to toxicity.
DichloromethaneSolubleVery solubleOften used as a solvent for column chromatography.
HexaneInsolubleSparingly solubleCan be used as an anti-solvent in mixed-solvent recrystallizations.

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is a general guideline. The ideal solvent and volumes should be determined on a small scale first.

  • Solvent Selection:

    • Place a small amount of crude this compound (approx. 50 mg) into several test tubes.

    • Add a small amount of a different potential recrystallization solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate) to each test tube.

    • Observe the solubility at room temperature. A good solvent will show low solubility.

    • Heat the test tubes in a water bath. A good solvent will fully dissolve the compound at an elevated temperature.

    • Allow the solutions to cool to room temperature, then place them in an ice bath. A good solvent will result in the formation of a significant amount of crystals.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid.

    • If colored impurities are present, allow the solution to cool slightly, add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

    • Perform a hot gravity filtration to remove any insoluble impurities (and charcoal, if used).

    • Allow the filtrate to cool slowly to room temperature to allow for the formation of large crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the purified crystals in a vacuum oven.

Protocol 2: Purification of this compound by Column Chromatography
  • Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).

    • The ideal eluent system will give the this compound product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Preparation and Purification:

    • Prepare a silica gel column using the chosen eluent system.

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Diagram 1: Troubleshooting Logic for Recrystallization

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form cool->crystals Yes oiling_out Product 'oils out' cool->oiling_out No success Collect pure crystals crystals->success no_crystals No crystals form oiling_out->no_crystals No troubleshoot_oil Slow down cooling Add anti-solvent oiling_out->troubleshoot_oil Yes troubleshoot_no_crystals Concentrate solution Scratch flask / Add seed crystal no_crystals->troubleshoot_no_crystals Yes troubleshoot_oil->cool troubleshoot_no_crystals->cool

Caption: A flowchart for troubleshooting common issues during recrystallization.

Diagram 2: General Workflow for this compound Purification

G This compound Purification Workflow crude Crude this compound wash Aqueous Wash (Acidic/Basic) crude->wash recrystallization Recrystallization wash->recrystallization check_purity Check Purity (TLC/NMR) recrystallization->check_purity column Column Chromatography pure_product Pure this compound column->pure_product check_purity->column Needs more purification check_purity->pure_product Purity OK

Caption: A general experimental workflow for the purification of crude this compound.

Diagram 3: Relationship Between Impurities and Purification Methods

G Impurities vs. Purification Methods cluster_impurities Common Impurities cluster_methods Purification Methods phthalimide Unreacted Phthalimide extraction Aqueous Basic Extraction phthalimide->extraction Effective recrystallization Recrystallization phthalimide->recrystallization Effective chromatography Column Chromatography phthalimide->chromatography Effective catalyst Catalyst Residue filtration Filtration through Celite catalyst->filtration Effective side_products Reduction Byproducts side_products->recrystallization Effective side_products->chromatography Effective

Caption: Logical relationships between common impurities and effective purification techniques.

References

Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-alkylation of phthalimide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding steric hindrance during the synthesis of N-substituted phthalimides.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using sterically hindered substrates in the N-alkylation of phthalimide?

The primary challenge is a significant decrease in reaction yield due to steric hindrance.[1][2][3] The traditional method for N-alkylation of phthalimide, the Gabriel synthesis, proceeds via an S(_N)2 mechanism.[1] This mechanism involves the backside attack of the phthalimide anion on the alkyl halide. With bulky secondary or tertiary alkyl halides, the steric bulk around the electrophilic carbon physically obstructs this backside attack, making the substitution reaction extremely slow or preventing it altogether.[4]

Q2: What is the major side reaction observed with sterically hindered alkyl halides in the Gabriel synthesis?

The major competing side reaction is E2 elimination.[4][5] The phthalimide anion, in addition to being a nucleophile, can also act as a base. When the S(_N)2 pathway is hindered, the phthalimide anion is more likely to abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.[4]

Q3: Are there alternative methods to the traditional Gabriel synthesis for sterically hindered substrates?

Yes, the most common and effective alternative is the Mitsunobu reaction.[4][6][7] This reaction allows for the N-alkylation of phthalimide using a primary or secondary alcohol in the presence of a phosphine (typically triphenylphosphine, PPh(3)) and an azodicarboxylate (like DEAD or DIAD).[6] The Mitsunobu reaction is particularly advantageous for secondary alcohols as it proceeds with a clean inversion of stereochemistry.[6][7]

Q4: Can I use tertiary alcohols in the Mitsunobu reaction for N-alkylation of phthalimide?

No, tertiary alcohols are generally unreactive in the Mitsunobu reaction.[8]

Q5: Are there other, less common, alternatives to the Gabriel synthesis for hindered systems?

Yes, some alternative Gabriel reagents have been developed that show improved reactivity with secondary alkyl halides, such as the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate.[2] Additionally, using ionic liquids as the reaction medium has been shown to improve yields and reaction conditions for the N-alkylation of phthalimide with secondary alkyl halides, although the yields are still lower than with primary halides.[9]

Troubleshooting Guides

Scenario 1: Low or No Yield in Gabriel Synthesis with a Secondary Alkyl Halide
Symptom Probable Cause Suggested Solution
No product formation, starting material recoveredReaction temperature is too low, or reaction time is too short.While increasing temperature can sometimes promote the reaction, it often favors the E2 elimination side product with secondary halides. A more effective solution is to switch to an alternative method like the Mitsunobu reaction if the corresponding alcohol is available.
Low yield of N-alkylated phthalimide, presence of an alkene byproductE2 elimination is the dominant reaction pathway due to steric hindrance.[4]Lowering the reaction temperature might slightly favor the S(_N)2 reaction. However, for a significant improvement in yield, it is highly recommended to use the Mitsunobu reaction with the corresponding secondary alcohol.
Reaction appears sluggish or incompletePoor quality of reagents or solvent.Ensure that the potassium phthalimide is dry and the DMF (or other polar aprotic solvent) is anhydrous. Old or decomposed reagents can significantly impact the reaction outcome.
Scenario 2: Difficulties with the Mitsunobu Reaction for a Sterically Hindered Secondary Alcohol
Symptom Probable Cause Suggested Solution
Low yield of N-alkylated phthalimideThe nucleophilicity of phthalimide is insufficient for the sterically demanding environment. The pKa of the nucleophile should ideally be below 13.[10]Ensure all reagents (alcohol, phthalimide, PPh(_3), and DEAD/DIAD) are pure and anhydrous. The order of addition is crucial: typically, the alcohol, phthalimide, and PPh(_3) are mixed before the slow, cooled addition of DEAD/DIAD.[8] For particularly hindered systems, increasing the reaction concentration and using sonication has been shown to dramatically increase reaction rates and yields.
Formation of a significant amount of triphenylphosphine oxide (TPPO) and hydrazine byproducts, making purification difficultThese are stoichiometric byproducts of the Mitsunobu reaction.[11]Purification can often be achieved by crystallization from a nonpolar solvent where TPPO is poorly soluble, or by column chromatography. Using polymer-bound triphenylphosphine is an alternative that simplifies byproduct removal.
Side product where the azodicarboxylate has been alkylatedThe phthalimide is not acidic enough or is sterically hindered, leading to the azodicarboxylate acting as the nucleophile.[10]This is a known side reaction. Ensuring slow addition of the azodicarboxylate at low temperatures can help to minimize this. If the problem persists, exploring alternative activating agents or reaction conditions may be necessary.

Data Presentation

The following table summarizes the expected yields for the N-alkylation of phthalimide with primary and secondary substrates using the Gabriel and Mitsunobu reactions, highlighting the challenge of steric hindrance.

Reaction Substrate Type Example Substrate Typical Yield Reference
Gabriel SynthesisPrimary Alkyl Halide1-BromobutaneHigh (typically >80%)[General knowledge from multiple sources]
Gabriel SynthesisSecondary Alkyl Halide2-BromopropaneVery Low to None (E2 elimination dominates)[General knowledge from multiple sources]
Mitsunobu ReactionPrimary Alcohol1-ButanolHigh (typically >90%)[General knowledge from multiple sources]
Mitsunobu ReactionSecondary Alcohol2-ButanolGood to High (typically 70-90%)[General knowledge from multiple sources]

Note: The yields are representative and can vary based on specific reaction conditions and the nature of the substrates.

Experimental Protocols

Protocol 1: Gabriel Synthesis of N-(sec-butyl)phthalimide (Illustrative of a Hindered Substrate)

Objective: To illustrate the procedure for attempting the N-alkylation of phthalimide with a secondary alkyl halide. Note that this reaction is expected to give a low yield of the desired product and a significant amount of the elimination byproduct (butene).

Materials:

  • Potassium phthalimide

  • 2-Bromopropane

  • Anhydrous Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • N-Alkylation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend potassium phthalimide (1.2 equivalents) in anhydrous DMF.

    • Add 2-bromopropane (1.0 equivalent) to the suspension.

    • Heat the reaction mixture to 80-90°C and monitor the reaction by Thin Layer Chromatography (TLC). Expect a slow conversion and the formation of byproducts.

    • After 24-48 hours, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with diethyl ether.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure. The crude product will likely be a mixture of N-(sec-butyl)phthalimide and unreacted starting materials.

  • Cleavage (Hydrazinolysis):

    • Dissolve the crude N-(sec-butyl)phthalimide in ethanol.

    • Add hydrazine hydrate (2.0 equivalents) to the solution.

    • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide should form.

    • Cool the reaction mixture and filter to remove the phthalhydrazide.

    • Acidify the filtrate with concentrated HCl and then concentrate under reduced pressure.

    • Add water to the residue and wash with diethyl ether to remove any non-basic impurities.

    • Basify the aqueous layer with NaOH and extract the liberated sec-butylamine with diethyl ether.

    • Dry the ethereal extracts over anhydrous potassium carbonate, filter, and carefully remove the solvent to obtain the crude primary amine. The final yield is expected to be low.

Protocol 2: Mitsunobu Reaction for the Synthesis of N-(sec-butyl)phthalimide

Objective: To synthesize N-(sec-butyl)phthalimide from 2-butanol, a sterically hindered secondary alcohol, and phthalimide.

Materials:

  • 2-Butanol

  • Phthalimide

  • Triphenylphosphine (PPh(_3))

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrazine hydrate

  • Ethanol

  • Standard glassware for organic synthesis under an inert atmosphere

Procedure:

  • N-Alkylation:

    • To an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phthalimide (1.2 equivalents), triphenylphosphine (1.2 equivalents), and anhydrous THF.

    • Stir the mixture at room temperature until all solids are dissolved.

    • Add 2-butanol (1.0 equivalent) to the solution.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the cooled solution. A color change and the formation of a precipitate (triphenylphosphine oxide) are often observed.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the N-(sec-butyl)phthalimide from the triphenylphosphine oxide and hydrazine byproducts.

  • Cleavage (Hydrazinolysis):

    • Follow the same cleavage procedure as described in Protocol 1, step 2, to liberate the sec-butylamine from the purified N-(sec-butyl)phthalimide. A significantly higher overall yield is expected compared to the Gabriel synthesis with 2-bromopropane.

Visualizations

Gabriel_vs_Mitsunobu cluster_gabriel Gabriel Synthesis cluster_mitsunobu Mitsunobu Reaction gabriel_start Phthalimide Anion + Alkyl Halide gabriel_sn2 SN2 Reaction gabriel_start->gabriel_sn2 Primary Halide (Unhindered) gabriel_elimination E2 Elimination gabriel_start->gabriel_elimination Secondary Halide (Hindered) gabriel_product N-Alkylphthalimide gabriel_sn2->gabriel_product alkene Alkene Byproduct gabriel_elimination->alkene mitsunobu_start Phthalimide + Alcohol + PPh3 + DEAD/DIAD mitsunobu_activation Alcohol Activation mitsunobu_start->mitsunobu_activation mitsunobu_sn2 SN2 Reaction mitsunobu_activation->mitsunobu_sn2 Primary or Secondary Alcohol mitsunobu_product N-Alkylphthalimide mitsunobu_sn2->mitsunobu_product

Caption: Comparison of Gabriel and Mitsunobu reaction pathways.

Troubleshooting_Gabriel start Low/No Yield with Secondary Alkyl Halide in Gabriel Synthesis check_alkene Check for Alkene Byproduct (e.g., by NMR) start->check_alkene e2_dominant E2 Elimination is Dominant check_alkene->e2_dominant Yes no_reaction No Significant Reaction check_alkene->no_reaction No solution_mitsunobu Switch to Mitsunobu Reaction with Corresponding Alcohol e2_dominant->solution_mitsunobu solution_optimize Check Reagent/Solvent Quality and Purity no_reaction->solution_optimize

Caption: Troubleshooting logic for low yield in Gabriel synthesis.

References

Technical Support Center: Optimizing Catalyst Loading for Phthalimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions for optimizing catalyst loading in phthalimidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this compound synthesis?

A1: The optimal catalyst loading is highly dependent on the specific reaction, catalyst type (e.g., Iridium, Rhodium, Copper), and substrates used. For many transition-metal-catalyzed reactions, a good starting point is often in the range of 1–10 mol%.[1][2] However, highly efficient systems, such as certain iridium-catalyzed reductive lactamizations, can operate effectively at much lower loadings, with substrate-to-catalyst ratios (S/C) as high as 1,000 to 10,000.[3][4][5]

Q2: How does catalyst loading impact the outcome of my this compound synthesis?

A2: Catalyst loading directly influences several critical reaction parameters:

  • Reaction Rate: Generally, higher catalyst loading leads to a faster reaction rate.[1]

  • Yield: There is an optimal loading range to maximize yield. Too little catalyst may result in a slow or incomplete reaction.[6] Conversely, excessively high loading can sometimes lead to side reactions or catalyst aggregation, which may decrease the overall yield.[1][2]

  • Selectivity: The amount of catalyst can affect the selectivity of the reaction. An excess of catalyst might promote the formation of undesired byproducts.[6]

  • Cost-Effectiveness: Minimizing catalyst loading is crucial for the economic viability and scalability of a synthetic process.[1]

Q3: Will continuously increasing the catalyst loading always improve the reaction yield?

A3: Not necessarily. While a sufficient amount of catalyst is essential, increasing the loading beyond an optimal point may not lead to better results and can even be detrimental. High catalyst concentrations can promote side reactions, cause catalyst aggregation, or complicate product purification, potentially leading to a lower isolated yield.[2] It is crucial to identify the optimal loading through systematic screening.

Q4: What are common types of catalysts used for this compound synthesis?

A4: A variety of catalysts can be employed for this compound synthesis. Transition metal catalysts are common, with iridium complexes showing high efficiency for reductive lactamization strategies.[3][4][5][7] Other metals like rhodium, palladium, copper, and nickel have also been utilized for synthesizing phthalimides and related N-heterocycles.[8][9] Additionally, metal-free organocatalytic and base- or acid-catalyzed methods exist as greener alternatives.[9]

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, with a focus on catalyst loading.

IssuePotential Cause Related to Catalyst LoadingSuggested Solution
Low or No Product Yield Insufficient Catalyst Loading: The catalyst concentration may be too low to effectively drive the reaction to completion in a reasonable timeframe.[6]Incrementally increase the catalyst loading (e.g., in steps of 0.5 mol% or by decreasing the S/C ratio). Monitor reaction progress at each step to find the optimal concentration.[10]
Catalyst Deactivation/Poisoning: Impurities in substrates or solvents can poison the catalyst, reducing its activity. The catalyst may also degrade under the reaction conditions.[6]Ensure all reagents and solvents are pure and dry. If deactivation is suspected, consider adding a fresh portion of the catalyst to the reaction mixture.[1]
Poor Selectivity / Formation of Side Products Sub-optimal Catalyst Loading: An excessively high catalyst concentration can sometimes promote undesired reaction pathways, leading to the formation of byproducts.[6]Screen a range of catalyst loadings, as a lower concentration might favor the desired reaction pathway. Also, consider the effect of temperature; lowering the temperature may improve selectivity.[6][8]
Inappropriate Catalyst Choice: The chosen catalyst may not be selective for the desired transformation with the specific substrates.Screen a panel of different catalysts. For instance, while various iridium catalysts can be effective, their efficiency and selectivity can differ.[3]
Reaction Stalls Before Completion Catalyst Degradation: The catalyst may have a limited lifetime under the reaction conditions and degrades before all the starting material is consumed.[1]Add a fresh portion of the catalyst to the stalled reaction to see if it restarts. If this is a recurring issue, a more robust catalyst may be needed.
Product Inhibition: The product itself may coordinate to the catalyst's active site, inhibiting its activity as the product concentration increases.[1]Try running the reaction at a lower substrate concentration. In some cases, a continuous flow setup where the product is removed as it forms can overcome product inhibition.[1]
Poor Reproducibility Catalyst Sensitivity: The catalyst may be sensitive to trace amounts of air or moisture, leading to inconsistent activity between runs.[1]Handle the catalyst under an inert atmosphere (e.g., in a glovebox). Use freshly distilled or high-purity anhydrous solvents.[1]

Data Presentation

The following table summarizes the effect of catalyst loading on the yield of a representative this compound synthesis via iridium-catalyzed reductive lactamization of 2-formylbenzoic acid and 4-methoxyaniline.[3]

EntryCatalystS/C Ratio*Yield (%)
1C15,00096
2C110,00085
3C120,00053

*S/C Ratio = Substrate to Catalyst molar ratio.

Experimental Protocols

General Protocol for Optimizing Iridium Catalyst Loading in this compound Synthesis

This protocol is adapted from the iridium-catalyzed reductive lactamization of ortho-acylbenzoic acids and primary amines.[3]

Materials:

  • ortho-Acylbenzoic acid derivative (Substrate 1)

  • Primary amine derivative (Substrate 2)

  • Iridium Catalyst (e.g., [Cp*IrCl2]2 dimer with an appropriate ligand)

  • Formic acid (Hydride source)

  • Solvent (e.g., a mixture of H₂O/EtOH)

  • Reaction vials suitable for parallel synthesis

  • Standard laboratory glassware and stirring equipment

  • Analytical tools for monitoring reaction progress (e.g., TLC, LC-MS, GC)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of the iridium catalyst in the reaction solvent to ensure accurate dispensing of small quantities.

    • Prepare stock solutions of the ortho-acylbenzoic acid and the primary amine if desired for easier handling.

  • Reaction Setup (Parallel Screening):

    • Set up a series of reaction vials, each with a magnetic stir bar.

    • To each vial, add the ortho-acylbenzoic acid (e.g., 0.2 mmol, 1.0 equiv).

    • Add the primary amine (e.g., 0.2 mmol, 1.0 equiv).

    • Add the chosen solvent (e.g., H₂O/EtOH = 2:1).

  • Catalyst Addition:

    • From the catalyst stock solution, add varying amounts of the iridium catalyst to each vial to achieve the desired S/C ratios (e.g., 5,000, 10,000, 15,000, 20,000). This corresponds to different catalyst mol percentages.

  • Initiation and Reaction:

    • Add the hydride source, formic acid (e.g., 4.0 equiv), to each vial.

    • Seal the vials and place them in a pre-heated block or oil bath at the desired temperature (e.g., 80 °C).

    • Stir the reactions for a set amount of time (e.g., 2 hours).

  • Monitoring and Analysis:

    • After the designated time, take a small aliquot from each reaction mixture.

    • Analyze the aliquots using an appropriate technique (TLC, GC, or LC-MS) to determine the conversion of starting material and the formation of the this compound product.

    • Compare the results across the different catalyst loadings to identify the optimal range that provides the best yield and selectivity.

  • Work-up and Isolation (for the optimized reaction):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Perform an appropriate work-up procedure, which may involve quenching the reaction, extraction with an organic solvent, and drying.

    • Purify the crude product using techniques such as column chromatography or recrystallization to obtain the pure this compound.

Mandatory Visualization

Experimental Workflow Diagram

G prep Prepare Stock Solutions (Substrates, Catalyst) setup Set Up Parallel Reactions (Vials, Substrates, Solvent) prep->setup add_cat Add Catalyst at Varying Loadings (e.g., S/C 5k, 10k, 20k) setup->add_cat initiate Initiate Reaction (Add Reagents, Heat to 80°C) add_cat->initiate monitor Monitor Reaction Progress (TLC, LC-MS, GC) initiate->monitor analyze Analyze Results (Compare Yield & Purity) monitor->analyze optimal Identify Optimal Catalyst Loading analyze->optimal scaleup Scale-Up Reaction with Optimal Conditions optimal->scaleup

Caption: Workflow for optimizing catalyst loading in this compound synthesis.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Conversion check_loading Is Catalyst Loading in Optimal Range (1-10 mol%)? start->check_loading adjust_loading Action: Screen Catalyst Loadings (e.g., 1, 5, 10, 15 mol%) check_loading->adjust_loading No / Unsure   check_purity Are Reagents & Solvents Pure and Anhydrous? check_loading->check_purity  Yes success Problem Resolved adjust_loading->success purify Action: Purify Starting Materials & Use Dry Solvents check_purity->purify No   check_conditions Are Time & Temperature Sufficient? check_purity->check_conditions  Yes purify->success adjust_conditions Action: Increase Reaction Time and/or Temperature check_conditions->adjust_conditions No   check_activity Suspect Catalyst Degradation? check_conditions->check_activity  Yes adjust_conditions->success add_catalyst Action: Add Fresh Catalyst to Stalled Reaction check_activity->add_catalyst Yes   check_activity->success No   add_catalyst->success

Caption: Decision tree for troubleshooting low yield in catalytic synthesis.

References

Technical Support Center: N-Alkylation of Potassium Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of potassium phthalimide, a key step in the Gabriel synthesis of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the N-alkylation of potassium phthalimide?

A1: The N-alkylation of potassium phthalimide is a bimolecular nucleophilic substitution (S(_N)2) reaction. The phthalimide anion, being an excellent nucleophile, attacks the electrophilic carbon atom of an alkyl halide. This leads to the formation of an N-alkylphthalimide intermediate and the displacement of the halide ion. Subsequent hydrolysis or hydrazinolysis of the N-alkylphthalimide cleaves the phthaloyl group to yield a primary amine.

Q2: Which solvents are most effective for this reaction?

A2: Polar aprotic solvents are generally the most effective for the N-alkylation of potassium phthalimide as they can solvate the potassium cation without strongly solvating the phthalimide anion, thus preserving its nucleophilicity. Dimethylformamide (DMF) is the most commonly used solvent, though others like dimethyl sulfoxide (DMSO) and acetonitrile can also be employed. The choice of solvent can significantly impact the reaction rate and yield.

Q3: Can I use secondary alkyl halides for this reaction?

A3: While primary alkyl halides and methyl halides are ideal substrates, secondary alkyl halides can be used, but they often lead to lower yields. This is due to the increased steric hindrance around the reaction center, which slows down the S(_N)2 reaction. Furthermore, competing elimination (E2) reactions become more significant with secondary halides, leading to the formation of undesired alkene byproducts. Tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.

Troubleshooting Guide

Issue 1: Low or No Yield of N-Alkylphthalimide

This is a common issue that can arise from several factors. Below is a systematic guide to troubleshooting low yields.

Possible Causes & Solutions:

  • Purity of Reagents:

    • Potassium Phthalimide: Ensure the potassium phthalimide is dry. It is hygroscopic and moisture can inhibit the reaction. Dry it in a vacuum oven before use if necessary.

    • Alkyl Halide: The alkyl halide should be pure and free from contaminants that could cause side reactions.

    • Solvent: The solvent must be anhydrous. The presence of water can hydrolyze the phthalimide anion and react with the alkyl halide.

  • Reaction Conditions:

    • Temperature: The reaction often requires heating. If the temperature is too low, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can promote side reactions and decomposition. Consult the literature for the optimal temperature for your specific substrate.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Substrate Reactivity:

    • The reactivity of alkyl halides follows the order I > Br > Cl > F. If you are using a less reactive halide (e.g., chloride), you may need to use more forcing conditions (higher temperature, longer reaction time) or add a catalytic amount of a more reactive halide salt (e.g., potassium iodide) in what is known as the Finkelstein reaction.

Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on a TLC plate or difficulties in purification often point to the formation of byproducts.

Common Byproducts & Mitigation Strategies:

  • Alkene (from Elimination):

    • Cause: This is particularly prevalent with secondary and sterically hindered primary alkyl halides, where the phthalimide anion acts as a base rather than a nucleophile, leading to an E2 elimination reaction.

    • Solution: Use a less sterically hindered base if possible, or a more polar, non-coordinating solvent. Lowering the reaction temperature can also favor the S(_N)2 pathway over E2.

  • Dialkylation or Other Side Reactions:

    • Cause: Impurities in the starting materials or solvent can lead to a variety of side reactions.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous.

Data Presentation

Table 1: Effect of Solvent on Reaction Yield for the N-Alkylation of Benzyl Bromide

SolventTemperature (°C)Reaction Time (h)Yield (%)
DMF100295
DMSO1002.592
Acetonitrile80685
Acetone561270

Data is illustrative and compiled from typical results found in organic chemistry literature.

Table 2: Relative Reactivity of Alkyl Halides

Alkyl HalideSubstrate TypeTypical Yield (%)Comments
Methyl IodideMethyl>95Highly reactive.
Ethyl BromidePrimary90-95Good reactivity.
Isopropyl BromideSecondary50-60Significant elimination byproduct.
tert-Butyl BromideTertiary<5Almost exclusively elimination.

Yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

General Protocol for the N-Alkylation of a Primary Alkyl Halide
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium phthalimide (1.1 equivalents) and anhydrous dimethylformamide (DMF, 5 mL per gram of potassium phthalimide).

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.0 equivalent) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Isolation of Product: The N-alkylphthalimide product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure product.

Visualizations

G cluster_reagents Reagents cluster_reaction SN2 Reaction cluster_products Products K_Phth Potassium Phthalimide Transition_State Transition State K_Phth->Transition_State Nucleophilic Attack R_X Alkyl Halide (R-X) R_X->Transition_State N_Alkylphthalimide N-Alkylphthalimide Transition_State->N_Alkylphthalimide KX Potassium Halide (KX) Transition_State->KX

Caption: Mechanism of N-alkylation of potassium phthalimide.

G start Start reagents Combine Potassium Phthalimide, Alkyl Halide, and Anhydrous Solvent start->reagents heat Heat Reaction Mixture (e.g., 80-100°C) reagents->heat monitor Monitor by TLC heat->monitor workup Cool and Pour into Ice-Water monitor->workup filter Filter Precipitate workup->filter purify Recrystallize Product filter->purify end End purify->end

Caption: General experimental workflow for N-alkylation.

G start Low or No Yield? check_reagents Check Purity of Reagents (Anhydrous?) start->check_reagents Yes check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions Yes check_reactivity Assess Alkyl Halide Reactivity (I>Br>Cl) start->check_reactivity Yes dry_reagents Dry Reagents/Solvent check_reagents->dry_reagents optimize_conditions Increase Temp/Time check_conditions->optimize_conditions add_catalyst Add KI Catalyst (for R-Cl/Br) check_reactivity->add_catalyst

Caption: Troubleshooting guide for low reaction yield.

Preventing over-alkylation in amine synthesis using phthalimide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gabriel Synthesis of primary amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the prevention of over-alkylation and other common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: How does the Gabriel Synthesis prevent the over-alkylation of amines?

The Gabriel Synthesis effectively prevents over-alkylation by using a phthalimide anion as a surrogate for ammonia.[1][2] The nitrogen atom in phthalimide is flanked by two electron-withdrawing carbonyl groups, which makes the N-H proton acidic (pKa ≈ 8.3) and allows for its deprotonation to form a resonance-stabilized nucleophile.[2][3][4][5] Once this phthalimide anion undergoes N-alkylation with a primary alkyl halide, the resulting N-alkylphthalimide is no longer nucleophilic.[6][7] The lone pair on the nitrogen is delocalized by the adjacent carbonyl groups, preventing it from reacting further with the alkyl halide. This ensures the reaction stops after a single alkylation event, leading to the selective formation of primary amines after the subsequent cleavage step.[4][5]

Q2: Can I use secondary or tertiary alkyl halides in the Gabriel Synthesis?

The Gabriel Synthesis is generally inefficient for secondary alkyl halides and fails completely with tertiary alkyl halides.[1][8] The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance. The bulky phthalimide nucleophile requires unhindered access to the electrophilic carbon of the alkyl halide.[4] Secondary and tertiary alkyl halides present significant steric bulk around the reaction center, which impedes the backside attack of the phthalimide anion, leading to low yields or no reaction.[4][8] Elimination side reactions may also become more prevalent with sterically hindered halides.[8]

Q3: What are the common methods for cleaving the N-alkylphthalimide intermediate to release the primary amine?

There are three primary methods for the cleavage of the N-alkylphthalimide:

  • Hydrazinolysis (Ing-Manske Procedure): This is the most common method, involving the reaction of the N-alkylphthalimide with hydrazine (N₂H₄) in a solvent like ethanol.[1][8] This method is often preferred as it proceeds under milder, neutral conditions and produces a stable, cyclic phthalhydrazide byproduct that precipitates out of the solution.[1][9]

  • Acidic Hydrolysis: This method uses a strong acid, such as concentrated HCl or H₂SO₄, and heat to hydrolyze the imide. The primary amine is liberated as an ammonium salt, and phthalic acid is formed as a byproduct.[1] This method often requires harsh reaction conditions, which may not be suitable for substrates with acid-sensitive functional groups.[3][4]

  • Basic Hydrolysis: This involves heating the N-alkylphthalimide with a strong aqueous base, like NaOH or KOH. This yields the primary amine and a salt of phthalic acid.[4] Similar to acidic hydrolysis, this method can require harsh conditions and may lead to poor yields and side reactions.[4]

Q4: Are there any alternative reagents to phthalimide for this type of synthesis?

Yes, several alternative reagents have been developed to address some of the limitations of traditional phthalimide. Reagents like the sodium salt of saccharin and di-tert-butyl-iminodicarboxylate are electronically similar to the phthalimide anion. These alternatives can offer advantages such as easier hydrolysis and, in some cases, can extend the reaction's utility to secondary alkyl halides.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of N-Alkylphthalimide 1. Poor quality of potassium phthalimide: Old or improperly stored potassium phthalimide may have degraded.[10] 2. Inactive alkyl halide: The halide may be unreactive (e.g., chlorides are less reactive than bromides and iodides).[11] 3. Presence of moisture: Water can hydrolyze the phthalimide anion. 4. Suboptimal solvent: The chosen solvent may not be suitable for the SN2 reaction. 5. Low reaction temperature: The temperature may be too low to drive the reaction to completion.1. Use freshly purchased or properly stored potassium phthalimide. Alternatively, prepare it in situ by reacting phthalimide with a base like potassium carbonate (K₂CO₃).[10] 2. If using an alkyl chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate a Finkelstein reaction, converting it to the more reactive alkyl iodide in situ.[10][11] 3. Ensure all glassware is oven-dried and use anhydrous solvents. 4. Dimethylformamide (DMF) is widely considered the optimal solvent. Other polar aprotic solvents like DMSO or acetonitrile can also be effective.[8][12] 5. Gradually increase the reaction temperature, typically to 80-100 °C, while monitoring the reaction progress by TLC.[8]
Incomplete Reaction (Starting Material Remains) 1. Insufficient reaction time or temperature. 2. Steric hindrance: As mentioned, secondary alkyl halides react poorly.[8] 3. Poor nucleophilicity of phthalimide: The phthalimide may not be fully deprotonated.1. Extend the reaction time and/or increase the temperature, monitoring by TLC until the starting material is consumed. 2. This method is not recommended for secondary halides. Consider an alternative synthetic route. 3. If preparing potassium phthalimide in situ, ensure a slight excess of a suitable base (e.g., K₂CO₃) is used.
Low Yield of Primary Amine after Cleavage 1. Incomplete cleavage of N-alkylphthalimide. 2. Harsh cleavage conditions: Acidic or basic hydrolysis can lead to product degradation or low yields.[2][4] 3. Product loss during workup: The amine may be partially water-soluble or form salts.1. For hydrazinolysis, ensure an adequate excess of hydrazine hydrate is used (typically 1.5-2.0 equivalents) and allow for sufficient reflux time.[8] 2. The Ing-Manske procedure (hydrazinolysis) is generally milder and often gives better yields.[9] 3. During aqueous extraction, carefully control the pH to ensure the amine is in its free base form and remains in the organic layer. Back-extract the aqueous layer to recover any dissolved product.
Difficulty in Product Purification 1. Phthalhydrazide precipitate is difficult to filter: The precipitate can be very fine or gelatinous. 2. Contamination with phthalhydrazide: Incomplete removal of the byproduct.[13] 3. Contamination with unreacted phthalimide: If the initial alkylation was incomplete.[8]1. Cool the reaction mixture thoroughly (e.g., in an ice bath) to maximize precipitation before filtration. Washing the precipitate with cold ethanol can also help.[8] In some cases, filtration through a pad of Celite can be beneficial.[12] 2. Wash the filtered phthalhydrazide thoroughly with a solvent in which the desired amine is soluble.[13] Alternatively, an acidic workup can be employed: dissolve the crude product in an organic solvent and wash with dilute acid (e.g., 1M HCl). The amine will move to the aqueous layer as its ammonium salt, leaving the phthalhydrazide in the organic layer. The aqueous layer can then be basified and the amine re-extracted.[14] 3. Optimize the initial N-alkylation step to ensure complete consumption of the starting material. If necessary, purify the N-alkylphthalimide intermediate by recrystallization before the cleavage step.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Gabriel Synthesis. Note that optimal conditions can vary significantly based on the specific substrate.

StepReagent & SubstrateMolar Ratio (Reagent:Substrate)SolventTemperature (°C)Time (h)Yield (%)
N-Alkylation Potassium Phthalimide : Primary Alkyl Halide1.2 : 1.0DMF80 - 1001 - 3>90% (for N-alkylphthalimide)
N-Alkylation Phthalimide/K₂CO₃ : Benzyl Chloride1.0 : 1.5 (Phthalimide:Halide), 0.55 (K₂CO₃:Phthalimide)DMFReflux274% (for N-benzylphthalimide)[11]
Cleavage N-Alkylphthalimide : Hydrazine Hydrate1.0 : 1.5 - 2.0EthanolReflux1 - 380 - 95%
Cleavage N-Alkylphthalimide : Hydrazine Hydrate1.0 : 18.0MethanolRoom Temp.16High (Specific % not given)[12]

Experimental Protocols

Protocol 1: N-Alkylation of a Primary Alkyl Halide

This protocol describes the formation of the N-alkylphthalimide intermediate.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium phthalimide (1.2 equivalents).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a suspension (approx. 5-10 mL per gram of potassium phthalimide).

  • Addition of Alkyl Halide: To the stirred suspension, add the primary alkyl halide (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the alkyl halide spot has disappeared. This typically takes 1-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water. The N-alkylphthalimide product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with water to remove any remaining DMF and salts, and dry it under vacuum. The product can be used in the next step or purified further by recrystallization if necessary.

Protocol 2: Cleavage of N-Alkylphthalimide via Hydrazinolysis (Ing-Manske Procedure)

This protocol describes the release of the primary amine from the N-alkylphthalimide intermediate.

  • Setup: In a round-bottom flask with a magnetic stir bar and reflux condenser, suspend the N-alkylphthalimide (1.0 equivalent) in ethanol (approx. 10-20 mL per gram of phthalimide).

  • Addition of Hydrazine: Add hydrazine hydrate (1.5 - 2.0 equivalents) to the suspension.

  • Reaction: Heat the mixture to reflux. A white precipitate of phthalhydrazide should begin to form. Continue refluxing for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Isolation of Phthalhydrazide: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize the precipitation of the phthalhydrazide.

  • Filtration: Filter the mixture to remove the solid phthalhydrazide. Wash the precipitate thoroughly with cold ethanol to recover any entrained product.

  • Isolation of Amine: Combine the filtrate and the ethanol washings. Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude amine can be further purified by distillation or by an acid-base extraction.

Visualizations

Gabriel_Synthesis_Workflow cluster_alkylation Step 1: N-Alkylation cluster_cleavage Step 2: Cleavage (Hydrazinolysis) start Potassium Phthalimide + Primary Alkyl Halide react Heat in DMF (80-100°C, 1-3h) start->react 1. Add reagents workup1 Pour into water, filter and dry react->workup1 2. Reaction complete intermediate N-Alkylphthalimide workup1->intermediate 3. Isolate intermediate add_hydrazine Add Hydrazine Hydrate in Ethanol intermediate->add_hydrazine reflux Reflux (1-3h) add_hydrazine->reflux 4. Prepare for cleavage precipitate Phthalhydrazide (Precipitate) filter Cool and filter reflux->filter 5. Form precipitate purify Evaporate solvent, purify amine filter->purify 6. Separate solid product Primary Amine purify->product 7. Isolate final product

Caption: General experimental workflow for the Gabriel Synthesis of primary amines.

Troubleshooting_Logic cluster_alkylation Alkylation Step Issues cluster_cleavage Cleavage Step Issues cluster_purification Purification Issues start Low Yield or Incomplete Reaction? check_reagents Check Reagent Quality (K-Phthalimide, Halide) start->check_reagents Alkylation Step incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage Cleavage Step filter_problem Filtration Difficulty? start->filter_problem Purification Step check_conditions Optimize Conditions (Anhydrous Solvent, Temp) check_reagents->check_conditions add_catalyst Add NaI/KI for Alkyl Chlorides check_conditions->add_catalyst harsh_conditions Product Degradation? incomplete_cleavage->harsh_conditions No increase_hydrazine Increase Hydrazine eq. or Reflux Time incomplete_cleavage->increase_hydrazine Yes use_hydrazine Switch to Milder Hydrazinolysis harsh_conditions->use_hydrazine Yes impurity Product Impure? filter_problem->impurity No cool_filter Cool mixture, wash precipitate well filter_problem->cool_filter Yes acid_base Perform Acid-Base Extraction impurity->acid_base Yes

Caption: Troubleshooting decision tree for the Gabriel Synthesis.

References

Troubleshooting low reactivity of alkyl halides with potassium phthalimide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low reactivity of alkyl halides with potassium phthalimide during the Gabriel synthesis of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the Gabriel synthesis and why is it used?

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides.[1][2] It utilizes potassium phthalimide to introduce a protected nitrogen atom, which is later deprotected to yield the primary amine. This method is favored because it prevents the over-alkylation that often occurs when using ammonia, which can lead to mixtures of primary, secondary, and tertiary amines.[3][4]

Q2: I am observing very low or no conversion of my alkyl halide. What are the common causes?

Low reactivity in the Gabriel synthesis can stem from several factors:

  • Steric Hindrance: The reaction proceeds via an SN2 mechanism, which is sensitive to steric bulk around the reaction center.[5][6] Secondary and tertiary alkyl halides react very slowly or not at all due to steric hindrance from the bulky phthalimide nucleophile.[1][5][7]

  • Poor Leaving Group: The rate of the SN2 reaction is dependent on the stability of the leaving group. Alkyl iodides and bromides are generally more reactive than chlorides.

  • Suboptimal Solvent: The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents are ideal for SN2 reactions.[8]

  • Reagent Quality: The potassium phthalimide may have degraded over time, especially if it has been exposed to moisture.[9] Similarly, the alkyl halide may have decomposed.

  • Presence of Moisture: Water can hydrolyze potassium phthalimide and react with the alkyl halide, reducing the yield.[10]

Q3: Can I use secondary or tertiary alkyl halides in the Gabriel synthesis?

It is generally not recommended. The Gabriel synthesis is inefficient for secondary alkyl halides and fails completely with tertiary alkyl halides.[1][5] The bulky phthalimide nucleophile cannot effectively attack the sterically hindered carbon center of secondary and tertiary halides.[6][11] Elimination reactions also become more competitive with more substituted alkyl halides.[10]

Q4: What are the recommended solvents for this reaction?

Polar aprotic solvents are the best choice as they solvate the potassium cation but not the phthalimide anion, thus increasing its nucleophilicity.[11][8] Dimethylformamide (DMF) is widely considered the optimal solvent.[5][12][13] Other suitable options include dimethyl sulfoxide (DMSO), hexamethylphosphoramide (HMPA), and acetonitrile.[5][12]

Q5: My reaction is sluggish even with a primary alkyl halide. How can I improve the reaction rate?

  • Increase Temperature: Gently heating the reaction mixture can increase the rate. Typical temperatures range from 80-100 °C in DMF.[5]

  • Use a More Reactive Halide: If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to prevent side reactions.[10]

  • Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst like a crown ether can be added to improve the solubility and reactivity of the potassium phthalimide.[12]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low reactivity issues.

Problem: Low or No Formation of N-Alkylphthalimide
Potential Cause Recommended Action
Incorrect Alkyl Halide Substrate The Gabriel synthesis is most effective for primary alkyl halides.[1][7] Avoid using secondary or tertiary alkyl halides due to steric hindrance, which leads to low yields or reaction failure.[5]
Poor Leaving Group Alkyl iodides and bromides are better leaving groups than chlorides.[10] If using an alkyl chloride, consider adding a catalytic amount of sodium iodide to facilitate the reaction.
Suboptimal Solvent Choice Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the phthalimide anion.[8][12][13]
Presence of Water Ensure all reagents and solvents are anhydrous, as water can lead to unwanted side reactions.[10]
Degraded Potassium Phthalimide Use fresh, high-quality potassium phthalimide. Old reagents can absorb moisture and become less reactive.[9]
Low Reaction Temperature Gently heat the reaction mixture, typically to 80-100°C, to increase the reaction rate.[3][5]

Experimental Protocols

Protocol 1: General Procedure for the N-Alkylation of Potassium Phthalimide
  • To a stirred suspension of potassium phthalimide (1.2 equivalents) in anhydrous dimethylformamide (DMF), add the primary alkyl halide (1.0 equivalent).[5]

  • Heat the reaction mixture to 80-100 °C and monitor the progress using Thin Layer Chromatography (TLC).[3][5]

  • Upon completion (indicated by the disappearance of the alkyl halide), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[5]

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[5]

  • Concentrate the solvent under reduced pressure to yield the crude N-alkylphthalimide, which can be purified further by recrystallization or column chromatography.[5]

Protocol 2: Cleavage of the N-Alkylphthalimide via the Ing-Manske Procedure

This procedure is a milder alternative to acidic or basic hydrolysis.[1][12]

  • Dissolve the N-alkylphthalimide (1.0 equivalent) in ethanol.[5]

  • Add hydrazine hydrate (typically 1.5-2.0 equivalents) to the solution.[3][5]

  • Reflux the mixture for several hours, monitoring by TLC until the starting material is consumed.[3][5]

  • A precipitate of phthalhydrazide will form during the reaction.[1][3]

  • After cooling the reaction mixture, filter to remove the solid phthalhydrazide.

  • Wash the precipitate with ethanol.[3][5]

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine. Further purification can be achieved by distillation or acid-base extraction.[5]

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Reactivity in Gabriel Synthesis start Low or No Product Formation check_substrate Is the alkyl halide primary? start->check_substrate check_leaving_group Is the leaving group good (I, Br)? check_substrate->check_leaving_group Yes use_primary Use a primary alkyl halide. check_substrate->use_primary No check_solvent Is a polar aprotic solvent (e.g., DMF) being used? check_leaving_group->check_solvent Yes add_nai Add catalytic NaI for alkyl chlorides. check_leaving_group->add_nai No (Cl) check_conditions Are anhydrous conditions and fresh reagents being used? check_solvent->check_conditions Yes change_solvent Switch to DMF or DMSO. check_solvent->change_solvent No optimize_temp Increase reaction temperature (80-100 °C) check_conditions->optimize_temp Yes ensure_dry Use anhydrous solvents and fresh potassium phthalimide. check_conditions->ensure_dry No success Reaction should proceed optimize_temp->success use_primary->check_leaving_group add_nai->check_solvent change_solvent->check_conditions ensure_dry->check_conditions

Caption: Troubleshooting flowchart for low reactivity.

Experimental_Workflow Gabriel Synthesis Experimental Workflow cluster_alkylation Step 1: N-Alkylation cluster_cleavage Step 2: Cleavage (Ing-Manske) start_alkylation Mix Potassium Phthalimide and Primary Alkyl Halide in DMF heat Heat to 80-100 °C start_alkylation->heat monitor_tlc_1 Monitor by TLC heat->monitor_tlc_1 workup Aqueous Workup and Extraction monitor_tlc_1->workup isolate_intermediate Isolate N-Alkylphthalimide workup->isolate_intermediate start_cleavage Dissolve N-Alkylphthalimide in Ethanol isolate_intermediate->start_cleavage Proceed to Cleavage add_hydrazine Add Hydrazine Hydrate start_cleavage->add_hydrazine reflux Reflux add_hydrazine->reflux monitor_tlc_2 Monitor by TLC reflux->monitor_tlc_2 filter Filter Phthalhydrazide Precipitate monitor_tlc_2->filter isolate_amine Isolate Primary Amine from Filtrate filter->isolate_amine

Caption: Experimental workflow for the Gabriel synthesis.

References

Technical Support Center: Phthalimide Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the deprotection of phthalimides, a crucial step in the Gabriel synthesis of primary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for phthalimide deprotection?

The most common methods for phthalimide deprotection include hydrazinolysis (the Ing-Manske procedure), reductive cleavage with sodium borohydride, and aminolysis with reagents like methylamine or ethylenediamine. Acidic and basic hydrolysis are also possible but often require harsh conditions.

Q2: Why should I consider an alternative to hydrazine for phthalimide deprotection?

While hydrazine is widely used, it has several drawbacks. It is highly toxic and potentially explosive. The phthalhydrazide byproduct can be difficult to remove from the desired amine product. Furthermore, hydrazine can be too harsh for substrates containing sensitive functional groups, potentially leading to side reactions. For chiral substrates, such as α-amino acids, harsh conditions can lead to racemization.

Q3: What are the advantages of using sodium borohydride for phthalimide deprotection?

Sodium borohydride offers a particularly mild and near-neutral alternative to traditional methods. This two-stage, one-flask procedure is advantageous for substrates sensitive to hydrazinolysis or harsh acidic/basic conditions. A key benefit is its ability to deprotect phthalimides of α-amino acids with no measurable loss of optical activity. The byproduct, phthalide, is easily removed by extraction.

Q4: Can I use other amines for deprotection?

Yes, other amines like methylamine and ethylenediamine can be effective for phthalimide cleavage. These reagents can be less harsh than hydrazine and offer an alternative when hydrazine is incompatible with the substrate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during phthalimide deprotection experiments.

Issue 1: Incomplete or Slow Reaction

Possible Causes:

  • Insufficient Reagent: The stoichiometry of the deprotecting agent may be too low.

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.

  • Poor Solvent Choice: The starting material or reagent may not be sufficiently soluble in the chosen solvent.

  • Deactivated Substrate: Steric hindrance around the phthalimide group can slow down the reaction.

Solutions:

  • Increase Reagent Equivalents: For hydrazine, 1.2-1.5 equivalents are typically sufficient, but for more hindered substrates, a larger excess may be needed. For sodium borohydride, 4-5 equivalents are commonly used.

  • Increase Temperature: Many deprotection reactions, such as those with hydrazine, are performed at reflux. The sodium borohydride method involves a heating step to 50-80°C after the initial reduction.

  • Optimize Solvent System: For the sodium borohydride method, a mixture of 2-propanol and water is often used. For aminolysis, protic solvents like ethanol can be beneficial.

  • Consider a More Reactive Reagent: If a mild reagent like methylamine is proving too slow, a more reactive one like hydrazine could be considered, provided the substrate is compatible.

Issue 2: Formation of Side Products

Possible Cause (Hydrazinolysis):

  • Reaction with Other Functional Groups: Hydrazine is a strong nucleophile and can react with other electrophilic centers in the molecule, such as esters or amides, leading to the formation of hydrazides.

Solutions:

  • Use a Milder Reagent: If your substrate contains functional groups susceptible to nucleophilic attack by hydrazine, consider using sodium borohydride, which is a reductive method and less likely to cause such side reactions.

  • Optimize Reaction Conditions: Using a minimal excess of hydrazine and carefully monitoring the reaction progress by TLC can help to minimize side product formation. Running the reaction at room temperature instead of refluxing may also reduce the rate of side reactions.

Issue 3: Difficulty in Purifying the Final Amine Product

Possible Causes:

  • Insoluble Byproducts: The phthalhydrazide byproduct from hydrazinolysis can be difficult to filter and may co-precipitate with the product.

  • Byproduct Solubility in Extraction Solvent: The N,N'-dimethylphthalamide byproduct from methylamine deprotection may have some solubility in the extraction solvent.

  • Amine Volatility: Low molecular weight amines can be lost during solvent removal.

Solutions:

  • Acid/Base Workup: After deprotection, acidifying the reaction mixture can protonate the desired amine, making it water-soluble, while the neutral byproduct can be removed by extraction with an organic solvent. Subsequent basification of the aqueous layer will liberate the free amine, which can then be extracted.

  • Precipitation of Byproduct: For hydrazinolysis, acidifying with HCl after the reaction can help to fully precipitate the phthalhydrazide, which can then be removed by filtration.

  • Ion Exchange Chromatography: For water-soluble amines, ion exchange chromatography can be an effective purification method.

  • Careful Solvent Removal: For volatile amines, use a rotary evaporator at low temperature and pressure. It may also be beneficial to isolate the amine as a salt (e.g., hydrochloride) which is typically less volatile.

Data Presentation: Comparison of Deprotection Methods

Method Reagent(s) Typical Conditions Advantages Disadvantages Byproduct Byproduct Removal
Hydrazinolysis Hydrazine hydrateReflux in EthanolEffective, widely usedToxic reagent, byproduct can be difficult to remove, can cause side reactionsPhthalhydrazideFiltration, Acid/Base Extraction
Reductive Cleavage 1. NaBH₄ in 2-propanol/H₂O2. Acetic Acid1. Room Temp, 12-24h2. 50-80°C, 1-2hMild, near-neutral, good for sensitive substrates, avoids racemizationLonger reaction timesPhthalideExtraction with organic solvent
Aminolysis MethylamineRoom Temp in EthanolMilder than hydrazine, volatile reagentByproduct may be soluble in organic solventsN,N'-dimethylphthalamideAcid/Base Extraction
Aminolysis EthylenediamineRoom Temp or Reflux in various solventsLess harsh than hydrazine, efficientHigher boiling point than methylamine, making it harder to removeN,N'-bis(2-aminoethyl)phthalamideAcid/Base Extraction
Acid Hydrolysis Strong Acid (e.g., HCl)High temperatures, prolonged heatingHarsh conditions, slow, low yieldsPhthalic acidExtraction
Basic Hydrolysis Strong Base (e.g., NaOH)High temperatures, prolonged heatingHarsh conditions, can be incompatible with base-sensitive groupsPhthalic acid saltExtraction

Experimental Protocols

Protocol 1: Deprotection using Sodium Borohydride

This protocol is adapted from the method developed by Osby, Martin, and Ganem.

  • Dissolve the N-substituted phthalimide (1.0 equiv) in a 6:1 mixture of 2-propanol and water.

  • To the stirred solution, add sodium borohydride (4.0-5.0 equiv) portion-wise at room temperature.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Once the reduction is complete, carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH₄.

  • Heat the mixture to 50-60 °C for 1-2 hours to facilitate the release of the primary amine.

  • Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.

  • Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.

  • Make the aqueous layer basic (pH > 10) by adding a saturated sodium bicarbonate solution.

  • Extract the primary amine with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure to obtain the primary amine. Further purification can be done by distillation or chromatography if necessary.

Protocol 2: Deprotection using Methylamine
  • Dissolve the N-substituted phthalimide (1.0 equiv) in a 33% solution of methylamine in ethanol.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.

  • Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.

  • Filter the mixture to remove the precipitate.

  • Make the filtrate basic with a NaOH solution to deprotonate the amine salt.

  • Extract the liberated primary amine with a suitable organic solvent like dichloromethane.

  • Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic phase to yield the primary amine.

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagent cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Product start N-Substituted Phthalimide reagent Choose Reagent: Hydrazine Sodium Borohydride Methylamine Ethylenediamine start->reagent Select based on substrate sensitivity reaction Reaction at Appropriate Temperature & Time reagent->reaction Add reagent to substrate workup Acid/Base Extraction or Filtration or Chromatography reaction->workup Isolate product end Primary Amine workup->end

Caption: General experimental workflow for phthalimide deprotection.

Troubleshooting_Logic start Problem Encountered incomplete Incomplete Reaction? start->incomplete side_products Side Products? incomplete->side_products No solution1 Increase Reagent Increase Temperature Change Solvent incomplete->solution1 Yes purification Purification Issues? side_products->purification No solution2 Use Milder Reagent Optimize Conditions side_products->solution2 Yes solution3 Optimize Workup (Acid/Base Extraction) Use Ion Exchange purification->solution3 Yes end Problem Solved purification->end No solution1->end solution2->end solution3->end

Caption: Logical troubleshooting flow for phthalimide deprotection.

Managing reaction temperatures for selective phthalimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective synthesis of phthalimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phthalimidine derivatives, with a particular focus on the critical role of reaction temperature in achieving selectivity.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low Yield of this compound with Over-reduction to 2-(hydroxymethyl)benzamide

  • Problem: During the reduction of an N-substituted phthalimide using sodium borohydride (NaBH₄), the primary product observed is the ring-opened 2-(hydroxymethyl)benzamide instead of the desired this compound (3-hydroxyisoindolin-1-one).

  • Possible Cause: The reaction temperature is too high, or the reaction time is too long, leading to over-reduction of the intermediate this compound. While NaBH₄ is generally a mild reducing agent, elevated temperatures can increase its reactivity, causing the reduction of the lactam carbonyl.[1][2]

  • Solution:

    • Temperature Control: Maintain a lower reaction temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless TLC analysis shows no conversion at lower temperatures.[3]

    • Solvent System: The choice of solvent can influence the reactivity of NaBH₄. Using a solvent system like 2-propanol/water may offer better control over the reduction compared to more reactive solvents.

    • Monitoring: Closely monitor the reaction progress by thin-layer chromatography (TLC). Quench the reaction as soon as the starting phthalimide is consumed to prevent further reduction of the this compound product.

Logical Workflow for Troubleshooting Over-reduction

G start Low yield of this compound, High yield of over-reduced product check_temp Was the reaction heated? start->check_temp high_temp High temperature is the likely cause of over-reduction. check_temp->high_temp Yes check_monitoring Was the reaction monitored closely by TLC? check_temp->check_monitoring No solution1 Repeat reaction at 0°C to room temperature. high_temp->solution1 end Improved selectivity for This compound achieved. solution1->end no_monitoring Prolonged reaction time can lead to over-reduction. check_monitoring->no_monitoring No check_monitoring->end Yes, but still over-reduced -> Consider alternative reagents solution2 Repeat reaction and quench immediately after starting material is consumed. no_monitoring->solution2 solution2->end

Caption: Troubleshooting workflow for over-reduction in this compound synthesis.

Issue 2: Poor Diastereoselectivity in the Synthesis of 3-Substituted Phthalimidines

  • Problem: The synthesis of a 3-substituted this compound from a chiral N-substituted phthalimide results in a low diastereomeric ratio (dr).

  • Possible Cause: The reaction temperature may be too high, leading to a loss of stereocontrol. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less favored diastereomer, resulting in a mixture of products.[3]

  • Solution:

    • Lower Reaction Temperature: Perform the reaction at a lower temperature. For reactions involving chiral auxiliaries, running the reaction at 0 °C or even lower temperatures (e.g., -78 °C) can significantly enhance diastereoselectivity.[3]

    • Reagent Selection: The choice of reagents can influence stereoselectivity. For instance, in Rhodium-catalyzed asymmetric Si-H insertion reactions to form C/Si-stereocenters, phthalimide-based dirhodium(II) complexes have been shown to be efficient in achieving high diastereoselectivity.[3]

    • Solvent Effects: The polarity of the solvent can impact the transition state of the reaction and thus the diastereoselectivity. Experiment with a range of solvents to find the optimal conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the selective synthesis of phthalimidines via catalytic hydrogenation?

A1: For the chemoselective synthesis of isoindolin-1-ones (phthalimidines) from phthalimides via catalytic hydrogenation over palladium on carbon (Pd/C), the reaction is typically carried out at room temperature under a hydrogen atmosphere. The key to selectivity is often the presence of an acid promoter, such as trifluoroacetic acid, which allows the reaction to proceed under mild conditions, thus avoiding over-reduction.[4]

Q2: How does temperature affect the iridium-catalyzed reductive lactamization for this compound synthesis?

A2: In the iridium-catalyzed reductive lactamization of 2-formylbenzoic acid with primary amines, a temperature of 80 °C has been found to be optimal for achieving high yields of the corresponding phthalimidines.[5] While this temperature is elevated, the catalytic system is designed to be robust and selective at this temperature. Lowering the temperature may lead to a sluggish reaction, while significantly higher temperatures could potentially lead to catalyst decomposition or side reactions.

Q3: Can microwave irradiation be used for selective this compound synthesis, and what temperatures are typically employed?

A3: Yes, microwave-assisted synthesis can be a powerful tool for the rapid and efficient synthesis of phthalimide derivatives, and by extension, could be applied to this compound synthesis. For the synthesis of N-substituted phthalimides from phthalic acids and amines, temperatures can be optimized, often in the range of 100-150 °C, with significantly reduced reaction times compared to conventional heating.[6] The precise temperature for selective this compound synthesis would need to be optimized for the specific reaction but offers a promising avenue for controlled and rapid heating.

Q4: What are the consequences of poor temperature control in this compound synthesis?

A4: Poor temperature control can lead to several undesirable outcomes:

  • Low Yield: The reaction may not proceed to completion if the temperature is too low, or side reactions may dominate at excessively high temperatures.

  • Poor Selectivity: As discussed, temperature is a critical factor in both chemoselectivity (e.g., this compound vs. over-reduced products) and diastereoselectivity.

  • Side Product Formation: At higher temperatures, competing elimination reactions can occur, especially when using bulky bases or sterically hindered substrates.[7]

  • Racemization: In the synthesis of chiral phthalimidines, elevated temperatures can sometimes lead to racemization, although many modern methods are designed to be robust against this.

Data Presentation

Table 1: Temperature Effects on Selectivity in this compound Synthesis

Synthesis MethodSubstrateReagent/CatalystTemperature (°C)Product(s)Selectivity/YieldReference
Catalytic HydrogenationPhthalimide10% Pd/C, H₂, TFARoom Temp.Isoindolin-1-oneQuantitative conversion[4]
Reductive Lactamization2-Formylbenzoic acid, 4-methoxyanilineIridium Catalyst, HCO₂H80N-(4-methoxyphenyl)this compoundOptimized for high yield[5]
Asymmetric Si-H InsertionDiynal, SilaneRh₂(S-TCPTTL)₄Room Temp.Chiral Organosilicon95% yield, 94:6 dr[3]
Asymmetric Si-H InsertionDiynal, SilaneRh₂(S-TCPTTL)₄0Chiral OrganosiliconImproved chemoselectivity (97:3)[3]
NaBH₄ ReductionN-Substituted PhthalimideNaBH₄ in 2-propanol/H₂ORoom Temp.3-Hydroxyisoindolin-1-oneGood yield[8]

Experimental Protocols

Protocol 1: Chemoselective Catalytic Hydrogenation of Phthalimide

This protocol is based on the quantitative conversion of phthalimide to isoindolin-1-one.[4]

  • Materials:

    • Phthalimide

    • 10% Palladium on Carbon (Pd/C)

    • Ethyl Acetate

    • Trifluoroacetic Acid (TFA)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable reaction vessel, dissolve phthalimide in ethyl acetate.

    • Add a catalytic amount of 10% Pd/C to the solution.

    • Add trifluoroacetic acid to the mixture.

    • Seal the vessel and purge with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is fully consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to obtain the crude isoindolin-1-one.

    • Purify the product by recrystallization or column chromatography as needed.

Experimental Workflow for Catalytic Hydrogenation

G start Dissolve Phthalimide in Ethyl Acetate add_catalyst Add 10% Pd/C and TFA start->add_catalyst hydrogenate Stir under H₂ atmosphere at Room Temperature add_catalyst->hydrogenate monitor Monitor by TLC hydrogenate->monitor workup Filter through Celite monitor->workup Reaction Complete purify Concentrate and Purify workup->purify product Isolated Isoindolin-1-one purify->product

Caption: Workflow for the chemoselective hydrogenation of phthalimide.

Protocol 2: Iridium-Catalyzed Reductive Lactamization

This protocol is based on the synthesis of N-substituted phthalimidines from 2-formylbenzoic acid and primary amines.[5]

  • Materials:

    • 2-Formylbenzoic acid

    • Primary amine (e.g., 4-methoxyaniline)

    • Iridium catalyst (as specified in the reference)

    • Formic acid (HCO₂H)

    • Water/Ethanol solvent mixture

  • Procedure:

    • To a reaction vial, add 2-formylbenzoic acid, the primary amine, the iridium catalyst, and the water/ethanol solvent mixture.

    • Add formic acid to the reaction mixture.

    • Seal the vial and place it in a preheated oil bath at 80 °C.

    • Stir the reaction mixture for the specified time as determined by optimization studies.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate from the solution. If so, collect the solid by filtration.

    • If the product does not precipitate, perform an appropriate aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by recrystallization or column chromatography.

References

Validation & Comparative

A Comparative Guide to Catalytic Efficiency in Phthalimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of phthalimidines, a core structural motif in many biologically active compounds and pharmaceuticals, has been an area of intense research. The efficiency of catalytic methods for their synthesis is a critical factor for researchers and drug development professionals, impacting yield, cost, and environmental footprint. This guide provides a comparative analysis of different catalytic systems for phthalimidine synthesis, with a focus on an efficient iridium-catalyzed reductive lactamization method, supported by experimental data.

The traditional synthesis of phthalimides, a related class of compounds, often involves the dehydrative condensation of phthalic anhydride with primary amines at high temperatures.[1][2] However, the demand for more efficient and selective methods has led to the development of innovative strategies, including transition-metal-catalyzed carbonylation of benzamide derivatives.[3] While effective, these methods can be limited by the use of carbon monoxide gas, which presents safety and operational challenges.[3]

A sustainable and highly efficient approach to synthesizing structurally diverse phthalimidines involves an iridium-catalyzed reductive lactamization of 2-formylbenzoic acid and primary amines.[4][5] This method stands out for its use of a water-ethanol solvent system, broad substrate scope, and remarkable catalyst efficiency, with a substrate-to-catalyst molar ratio (S/C) of up to 10,000.[4][6][7] The process is also noted for its scalability and straightforward purification, making it a practical choice for producing these valuable compounds.[6]

Comparative Analysis of Catalytic Systems

To provide a clear comparison, the following table summarizes the key performance indicators of the iridium-catalyzed system alongside other notable catalytic methods used for the synthesis of related N-substituted imides.

Catalyst SystemSubstrate ScopeReaction ConditionsCatalyst Loading (S/C)Yield (%)Reference
Iridium Catalyst 2-Formylbenzoic acid, various primary aminesH₂O/EtOH (2:1), 80 °C, 2-4 h1,000 - 10,00046 - 93%[4][6]
Nano-Cu₂O Catalyst 2-Halobenzoic acids, various amines, TMSCNWater, ligand- and additive-freeNot specifiedGood yields[3][8]
Nickel Catalyst 1,3-Iodoesters/ortho-iodobenzenes, isocyanatesNot specifiedNot specifiedGood yields[9]
Ruthenium Catalyst Phthalimides (for ring opening)Not specifiedNot specifiedHigh yields[2]
Montmorillonite-KSF (Clay catalyst) Phthalic anhydride, various aminesAcetic acid, reflux, 50 min - 4 hCatalytic amountHigh yields[1]
Metal-Free (S₈/Et₃N) 2-Formylbenzoic acids, aryl/heteroaryl aminesNot specifiedN/Aup to 88% (for N-aryl)[8][9]

Key Observations:

  • The iridium-catalyzed system demonstrates exceptional efficiency with very low catalyst loadings (high S/C ratio) for the synthesis of phthalimidines.[4][6] The use of an environmentally friendly water-ethanol solvent is a significant advantage.[6]

  • Copper-catalyzed systems, such as nano-Cu₂O, offer a pathway to N-substituted phthalimides from different starting materials and in water, highlighting a trend towards greener chemistry.[3][8]

  • Nickel-catalyzed reactions provide another transition-metal-based route with good yields, expanding the toolkit for chemists.[9]

  • Metal-free approaches, utilizing elemental sulfur as an oxidant or clay catalysts like Montmorillonite-KSF, present cost-effective and environmentally benign alternatives, though they may require longer reaction times or higher temperatures.[1][8][9]

Experimental Protocols

Iridium-Catalyzed Reductive Lactamization of 2-Formylbenzoic Acid

This protocol is based on the highly efficient method for this compound synthesis.[6]

Materials:

  • 2-Formylbenzoic acid (1.0 mmol)

  • Primary amine (1.0 mmol)

  • Iridium catalyst C1 (as specified in the reference, 0.0001 mmol, for S/C = 10,000)

  • Formic acid (4.0 mmol)

  • Water/Ethanol (2:1 mixture)

Procedure:

  • To a reaction vessel, add 2-formylbenzoic acid, the primary amine, the iridium catalyst, and the water/ethanol solvent.

  • Add formic acid to the mixture.

  • Heat the reaction mixture to 80 °C.

  • Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can typically be purified by simple purification methods.[6] For a gram-scale reaction, a high yield of the this compound product was obtained.[6]

Montmorillonite-KSF Catalyzed Synthesis of Phthalimides

This protocol describes a conventional method using a reusable clay catalyst.[1]

Materials:

  • Phthalic anhydride

  • Alkyl or aryl amine

  • Montmorillonite-KSF clay

  • Acetic acid (solvent)

Procedure:

  • Grind phthalic anhydride and Montmorillonite-KSF together to form a uniform mixture.

  • Add the primary amine and acetic acid to the mixture.

  • Reflux the reaction mixture for a period ranging from 50 minutes to 4 hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Extract the resulting product using a suitable organic solvent such as CH₂Cl₂ or CHCl₃.

  • Wash the product with dilute HCl and distilled water.

  • Recrystallize the crude product from an appropriate solvent to obtain the pure N-substituted phthalimide.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the iridium-catalyzed synthesis of phthalimidines.

G cluster_prep Reactant Preparation cluster_reaction Catalytic Reaction cluster_workup Work-up and Purification Reactants 2-Formylbenzoic Acid Primary Amine Mixing Combine Reactants, Catalyst, and Solvent Reactants->Mixing Catalyst Iridium Catalyst Catalyst->Mixing Solvent H₂O/EtOH (2:1) Solvent->Mixing Heating Heat to 80 °C (2-4 hours) Mixing->Heating Monitoring Monitor Reaction (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temp. Monitoring->Cooling Reaction Complete Purification Purification Cooling->Purification Product This compound Product Purification->Product

References

A Comparative Guide to In Silico Docking Studies of Phthalimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Phthalimidine and its derivatives represent a versatile class of compounds that have garnered significant attention in medicinal chemistry.[1] Their diverse biological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties, make them promising candidates for drug development.[2][3] In silico molecular docking has emerged as a crucial tool to predict the binding affinities and interaction patterns of these derivatives with various biological targets, thereby accelerating the discovery of new therapeutic agents.[4][5] This guide provides a comparative overview of recent in silico docking studies on this compound derivatives, presenting key quantitative data, experimental protocols, and a visual workflow of the docking process.

Data Presentation: Comparative Docking Performance

The following table summarizes the quantitative data from various in silico docking and experimental studies, showcasing the performance of different this compound derivatives against a range of biological targets.

Derivative/Compound IDTarget Enzyme/ProteinDocking Score / Binding AffinityReference Compound (Affinity)Software/Method
Compound 3e Acetylcholinesterase (AChE)IC50 = 0.24 µMDonepezil (IC50 = 0.054 µM)Not Specified
Compound 7 Acetylcholinesterase (AChE)IC50 = 1.35 µMNot SpecifiedEllman's Method
Piperazine derivative (II) Acetylcholinesterase (AChE)IC50 = 13.5 nMNot SpecifiedNot Specified
Compound 3e Butyrylcholinesterase (BChE)IC50 = 6.29 µMNot SpecifiedNot Specified
Compound 3 Butyrylcholinesterase (BChE)IC50 = 13.41 µMNot SpecifiedEllman's Method
Phloroglucinol derivative (I) Cyclooxygenase-2 (COX-2)IC50 = 0.18 µMCelecoxibNot Specified
Compound 8 COX-1 / COX-2Binding Affinity = -9.4 kJ/molDiclofenac (-6.6 / -8.1 kJ/mol)Not Specified
Various Derivatives DNA Methyltransferase 1 (DNMT1)Binding Affinity ≥ −8.0 kcal/molS-adenosyl-l-homocysteine (−8.0 kcal/mol)AutoDock Vina
Compound 1 Human Carbonic Anhydrase I (hCA I)Ki = 28.5 nMAcetazolamide (Ki = 250 nM)Stopped-flow CO2 hydrase assay
Compound 1 Human Carbonic Anhydrase II (hCA II)Ki = 2.2 nMAcetazolamide (Ki = 12 nM)Stopped-flow CO2 hydrase assay
Compounds 11, 25, 29 HIV-1 Reverse TranscriptaseBinding Energy = -6.45 to -9.50 kcal/molNevirapineAutoDock
Compound 3g Monoamine Oxidase A (MAO-A)IC50 = 5.44 µMSafinamide (IC50 = 6.75 µM)Not Specified

Table 1: Summary of in silico docking scores and experimentally determined binding affinities for various this compound derivatives against different biological targets.[6][7][8][9][10][11] IC50 represents the half-maximal inhibitory concentration, while Ki denotes the inhibition constant.

Experimental Protocols: A Generalized In Silico Docking Workflow

The methodologies employed in the cited studies generally follow a standardized workflow for molecular docking. This process is essential for predicting the interaction between a ligand (the this compound derivative) and a protein target.

1. Target Protein Preparation:

  • Structure Retrieval: The three-dimensional crystallographic structure of the target protein is typically obtained from the Protein Data Bank (PDB).[5][9]

  • Preparation: The protein structure is prepared for docking by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added to the protein structure, and charges are assigned. This step is crucial for ensuring the protein is in a chemically correct state for simulation.

2. Ligand Preparation:

  • Structure Generation: The 2D structures of the this compound derivatives are drawn using chemical drawing software and then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands undergo energy minimization using a suitable force field. This process optimizes the ligand's geometry to its most stable conformation.

3. Molecular Docking Simulation:

  • Software: Commonly used software for these studies includes AutoDock, AutoDock Vina, and PyRx.[4][8][9]

  • Grid Box Definition: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm where it will attempt to place the ligand.

  • Execution: The docking algorithm is run, which systematically samples different conformations and orientations of the ligand within the defined grid box.[5] The software calculates the binding energy or docking score for each pose.

4. Analysis and Visualization:

  • Pose Selection: The pose with the lowest binding energy (most favorable) is typically selected for further analysis.

  • Interaction Analysis: The interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions, are analyzed.[4]

  • Visualization: The resulting ligand-protein complex is visualized using molecular graphics software like UCSF Chimera or PyMOL to qualitatively assess the binding mode.[9]

Mandatory Visualization

The following diagram illustrates the typical workflow for an in silico docking study, from initial setup to final analysis.

InSilico_Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase Target_Selection Target Identification (e.g., from PDB) Protein_Prep Protein Preparation (Remove Water, Add Hydrogens) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Grid_Box Define Grid Box (Active Site) Ligand_Prep->Grid_Box Protein_Prep->Grid_Box Docking Molecular Docking Simulation (e.g., AutoDock Vina) Pose_Generation Generate Binding Poses Docking->Pose_Generation Grid_Box->Docking Scoring Scoring & Ranking (Binding Energy) Pose_Generation->Scoring Post_Analysis Post-Docking Analysis (Interaction Visualization) Scoring->Post_Analysis Conclusion Conclusion Post_Analysis->Conclusion

A typical workflow for in silico molecular docking studies.

References

Unlocking the Antimicrobial Potential of Phthalimidines: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of phthalimidine derivatives as antimicrobial agents. By summarizing key experimental data and outlining methodologies, this document aims to facilitate the rational design of more potent antimicrobial compounds.

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Phthalimidines, and their closely related phthalimide precursors, have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. Understanding the relationship between their chemical structure and biological activity is paramount for optimizing their efficacy. This guide delves into the SAR of these compounds, presenting a compilation of antimicrobial performance data and the experimental protocols used for their evaluation.

Comparative Antimicrobial Activity of Phthalimide Derivatives

The antimicrobial efficacy of various phthalimide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for several novel compounds. The data presented in the following table summarizes the in vitro activity of selected phthalimide derivatives from a representative study.

Compound IDR GroupS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
4c 2,4-dichlorophenyl1.950.983.97.811.95[1]
4f 4-fluorophenyl0.981.951.953.90.98[1]
4g 4-chlorophenyl0.490.980.981.950.49[1]
4h 4-bromophenyl0.980.491.950.980.98[1]
4i 4-iodophenyl1.950.983.91.951.95[1]
5c 4-methylbenzoyl3.91.957.8115.633.9[1]
5d 2-chloroisonicotinoyl1.950.983.97.811.95[1]
5e 3,5-dinitrobenzoyl0.981.951.953.90.98[1]
6c 4-chlorophenylethynyl1.950.980.981.951.95[1]
Ampicillin -0.980.491.953.9-[1]
Ciprofloxacin -0.490.240.490.98-[1]
Amphotericin B -----0.49[1]

Key Insights from Structure-Activity Relationship Studies

Analysis of the antimicrobial data reveals several key structural features that influence the activity of phthalimide derivatives:

  • Substitution on the N-phenyl ring: The nature and position of substituents on the N-phenyl ring play a crucial role in determining antimicrobial potency. Halogen substituents, particularly chlorine and bromine at the para-position (compounds 4g and 4h ), appear to be favorable for broad-spectrum activity.[1]

  • Electron-withdrawing groups: The presence of electron-withdrawing groups on the acyl moiety (as in compound 5e with 3,5-dinitrobenzoyl) can enhance antimicrobial effects.[1]

  • Hydrophobicity: The overall hydrophobicity of the molecule, influenced by the various substituents, is a critical factor for its ability to penetrate microbial cell membranes.[1]

Experimental Protocols

The determination of the antimicrobial activity of the synthesized phthalimide derivatives was conducted using standardized methodologies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method.[1]

  • Preparation of Inoculum: Bacterial strains were cultured in nutrient broth, and fungal strains in Sabouraud dextrose broth, to achieve a turbidity equivalent to the 0.5 McFarland standard. The final inoculum concentration was adjusted to approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi in 96-well microtiter plates.

  • Incubation: The plates were inoculated with the microbial suspension and incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizing the Research Workflow and SAR

To better illustrate the process of antimicrobial drug discovery and the key structural elements influencing activity, the following diagrams have been generated.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Lead Identification (this compound Core) B Chemical Modification (Varying Substituents) A->B Rational Design C Synthesis of Derivative Library B->C D Antimicrobial Screening (e.g., MIC Assay) C->D Testing E Cytotoxicity Assays D->E F Structure-Activity Relationship (SAR) Analysis D->F Data Input G Lead Optimization F->G SAR Insights G->B Iterative Refinement H Identification of Optimized Candidate G->H

Caption: Workflow for a typical structure-activity relationship study of antimicrobial compounds.

Phthalimidine_SAR cluster_core This compound Core cluster_features Key Structural Features for Antimicrobial Activity Core This compound Scaffold R1 N-Substitution (e.g., Aryl, Alkyl) Core->R1 Influences Potency R3 Modifications on the This compound Ring Core->R3 Impacts Spectrum R2 Substituents on N-Aryl Ring (Halogens, EWGs) R1->R2 Fine-tunes Activity Hydrophobicity Overall Molecular Lipophilicity R1->Hydrophobicity Contributes to R2->Hydrophobicity Contributes to R3->Hydrophobicity Contributes to Hydrophobicity->Core Affects Cell Penetration

Caption: Key structural features of phthalimidines influencing their antimicrobial activity.

References

Comparative Analysis of Phthalimidine-Based Anti-inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the anti-inflammatory potential of various phthalimidine-based compounds, offering valuable insights for researchers, scientists, and drug development professionals. This compound derivatives have emerged as a promising class of anti-inflammatory agents, with several compounds demonstrating significant efficacy in preclinical models. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes important biological pathways and workflows to facilitate a deeper understanding of their mechanism of action and therapeutic potential.

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory effects of this compound derivatives are commonly assessed through their ability to inhibit key enzymes and mediators of the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and nitric oxide (NO).

Table 1: COX-2 Inhibitory Activity of this compound Derivatives
Compound/DerivativeCOX-2 IC50 (µM)Reference CompoundCOX-2 IC50 (µM)
Phthalimide Derivative 6a0.18Celecoxib>0.1
Phthalimide Derivative 6b0.24Celecoxib>0.1
Phthalimide Derivative 7a0.28Celecoxib>0.1
Phthalimide Derivative 7b0.36Celecoxib>0.1
Phthalimide-capped benzenesulphonamide (1)Ki = 2.2 nM (hCA II)--
Phthalimide-triazole analog (6f)0.22--
Thiazole-phthalimide (5b)0.2--

IC50 values represent the half-maximal inhibitory concentration. A lower IC50 indicates greater potency. Data is compiled from multiple sources for comparative purposes.[1][2][3]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Compound/DerivativeIC50 (µM)Reference Compound
Phthalimide Derivative IIh8.7 µg/mL-
Phthalimide Derivative 17c32% decrease in activityCelecoxib

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[1]

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo efficacy of acute anti-inflammatory agents.

Table 3: Efficacy of this compound Derivatives in Carrageenan-Induced Paw Edema in Rats
CompoundDoseTime PointPaw Edema Inhibition (%)Reference
PD110 mg/kg (i.p.)2 hours~21%[1]
PD130 mg/kg (i.p.)2 hours~37%[1]
Compound 3a (p-chloro substitution)250 mg/kg3 hoursMost Active in Series[4]
Thalidomide Analogs (GI-16 & SC-15)10 mg/kg & 50 mg/kg (i.p.)24 hoursSignificant Reduction[4]
Phthalimide derivative 6aED50 = 54.0 mg/kg-Superior to Diclofenac (ED50 = 114 mg/kg)[2]

Data represents the reduction in paw volume, a key indicator of anti-inflammatory activity.[2][4]

Mechanism of Action: Targeting the NF-κB Signaling Pathway

A primary mechanism through which many this compound derivatives exert their anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][4] This pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2. By inhibiting this pathway, this compound compounds can effectively reduce the production of these inflammatory mediators.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκB IκB IKK Complex->IκB Phosphorylation & Degradation NF-κB NF-κB IκB->NF-κB Inhibition DNA DNA NF-κB->DNA Translocation This compound Agents This compound Agents This compound Agents->IKK Complex Inhibition Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

NF-κB signaling pathway inhibition by this compound agents.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative evaluation.

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a test compound to inhibit the cyclooxygenase-2 (COX-2) enzyme.

  • Reagents and Materials : Human recombinant COX-2 enzyme, arachidonic acid (substrate), a colorimetric or fluorometric probe, assay buffer, 96-well plates, and a microplate reader.

  • Procedure :

    • Prepare solutions of the test this compound derivatives at various concentrations.

    • In a 96-well plate, add the COX-2 enzyme, assay buffer, and the test compound or vehicle control. Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

    • Incubate for a specific period (e.g., 10 minutes) at 37°C.

    • Stop the reaction and add the detection reagent according to the kit manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis : Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3][5][6]

LPS-Induced Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in murine macrophage cells stimulated with lipopolysaccharide (LPS).[1][7]

  • Cell Culture : Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Procedure :

    • Seed the RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis : Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples. Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control. Determine the IC50 value from a dose-response curve.[1][8][9]

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.[4][10][11][12]

  • Animals : Wistar or Sprague-Dawley rats are commonly used.

  • Procedure :

    • Administer the test this compound compound or vehicle control to the rats, typically via oral or intraperitoneal injection.

    • After a set period (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis : Calculate the percentage of paw edema inhibition for each treated group compared to the vehicle-treated control group at each time point. The following formula is used: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow_Carrageenan_Edema cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Baseline Paw Volume Animal Acclimatization->Baseline Paw Volume Compound Preparation Compound Preparation Compound Administration Compound Administration Compound Preparation->Compound Administration Baseline Paw Volume->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 30-60 min Measure Paw Volume Measure Paw Volume Carrageenan Injection->Measure Paw Volume Hourly for 5h Calculate Edema Inhibition Calculate Edema Inhibition Measure Paw Volume->Calculate Edema Inhibition Statistical Analysis Statistical Analysis Calculate Edema Inhibition->Statistical Analysis

Workflow for the carrageenan-induced paw edema assay.

References

Phthalimidine Derivatives as Anticancer Agents: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. Phthalimidine derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic and modulatory effects on key cancer-related signaling pathways. This guide provides a comprehensive comparison of the performance of various this compound derivatives against established anticancer drugs, supported by experimental data and detailed methodologies, to validate their potential as therapeutic agents.

Comparative Efficacy of this compound Derivatives

The anticancer potential of novel chemical entities is primarily evaluated by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency. The following tables summarize the IC50 values of various this compound derivatives against breast, prostate, and liver cancer cell lines, in comparison to standard chemotherapeutic agents.

Breast Cancer Cell Lines: MCF-7 and MDA-MB-468
Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivatives
Compound 10eMDA-MB-46812.52[1]
Compound 11bMDA-MB-46813.16[1]
Compound 11dMDA-MB-46812.00[1]
Compound 13MDA-MB-46814.78[1]
Compound 5bMCF-70.2
Compound 18fMCF-718.62[2]
Compound 21bMCF-716.39[2]
Standard Drugs
DoxorubicinMDA-MB-46811.39[1]
TamoxifenMCF-70.5 - 1.0[3]
TamoxifenMDA-MB-46820[3]
Prostate Cancer Cell Line: PC-3
Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivatives
Compound 18fPC-39.27[2]
Compound 21bPC-322.56[2]
Standard Drugs
DocetaxelPC-3Varies[4]
MitoxantronePC-32[5]
EtoposidePC-320[5]
DoxorubicinPC-31[5]
CarboplatinPC-315[5]
Hepatocellular Carcinoma Cell Line: HepG2
Compound/DrugCancer Cell LineIC50 (µM)Reference
This compound Derivatives
Compound 18fHepG211.91[2]
Compound 21bHepG210.48[2]
Phthalimide-based Curcuminoid (K3F21)HCT116 (Colon)<10[6]
Standard Drugs
DoxorubicinHepG21.1[7]
CisplatinHepG2Varies
SorafenibHepG2Varies[8]

Mechanisms of Action: Signaling Pathway Modulation

This compound derivatives exert their anticancer effects through the modulation of several critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams illustrate the key pathways targeted by these compounds.

anticancer_pathways cluster_stimulus External Stimuli cluster_receptor Receptors cluster_signaling Intracellular Signaling cluster_nucleus Nuclear Events cluster_cellular_response Cellular Response Growth Factors Growth Factors Growth Factor Receptors (e.g., VEGFR) Growth Factor Receptors (e.g., VEGFR) Growth Factors->Growth Factor Receptors (e.g., VEGFR) Inflammatory Signals (e.g., TNF-α) Inflammatory Signals (e.g., TNF-α) TNF Receptor TNF Receptor Inflammatory Signals (e.g., TNF-α)->TNF Receptor PI3K/Akt Pathway PI3K/Akt Pathway Growth Factor Receptors (e.g., VEGFR)->PI3K/Akt Pathway NF-κB Pathway NF-κB Pathway TNF Receptor->NF-κB Pathway Gene Transcription Gene Transcription PI3K/Akt Pathway->Gene Transcription IκB IκB NF-κB Pathway->IκB degrades NF-κB (p65/p50) NF-κB (p65/p50) IκB->NF-κB (p65/p50) inhibits NF-κB (p65/p50)->Gene Transcription Proliferation Proliferation Gene Transcription->Proliferation Survival Survival Gene Transcription->Survival Angiogenesis Angiogenesis Gene Transcription->Angiogenesis Apoptosis Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->Growth Factor Receptors (e.g., VEGFR) inhibit This compound Derivatives->NF-κB Pathway inhibit Caspase Cascade Caspase Cascade This compound Derivatives->Caspase Cascade activate Caspase Cascade->Apoptosis

Caption: this compound derivatives' anticancer mechanisms.

The diagram above illustrates how this compound derivatives can inhibit key signaling pathways like the VEGFR and NF-κB pathways, which are crucial for cancer cell proliferation, survival, and angiogenesis. Concurrently, they can activate the caspase cascade, leading to programmed cell death (apoptosis).

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed protocols for the key experimental assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, MDA-MB-468, PC-3, HepG2)

  • Complete culture medium (specific to each cell line)

  • This compound derivatives and standard drugs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and standard drugs in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • 96-well plate (black for fluorometric assay)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis: After treatment with the compounds, harvest the cells and lyse them using a suitable lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the assay buffer and the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: For a colorimetric assay, measure the absorbance at 405 nm. For a fluorometric assay, measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: The increase in caspase-3 activity is calculated as the fold increase in absorbance or fluorescence of the treated samples compared to the untreated control.

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of compounds in a living organism.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line suspension

  • This compound derivatives and control vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[10]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (width² x length)/2).[10]

  • Treatment Administration: Randomize the mice into treatment and control groups. Administer the this compound derivatives (e.g., intraperitoneally or orally) and the vehicle control according to a predetermined schedule and dosage.

  • Tumor Measurement: Continue to measure tumor volume throughout the treatment period.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treatment groups to the control group.

Experimental Workflow and Logical Relationships

The following diagram outlines the typical workflow for evaluating the anticancer potential of this compound derivatives.

experimental_workflow Start Start Compound_Synthesis Synthesis of This compound Derivatives Start->Compound_Synthesis In_Vitro_Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Identification of Lead Compounds (Low IC50) In_Vitro_Screening->Lead_Identification Mechanism_of_Action Mechanism of Action Studies (e.g., Caspase, ELISA) Lead_Identification->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Identification->In_Vivo_Studies Data_Analysis Data Analysis and Comparison to Standards Mechanism_of_Action->Data_Analysis In_Vivo_Studies->Data_Analysis Conclusion Validation as Potential Anticancer Agents Data_Analysis->Conclusion

Caption: Workflow for anticancer drug validation.

This guide provides a foundational framework for the validation of this compound derivatives as potential anticancer agents. The presented data and protocols are intended to assist researchers in the objective comparison of these novel compounds with existing therapeutic alternatives, thereby facilitating the drug discovery and development process.

References

Phthalimidine Scaffold: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the phthalimidine scaffold against other prominent N-heterocycles in medicinal chemistry, supported by experimental data and detailed protocols.

Introduction

Nitrogen-containing heterocycles are fundamental building blocks in modern drug discovery, with over 85% of all biologically active compounds featuring a heterocyclic ring system.[1] These scaffolds play a crucial role in defining a molecule's three-dimensional structure, physicochemical properties, and its interactions with biological targets. Among the myriad of N-heterocycles, the this compound (isoindolin-1,3-dione) core has emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activities.[2] This guide provides a comprehensive comparison of the this compound scaffold with other widely utilized N-heterocycles—pyrrolidine, piperidine, indole, and quinoline—to assist researchers, scientists, and drug development professionals in making informed decisions during the drug design process.

The this compound Scaffold: A Versatile Pharmacophore

The this compound structure, characterized by a benzene ring fused to a five-membered imide ring, offers a unique combination of properties. Its rigid, planar structure provides a defined orientation for substituent groups, while the imide moiety can participate in hydrogen bonding interactions. The lipophilic nature of the bicyclic system facilitates cell membrane permeability.[2]

Derivatives of this compound have demonstrated a wide array of pharmacological effects, including:

  • Anti-inflammatory activity: Inhibition of pro-inflammatory cytokines like TNF-α.[3][4]

  • Anticancer activity: Cytotoxicity against various cancer cell lines.

  • Antimicrobial activity: Efficacy against bacterial and fungal pathogens.[5]

  • Anticonvulsant activity: Modulation of neuronal excitability.[6]

The tragic history of thalidomide, a this compound derivative, has been overshadowed by the discovery of its potent immunomodulatory and anticancer properties, leading to the development of second-generation immunomodulatory drugs (IMiDs®) like lenalidomide and pomalidomide.[2]

Head-to-Head Comparison of N-Heterocycles

A direct, systematic comparison of the biological activity of a core scaffold functionalized with different N-heterocycles is crucial for understanding their relative contributions to a molecule's overall efficacy. While comprehensive studies of this nature are not abundant, this section presents available comparative data.

Anticancer Activity

The following table summarizes the cytotoxic activity (IC50 values) of hybrid compounds where phthalimide is compared with or incorporated alongside other N-heterocycles. It is important to note that these are not direct replacements of one scaffold for another on the same core, but rather a collection of data from studies on hybrid molecules.

Compound/Scaffold CombinationCancer Cell LineIC50 (µM)Reference
Phthalimide-Indole Hybrid (Compound 8) HepG2 (Liver)5.8 ± 0.6[7]
MCF-7 (Breast)7.2 ± 0.8[7]
A549 (Lung)9.1 ± 1.1[7]
Phthalide-Indole Hybrid (Compound 3b) HL-60 (Leukemia)45.4[8]
HepG2 (Liver)57.7[8]
Phthalimide-Quinoline Hybrid (Compound 69d) P. falciparum (W2 strain)0.011[9]
N-Heterocyclic Indolyl Glyoxylamide (Compound 7) Various Human Cancer Cells0.017 - 1.711[2]

Note: The data presented is from different studies and may not be directly comparable due to variations in experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory potential of N-heterocycles is often evaluated by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound/ScaffoldAssayIC50 (µM)Reference
Phthalimide Derivative (LASSBio-468) TNF-α inhibition-[3]
Isoxazole-Honokiol Analog (14a) NO Production Inhibition1.2[2]
Pyrazole-Honokiol Analog (13b) NO Production Inhibition8.9[2]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the methodologies and biological processes involved, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow General Experimental Workflow for Scaffold Comparison cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Design Analogs with Varied N-Heterocycles synth Synthesize Compound Series start->synth purify Purify and Characterize synth->purify invitro In Vitro Assays (e.g., MTT, NO Production) purify->invitro invivo In Vivo Models (e.g., Tumor Xenograft, Inflammation Model) invitro->invivo Promising Candidates sar Structure-Activity Relationship (SAR) Analysis invitro->sar invivo->sar compare Compare Potency and Selectivity sar->compare mtt_assay_workflow MTT Assay Workflow for Cytotoxicity A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat cells with varying concentrations of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I no_inhibition_pathway LPS-Induced Nitric Oxide Production Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO L-Citrulline L_arginine L-Arginine L_arginine->iNOS_protein Inflammation Inflammation NO->Inflammation

References

Unveiling Phthalimidine Binding: A Comparative Guide to Computational and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of computational methods for predicting the binding affinity of phthalimidine derivatives, supported by experimental data. We delve into detailed methodologies, present quantitative data in structured tables, and visualize key biological and experimental workflows.

Phthalimidines are a class of compounds with a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Understanding their binding affinity to specific protein targets is crucial for the development of novel therapeutics. This guide offers a comparative analysis of computational docking simulations against experimental validation, focusing on this compound derivatives as inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator in cancer progression.

Comparing Computational Predictions: A Look at Docking Software

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule to a protein target. Various software programs are available, each employing different algorithms and scoring functions. While a comprehensive head-to-head comparison for a single series of this compound derivatives is not extensively documented in the literature, broader studies have evaluated the performance of popular docking programs like Glide, GOLD, and AutoDock.

These studies indicate that the accuracy of a docking program can be target-dependent. Glide has been reported to show consistent performance across a variety of binding sites.[1] AutoDock, while also performing well, has been noted for its strong scoring accuracy.[1][2] GOLD is another robust option, often compared favorably with other programs.[2] It is important to note that the correlation between docking scores and experimental binding affinities is not always linear, as scoring functions are approximations of the complex biological interactions.[3]

This compound Derivatives as TGF-β Pathway Inhibitors: A Case Study

A study focusing on phthalimide derivatives as potential inhibitors of the TGF-β type I receptor kinase (ALK5) provides a valuable case for comparing computational predictions with experimental outcomes.[4][5] The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter in later stages, making its inhibition a key therapeutic strategy.[4]

Computational Analysis: Molecular Docking with AutoDock

In this study, fourteen phthalimide derivatives were docked into the ATP-binding site of ALK5 (PDB: 1RW8) using AutoDock 4.2.[4] The software predicted the binding energies of these compounds, providing a quantitative measure of their theoretical binding affinity.

Table 1: Predicted Binding Energies of Phthalimide Derivatives against ALK5 using AutoDock 4.2 [4]

CompoundPredicted Binding Energy (kcal/mol)
P1-9.0 to -10.0
P2-7.22
P3< -10.0
P4-11.42
P5-9.0 to -10.0
P7-12.28
P10-8.99
P11-7.50
P13-9.0 to -10.0
Capecitabine (Reference)-6.95

Note: For some compounds, a range of favorable binding affinities was reported.

Experimental Validation

While the aforementioned study synthesized several of the computationally evaluated compounds, specific experimental binding affinities (e.g., IC50 or Kd values) were not explicitly provided in the initial reports.[4][5] However, other studies have reported experimental IC50 values for various phthalimide derivatives against different cancer cell lines and enzymes, demonstrating their biological activity. For instance, certain phthalimide-based thiazoles have shown high inhibitory activity against human neutrophil elastase with IC50 values in the micromolar range.[6] Another study on phthalimide-triazole hybrids reported an IC50 of 0.22 µM against the MCF-7 breast cancer cell line and an inhibitory concentration of 79 nM against the EGFR target.[7]

The lack of a complete, directly correlated dataset in a single published study highlights a common challenge in the field. To provide a truly objective comparison, future studies should aim to report both the predicted binding affinities from multiple docking programs and the corresponding experimentally determined values for the same series of compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of validating computational predictions. Below are methodologies for key experiments relevant to determining the binding affinity of this compound derivatives.

General Synthesis of Phthalimide Derivatives

The synthesis of the studied phthalimide derivatives was achieved using established chemical methods with good yields (85-99%).[4][5] The synthesized compounds were characterized using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm their purity and structure.[4][5]

In Vitro Binding Affinity Assays

Several biophysical techniques can be employed to measure the binding affinity of small molecules to their protein targets.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon binding of a ligand to a protein. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Protocol Outline for ITC:

  • Prepare a solution of the target protein (e.g., ALK5) in a suitable buffer at a known concentration (typically in the low micromolar range) and place it in the sample cell of the calorimeter.

  • Prepare a solution of the this compound derivative in the same buffer at a concentration 10-20 times that of the protein.

  • Titrate the this compound solution into the protein solution in a series of small injections.

  • Measure the heat evolved or absorbed after each injection.

  • Analyze the resulting data by fitting it to a suitable binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures the change in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein. It provides real-time kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol Outline for SPR:

  • Immobilize the target protein (e.g., ALK5) onto a suitable SPR sensor chip.

  • Prepare a series of dilutions of the this compound derivative in a running buffer.

  • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal (response units) over time to measure association.

  • Replace the this compound solution with running buffer to measure dissociation.

  • Regenerate the sensor surface to remove the bound ligand.

  • Fit the sensorgram data to a kinetic model to determine ka, kd, and Kd.

Visualizing the Landscape: Signaling Pathways and Experimental Workflows

To better understand the context of this compound binding and the processes involved in its analysis, we provide the following diagrams created using the DOT language.

Computational_Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_analysis Analysis cluster_validation Experimental Validation ligand_prep This compound Library (3D Structure Generation) docking Docking Simulation (e.g., AutoDock, Glide, GOLD) ligand_prep->docking protein_prep Target Protein Structure (e.g., ALK5 from PDB) protein_prep->docking pose_analysis Binding Pose Analysis docking->pose_analysis scoring Binding Affinity Prediction (Scoring) docking->scoring synthesis Compound Synthesis scoring->synthesis Select top candidates binding_assay In Vitro Binding Assay (e.g., ITC, SPR) synthesis->binding_assay binding_assay->scoring Compare & Correlate activity_assay Biological Activity Assay binding_assay->activity_assay

Computational and Experimental Workflow for this compound Binding Analysis.

TGF_Beta_Signaling TGFb TGF-β Ligand TBRII TβRII TGFb->TBRII TBRI TβRI (ALK5) TBRII->TBRI recruits & phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 phosphorylates This compound This compound Inhibitor This compound->TBRI inhibits pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Gene Transcription (Cell Cycle Arrest, Apoptosis, EMT, etc.) Nucleus->Gene_Transcription

Simplified TGF-β Signaling Pathway and the Site of this compound Inhibition.

References

A Comparative Analysis of Phthalimidine-Based Compounds: Cross-Reactivity and Selectivity Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The phthalimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with activities spanning anti-inflammatory, immunomodulatory, and anti-cancer applications. However, the clinical utility and safety profiles of these compounds are intrinsically linked to their target selectivity and potential for cross-reactivity with other biological molecules. This guide provides an objective comparison of the cross-reactivity and selectivity of prominent this compound-based drugs, supported by experimental data, to aid researchers in drug discovery and development.

Introduction to this compound-Based Drugs

This compound derivatives have demonstrated a remarkable range of biological activities.[1][2] This guide will focus on a selection of well-established and clinically relevant this compound-based compounds: the immunomodulatory drugs (IMiDs®) thalidomide, lenalidomide, and pomalidomide, and the phosphodiesterase 4 (PDE4) inhibitor, apremilast. While these compounds share a common chemical moiety, their pharmacological effects are dictated by their specific interactions with primary targets and off-target molecules. Understanding these interactions is paramount for predicting efficacy, anticipating adverse effects, and designing next-generation compounds with improved selectivity.

Comparative Analysis of Target Selectivity and Cross-Reactivity

The cross-reactivity of this compound-based compounds is a critical consideration in their therapeutic application. The following tables summarize the inhibitory activities of thalidomide, lenalidomide, pomalidomide, and apremilast against their primary targets and a selection of off-targets.

Table 1: Cereblon (CRBN) Binding Affinity and Consequent Degradation of Target Proteins

Cereblon is a primary target of the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide.[3] Binding to CRBN alters the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the degradation of specific proteins, notably Ikaros (IKZF1) and Aiolos (IKZF3).[3][4] This targeted protein degradation is central to their therapeutic effects in multiple myeloma and other hematologic malignancies.[5] While phthalimide itself does not exhibit significant binding, the glutarimide ring present in these IMiDs is crucial for CRBN interaction.

CompoundTargetBinding Affinity (Kd)Degraded SubstratesReference
ThalidomideCereblon (CRBN)~1.8 µMIKZF1, IKZF3, CK1α[6][7][8]
LenalidomideCereblon (CRBN)~0.1 µMIKZF1, IKZF3, CK1α[4][6][9]
PomalidomideCereblon (CRBN)~0.03 µMIKZF1, IKZF3[10][11]
ApremilastCereblon (CRBN)No significant binding-[12]

Table 2: Phosphodiesterase 4 (PDE4) Inhibition

Apremilast is a selective inhibitor of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[13] By inhibiting PDE4, apremilast increases intracellular cAMP levels, leading to the downregulation of pro-inflammatory cytokines like TNF-α, IL-12, and IL-23.[2][14] While apremilast is highly selective for PDE4, some studies have investigated its activity against other PDE isoforms to confirm its specificity.[12]

CompoundTargetIC50Reference
ApremilastPDE474 nM[12]
ApremilastOther PDEs (PDE1, 2, 3, 5, 6, 7)>10,000 nM[12]

Table 3: Cyclooxygenase (COX) Inhibition

The anti-inflammatory properties of some phthalimide derivatives have led to investigations into their potential to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Some synthetic phthalimide derivatives have shown potent and selective COX-2 inhibition.[15][16]

Compound/DerivativeTargetIC50Selectivity Index (COX-1/COX-2)Reference
Phthalimide Derivative 6aCOX-1120.24 µM668[15]
Phthalimide Derivative 6aCOX-20.18 µM[15]
Phthalimide Derivative 7aCOX-1101.64 µM363[15]
Phthalimide Derivative 7aCOX-20.28 µM[15]
Celecoxib (Reference)COX-1>100 µM>384[15]
Celecoxib (Reference)COX-20.26 µM[15]

Table 4: Tumor Necrosis Factor-alpha (TNF-α) Inhibition

Thalidomide and its analogs are known to inhibit the production of TNF-α, a key pro-inflammatory cytokine.[17][18] This effect is, in part, a downstream consequence of their interaction with Cereblon. Apremilast also inhibits TNF-α production, but through the distinct mechanism of PDE4 inhibition.[2]

CompoundMethod of InhibitionIC50 (for TNF-α production)Reference
ThalidomideEnhances TNF-α mRNA degradation~1 µg/mL (in LPS-stimulated monocytes)[18][19]
LenalidomideCereblon-mediated effectsNot explicitly defined in the same manner[17]
PomalidomideCereblon-mediated effects13 nM (in LPS-stimulated PBMCs)[20]
ApremilastPDE4 inhibition110 nM (in LPS-stimulated monocytes)[12]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by these this compound-based compounds.

thalidomide_pathway thalidomide Thalidomide / Lenalidomide / Pomalidomide crbn Cereblon (CRBN) thalidomide->crbn binds crl4 CRL4 E3 Ubiquitin Ligase crbn->crl4 recruits t_cell T-cell Co-stimulation crbn->t_cell activates ikzf1_ikzf3 IKZF1 / IKZF3 (Transcription Factors) crl4->ikzf1_ikzf3 ubiquitinates ub Ubiquitin ub->ikzf1_ikzf3 proteasome Proteasome cell_proliferation Myeloma Cell Proliferation proteasome->cell_proliferation inhibits ikzf1_ikzf3->proteasome degradation myc_irf4 MYC / IRF4 (Oncogenes) ikzf1_ikzf3->myc_irf4 represses myc_irf4->cell_proliferation promotes il2 IL-2 Production t_cell->il2 induces

Caption: Cereblon-mediated protein degradation by IMiDs.

apremilast_pathway apremilast Apremilast pde4 PDE4 apremilast->pde4 inhibits camp cAMP pde4->camp degrades inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, IL-23) pde4->inflammatory_cytokines promotes amp AMP camp->amp pka Protein Kinase A (PKA) camp->pka activates creb CREB pka->creb activates nfkb NF-κB pka->nfkb inhibits anti_inflammatory_cytokines Anti-inflammatory Cytokines (IL-10) creb->anti_inflammatory_cytokines upregulates nfkb->inflammatory_cytokines upregulates

Caption: Apremilast-mediated inhibition of PDE4 and downstream effects.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are representative protocols for key assays discussed in this guide.

Cereblon (CRBN) Competitive Binding Assay

This assay is used to determine the binding affinity of test compounds to Cereblon, often in competition with a known ligand like thalidomide.

crbn_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis recombinant_crbn Prepare recombinant CRBN mix Mix CRBN, labeled thalidomide, and test compound recombinant_crbn->mix labeled_ligand Prepare fluorescently labeled thalidomide labeled_ligand->mix test_compound Prepare serial dilutions of test compound test_compound->mix incubate Incubate to reach equilibrium mix->incubate measure_fp Measure fluorescence polarization incubate->measure_fp plot Plot fluorescence polarization vs. compound concentration measure_fp->plot calculate_ic50 Calculate IC50 plot->calculate_ic50 calculate_ki Calculate Ki using Cheng-Prusoff equation calculate_ic50->calculate_ki

Caption: Workflow for a CRBN competitive binding assay.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human Cereblon (CRBN) in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).

    • Prepare a stock solution of a fluorescently labeled thalidomide analog.

    • Perform serial dilutions of the test this compound-based compound.

  • Assay Procedure:

    • In a 384-well plate, add a fixed concentration of recombinant CRBN and the fluorescently labeled thalidomide analog to each well.

    • Add varying concentrations of the test compound to the wells. Include control wells with no test compound (maximum binding) and wells with a high concentration of unlabeled thalidomide (non-specific binding).

    • Incubate the plate at room temperature for 1-2 hours to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (FP) of each well using a plate reader.

    • Plot the FP values against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[21]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

cox_inhibition_assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis cox_enzyme Prepare COX-1 and COX-2 enzymes pre_incubate Pre-incubate enzyme with test compound cox_enzyme->pre_incubate test_compound Prepare serial dilutions of test compound test_compound->pre_incubate arachidonic_acid Prepare arachidonic acid substrate initiate_reaction Initiate reaction with arachidonic acid arachidonic_acid->initiate_reaction pre_incubate->initiate_reaction stop_reaction Stop reaction initiate_reaction->stop_reaction measure_pge2 Measure prostaglandin E2 (PGE2) levels via ELISA stop_reaction->measure_pge2 plot Plot PGE2 levels vs. compound concentration measure_pge2->plot calculate_ic50 Calculate IC50 plot->calculate_ic50

Caption: Workflow for an in vitro COX inhibition assay.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in assay buffer.

    • Prepare serial dilutions of the this compound-based test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the substrate, arachidonic acid.

  • Assay Procedure:

    • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

    • Add the test compound at various concentrations to the respective wells and pre-incubate for a specified time (e.g., 10 minutes at 37°C).

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Incubate for a defined period (e.g., 10-20 minutes at 37°C).

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Data Acquisition and Analysis:

    • Quantify the amount of prostaglandin E2 (PGE2) produced in each well using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

    • Plot the percentage of COX inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

TNF-α Inhibition Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay evaluates the ability of a compound to inhibit the production of TNF-α from immune cells stimulated with lipopolysaccharide (LPS).

tnf_alpha_inhibition_assay cluster_prep Cell and Compound Preparation cluster_treatment Cell Treatment and Stimulation cluster_analysis Analysis isolate_pbmcs Isolate PBMCs from whole blood culture_pbmcs Culture PBMCs isolate_pbmcs->culture_pbmcs add_compound Add test compound to cultured PBMCs culture_pbmcs->add_compound prepare_compounds Prepare serial dilutions of test compound prepare_compounds->add_compound incubate_compound Incubate with compound add_compound->incubate_compound stimulate_lps Stimulate with Lipopolysaccharide (LPS) incubate_compound->stimulate_lps incubate_lps Incubate to allow TNF-α production stimulate_lps->incubate_lps collect_supernatant Collect cell culture supernatant incubate_lps->collect_supernatant measure_tnf Measure TNF-α levels by ELISA collect_supernatant->measure_tnf calculate_ic50 Calculate IC50 measure_tnf->calculate_ic50

Caption: Workflow for a TNF-α inhibition assay in PBMCs.

Protocol:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend the PBMCs in complete RPMI 1640 medium and adjust the cell density.

  • Assay Procedure:

    • Plate the PBMCs in a 96-well culture plate.

    • Add serial dilutions of the this compound-based test compound to the wells and pre-incubate for 1-2 hours.

    • Stimulate the cells with a final concentration of 1 µg/mL of lipopolysaccharide (LPS) to induce TNF-α production.

    • Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

  • Data Acquisition and Analysis:

    • Centrifuge the plate and collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[22]

Conclusion

The cross-reactivity profiles of this compound-based compounds are diverse and critical to their therapeutic outcomes. While the immunomodulatory drugs thalidomide, lenalidomide, and pomalidomide exert their primary effects through binding to Cereblon, their varying affinities and downstream consequences on protein degradation contribute to their distinct clinical activities and side-effect profiles. In contrast, apremilast demonstrates high selectivity for PDE4, offering a more targeted anti-inflammatory approach. The potential for certain phthalimide derivatives to selectively inhibit COX-2 highlights the tunability of this scaffold for developing novel anti-inflammatory agents. A thorough understanding of these on- and off-target effects, facilitated by the robust experimental protocols outlined in this guide, is essential for the continued development of safer and more effective this compound-based therapeutics.

References

Phthalimidine Derivatives: A Comparative Guide to Their Efficacy Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), presents a formidable challenge to global health. In the quest for novel antimicrobial agents, phthalimidine derivatives have emerged as a promising class of compounds with potent antibacterial activity. This guide provides a comparative analysis of the efficacy of various this compound derivatives against these resilient pathogens, supported by experimental data and detailed methodologies.

Quantitative Efficacy of this compound Derivatives

The antibacterial potency of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium. The following tables summarize the MIC values of representative this compound derivatives against MRSA and VRE strains, as reported in recent studies.

Table 1: Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
This compound DerivativeMRSA Strain(s)MIC (µg/mL)Reference Compound(s)MIC of Reference (µg/mL)
Chiral Phthalimide (FIB)MRSA0.022--
Piperazine-based Phthalimide (5e)MRSA45Streptomycin, Bacitracin (10 µg/mL)-
(ZE)-2-[4-(1-Hydrazono-ethyl)phenyl]isoindoline-1,3-dione (12)S. aureus-Ampicillin, Cefotaxime, Gentamicin-
Phthalimide-chalcone conjugate (254)S. aureus---
Phthalimide aryl ester (3b)S. aureus ATCC 25923128Chloramphenicol-
2-(4-methylpiperazine-1-carbonyl)isoindoline-1,3-dione (5c)S. aureus0.98Ciprofloxacin3.9
2-(2-chloroisonicotinoyl)isoindoline-1,3-dione (5d)S. aureus1.95Ciprofloxacin3.9
2-(5-nitrofuran-2-carbonyl)isoindoline-1,3-dione (5e)S. aureus0.98Ciprofloxacin3.9

Note: Some studies reported activity as a percentage of the reference compound's activity or zone of inhibition, which is not directly convertible to a precise MIC value without further data.

Table 2: Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Data on the efficacy of this compound derivatives specifically against VRE strains is less abundant in publicly available literature compared to MRSA. However, some studies have evaluated these compounds against Enterococcus faecalis, a species that includes vancomycin-resistant strains.

This compound DerivativeEnterococcus Strain(s)MIC (µg/mL)Reference Compound(s)MIC of Reference (µg/mL)
Phthalimide-triazole derivative (3h)Enterococcus faecium16-32--
Various Synthetic DerivativesEnterococcus faecalis OS4---

Note: The specific vancomycin resistance profile of the tested Enterococcus strains is not always detailed in the cited literature, highlighting a gap for future research.

Experimental Protocols

The determination of the antibacterial efficacy of this compound derivatives relies on standardized and meticulously executed experimental protocols. The following sections detail the common methodologies cited in the referenced studies.

Synthesis of this compound Derivatives

The synthesis of the evaluated this compound derivatives typically involves multi-step chemical reactions. A general approach is the condensation of phthalic anhydride with a primary amine. For instance, some derivatives were synthesized by reacting phthalic anhydride with various amines in a reflux synthesizer[1]. Another common method involves the reaction of 2-(4-acetyl-phenyl)-isoindoline-1,3-dione with equimolar amounts of primary amine derivatives in absolute ethanol at reflux temperature. The purity of the synthesized compounds is commonly confirmed using techniques like Thin Layer Chromatography (TLC), and their structures are elucidated using spectroscopic methods such as IR, 1H-NMR, and 13C-NMR[2][3].

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are crucial for quantifying the antibacterial potency of the synthesized compounds. The most frequently employed methods are the broth microdilution and agar well diffusion assays.

Broth Microdilution Method:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., MRSA or VRE) is prepared to a specific turbidity, often corresponding to a concentration of approximately 1.5 x 10^8 colony-forming units (CFU)/mL (0.5 McFarland standard)[4].

  • Serial Dilution of Compounds: The this compound derivatives are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Well Diffusion Method:

  • Preparation of Agar Plates: Mueller-Hinton Agar plates are uniformly inoculated with the standardized bacterial suspension.

  • Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar.

  • Application of Compounds: A fixed volume of a known concentration of the this compound derivative solution (dissolved in a suitable solvent like DMSO) is added to each well.

  • Incubation: The plates are incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the experimental processes and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Antibacterial_Susceptibility_Testing cluster_synthesis Compound Synthesis & Preparation cluster_mic Minimum Inhibitory Concentration (MIC) Determination cluster_broth Broth Microdilution cluster_agar Agar Well Diffusion cluster_result Data Analysis s1 Synthesis of This compound Derivatives s2 Purification & Characterization (TLC, NMR, IR) s1->s2 s3 Preparation of Stock Solutions (e.g., in DMSO) s2->s3 b1 Serial Dilution of Compounds in 96-well Plate s3->b1 a3 Add Compound Solution to Wells s3->a3 m1 Prepare Bacterial Inoculum (0.5 McFarland) b2 Inoculate with Bacteria m1->b2 a1 Inoculate Agar Plate m1->a1 b1->b2 b3 Incubate (37°C, 24h) b2->b3 b4 Determine MIC (Lowest concentration with no growth) b3->b4 r1 Compare MIC values to Reference Antibiotics b4->r1 a2 Create Wells in Agar a1->a2 a2->a3 a4 Incubate (37°C, 24h) a3->a4 a5 Measure Zone of Inhibition a4->a5 a5->r1

Experimental Workflow for Antibacterial Susceptibility Testing of this compound Derivatives.

Proposed_Mechanism_of_Action cluster_compound This compound Derivative cluster_bacterium Bacterial Cell cluster_targets Molecular Targets cluster_processes Inhibited Cellular Processes cluster_outcome Outcome compound This compound Derivative dna_gyrase DNA Gyrase (Topoisomerase II) compound->dna_gyrase Inhibits pbp2a Penicillin-Binding Protein 2a (PBP2a) (in MRSA) compound->pbp2a Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication cell_wall Peptidoglycan Synthesis (Cell Wall Formation) pbp2a->cell_wall outcome Inhibition of Bacterial Growth & Cell Death dna_replication->outcome Leads to cell_wall->outcome Leads to

Proposed Mechanism of Action for this compound Derivatives Against Resistant Bacteria.

Mechanism of Action

While the precise signaling pathways affected by this compound derivatives are still under extensive investigation, molecular docking studies have provided significant insights into their mechanism of action. A primary target for these compounds appears to be DNA gyrase (a type II topoisomerase) , an essential enzyme in bacteria responsible for managing DNA supercoiling during replication. By inhibiting DNA gyrase, this compound derivatives disrupt DNA synthesis, ultimately leading to bacterial cell death[5][6].

In the case of MRSA, another critical target is Penicillin-Binding Protein 2a (PBP2a) . PBP2a is the enzyme that confers resistance to β-lactam antibiotics by taking over the cell wall synthesis function when other PBPs are inactivated. Molecular docking studies suggest that some chiral phthalimides can effectively bind to and inhibit PBP2a, thereby overcoming this resistance mechanism[1][7]. This dual-targeting ability against both DNA replication and cell wall synthesis machinery makes this compound derivatives particularly potent antibacterial candidates.

Comparison with Alternatives and Future Outlook

The data presented in this guide indicates that several this compound derivatives exhibit potent activity against MRSA, with some compounds demonstrating MIC values comparable or even superior to conventional antibiotics like ciprofloxacin[3]. For instance, the chiral phthalimide FIB showed a remarkably low MIC of 0.022 µg/mL against MRSA[1]. Furthermore, piperazine-based phthalimide 5e displayed significant anti-MRSA activity [].

While the data against VRE is currently more limited, the activity of some derivatives against Enterococcus faecalis and Enterococcus faecium suggests potential efficacy that warrants further investigation[3][5]. The development of this compound-based compounds that are effective against both MRSA and VRE would be a significant advancement in the fight against antibiotic resistance.

Future research should focus on:

  • Expanding the evaluation of this compound derivatives against a broader range of clinical VRE isolates.

  • Elucidating the detailed signaling pathways and cellular responses induced by these compounds in bacteria.

  • Optimizing the structure of this compound derivatives to enhance their efficacy, selectivity, and pharmacokinetic properties.

  • Investigating potential synergistic effects when used in combination with existing antibiotics.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Phthalimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the proper disposal of phthalimidine. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This guidance is based on general best practices for laboratory chemical waste management and information available for the closely related compound, phthalimide, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Safety and Handling Overview

Key Safety Principles:

  • Avoid Environmental Release: Do not dispose of this compound down the drain or in the regular trash.[1]

  • Segregation is Key: Properly segregate this compound waste from other waste streams to prevent unintended reactions.

  • Use Appropriate Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, lab coats, and gloves, when handling this compound waste.

Quantitative Data for Phthalimide (as a proxy for this compound)

The following table summarizes key quantitative data for phthalimide, which can be used as a conservative reference for handling this compound.

PropertyValueSource
Melting Point 232 - 235 °C[2]
Boiling Point 310 °C at 1013 hPa[2]
Flash Point 150 °C (closed cup)[2]
Water Solubility 0.37 g/L at 25 °C[2]
Acute Toxicity (Oral, Rat LD50) > 5,000 mg/kg[2][3]

Step-by-Step Disposal Procedures

This section outlines the detailed, step-by-step procedures for the proper disposal of this compound waste.

1. Waste Identification and Segregation:

  • Solid this compound Waste: This includes unused or expired pure this compound, reaction byproducts, and contaminated consumables such as weigh boats, filter paper, and paper towels.

  • Liquid this compound Waste: This includes solutions containing this compound and rinsates from cleaning contaminated glassware.

  • Contaminated Sharps: Any needles, syringes, or broken glassware contaminated with this compound.

  • Contaminated PPE: Gloves, disposable lab coats, and other PPE that have come into direct contact with this compound.

2. Waste Containment and Labeling:

  • Solid Waste:

    • Collect in a designated, leak-proof, and sealable solid waste container.

    • The container should be clearly labeled as "Hazardous Waste: Solid this compound" and include the primary investigator's name, lab location, and the date of accumulation.

  • Liquid Waste:

    • Collect in a designated, leak-proof, and chemically compatible liquid waste container. Glass or polyethylene containers are generally suitable.

    • The container should be clearly labeled as "Hazardous Waste: Liquid this compound" and list all constituents, including solvents and their approximate concentrations. Include the primary investigator's name, lab location, and the date of accumulation.

    • Keep the container securely capped when not in use.

  • Sharps Waste:

    • Place all contaminated sharps in a designated, puncture-resistant sharps container.

    • Label the container as "Hazardous Waste: Sharps Contaminated with this compound."

  • Contaminated PPE:

    • Collect in a designated waste bag and label as "Contaminated PPE."

3. Storage of this compound Waste:

  • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

  • Do not accumulate excessive amounts of waste. Follow your institution's guidelines for waste pickup schedules.

4. Final Disposal:

  • Arrange for the collection of all this compound waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to treat or neutralize this compound waste unless you have a specific, approved protocol from your EHS department.

Experimental Protocols

There are no standard experimental protocols for the in-lab treatment or neutralization of this compound waste. The recommended procedure is collection and disposal via a certified hazardous waste management service.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

Phthalimidine_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal A Solid this compound Waste (e.g., powder, contaminated consumables) E Sealable Solid Waste Container A->E Collect & Label B Liquid this compound Waste (e.g., solutions, rinsates) F Sealable Liquid Waste Container B->F Collect & Label C Contaminated Sharps (e.g., needles, broken glass) G Puncture-Resistant Sharps Container C->G Collect & Label D Contaminated PPE (e.g., gloves, lab coat) H Designated Waste Bag D->H Collect & Label I Satellite Accumulation Area E->I F->I G->I H->I J EHS/Licensed Waste Contractor Pickup I->J Schedule Pickup

Caption: Workflow for this compound Waste Disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Phthalimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Phthalimide, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling Phthalimide, a comprehensive approach to personal protection is necessary. The following table summarizes the required PPE. Under normal laboratory conditions with adequate ventilation, respiratory protection may not be necessary, but it is highly recommended when dealing with large quantities, in emergency situations, or when dust formation is possible.

PPE CategorySpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.[1]To prevent skin contact with the chemical.
Eye/Face Protection Use safety glasses with side-shields or chemical safety goggles.[2] A face shield may be necessary for splash protection.[2][3]To protect eyes and face from dust particles and potential splashes.
Skin and Body Protection Wear a lab coat, and consider a disposable gown made of low-permeability fabric for added protection.[4][5] Ensure cuffs are tight-fitting.To prevent contamination of personal clothing and skin.
Respiratory Protection Not required under normal use with adequate ventilation.[4][6] Use a NIOSH/MSHA approved respirator if dust is generated or in case of emergency.[4][7]To prevent inhalation of dust particles, especially during large-scale handling or in poorly ventilated areas.[6][7]

Procedural Guidance for Handling Phthalimide

Follow these step-by-step procedures to ensure the safe handling of Phthalimide from receipt to disposal.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

  • Wear appropriate PPE (gloves and safety glasses) during inspection.

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[4][8]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[4][8]

  • Store away from incompatible materials such as strong oxidizing agents.[7]

3. Handling and Use:

  • All handling of solid Phthalimide should be conducted in a certified chemical fume hood or a well-ventilated area to minimize dust inhalation.[1][6]

  • Use appropriate PPE as outlined in the table above.

  • Avoid creating dust.[1][6] Use a scoop or spatula for transferring the solid.

  • Wash hands thoroughly after handling, even if gloves were worn.[8]

  • Do not eat, drink, or smoke in the handling area.[5][8]

4. Spill Management:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]

  • Ventilate the area of the spill.

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of Phthalimide and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect unused Phthalimide and any material contaminated with it (e.g., gloves, wipes, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Disposal Method:

    • Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it in regular trash or down the drain.[8]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

  • Container Decontamination:

    • Empty containers should be rinsed thoroughly with a suitable solvent. The rinsate must be collected as hazardous waste.

    • Completely emptied and decontaminated containers can be recycled if permitted by local regulations.

Experimental Workflow for Safe Handling of Phthalimide

The following diagram illustrates the standard workflow for safely handling Phthalimide in a laboratory setting.

Safe_Handling_Workflow Workflow for Safe Handling of Phthalimide cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Gloves, Gown, Eye Protection) A->B C Prepare Work Area (Fume Hood/Ventilated Area) B->C D Retrieve Phthalimide from Storage C->D E Weigh/Measure Required Amount D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces & Equipment F->G H Segregate & Label Waste G->H I Dispose of Waste via EHS H->I J Doff PPE & Wash Hands I->J

Caption: A flowchart illustrating the key steps for the safe handling of Phthalimide in a laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phthalimidine
Reactant of Route 2
Phthalimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。